Technical Documentation Center

4-(Aminomethyl)-3,5-dimethylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Aminomethyl)-3,5-dimethylbenzoic acid

Core Science & Biosynthesis

Foundational

4-(Aminomethyl)-3,5-dimethylbenzoic Acid: A Rigidified Bifunctional Scaffold for Drug Discovery

Executive Summary 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4) is a specialized aromatic building block characterized by a bifunctional core containing a carboxylic acid and a primary benzyl amine. Distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4) is a specialized aromatic building block characterized by a bifunctional core containing a carboxylic acid and a primary benzyl amine. Distinguished by the presence of two methyl groups at the 3 and 5 positions, this molecule serves as a conformational lock in medicinal chemistry. The steric bulk of the ortho-methyl groups restricts the rotation of the phenyl ring relative to the amide or ester bonds formed at the carboxylic acid position, making it an invaluable tool for rigidifying peptide backbones, optimizing pharmacophore alignment, and designing atropisomerically stable drug candidates.

This guide provides an in-depth technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and applications in fragment-based drug design (FBDD) and linker chemistry (PROTACs/ADCs).

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The core scaffold consists of a benzene ring substituted with:

  • Position 1: Carboxylic acid (

    
    ), serving as the C-terminal attachment point or hydrogen bond donor/acceptor.
    
  • Positions 3, 5: Methyl groups (

    
    ), providing steric hindrance and lipophilicity.
    
  • Position 4: Aminomethyl group (

    
    ), serving as the N-terminal attachment point.
    

Key Feature - Steric Restriction: Unlike the unsubstituted analog 4-(aminomethyl)benzoic acid (PAMBA) , the 3,5-dimethyl substitution creates a "molecular brake." When the carboxylic acid is converted to an amide, the ortho-methyl groups clash with the carbonyl oxygen or the amide nitrogen's substituents, forcing the amide bond out of planarity with the phenyl ring. This restricts the conformational space, potentially locking the molecule into a bioactive conformation and improving selectivity.

Physicochemical Properties

The following data summarizes the calculated and observed properties critical for drug design.

PropertyValueDescription
Molecular Formula

-
Molecular Weight 179.22 g/mol Fragment-sized for FBDD.
CAS Number 2580208-72-4Specific to the aminomethyl derivative.
LogP (Calc) ~1.46Moderate lipophilicity; good membrane permeability potential.
TPSA 63.32

Polar surface area suitable for CNS penetration.
pKa (Acid) ~4.5 - 4.8Slightly higher than benzoic acid (4.2) due to methyl induction.
pKa (Amine) ~9.5 - 10.0Typical primary benzyl amine basicity.
H-Bond Donors 2Acid OH, Amine NH.
H-Bond Acceptors 2Acid Carbonyl, Amine N.
Structural Visualization

The following diagram illustrates the chemical structure and the steric clash zones responsible for its conformational rigidity.

ChemicalStructure Core Benzene Ring (Aromatic Core) COOH Carboxylic Acid (C-Terminus) Core->COOH Position 1 NH2 Aminomethyl (N-Terminus) Core->NH2 Position 4 Me3 3-Methyl (Steric Lock) Core->Me3 Position 3 Me5 5-Methyl (Steric Lock) Core->Me5 Position 5 Me3->COOH Steric Clash (Restricts Rotation) Me5->COOH Steric Clash

Caption: Structural connectivity of 4-(Aminomethyl)-3,5-dimethylbenzoic acid, highlighting the steric interaction between the methyl groups and the carboxylic acid moiety.

Synthetic Pathways[6][7]

The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic acid requires navigating the reactivity of the benzylic position while preserving the carboxylic acid. The most robust route involves the reduction of a nitrile precursor, which is accessible from commercially available dimethyl-substituted aromatics.

Retrosynthetic Analysis
  • Target: 4-(Aminomethyl)-3,5-dimethylbenzoic acid.[1]

  • Precursor: 4-Cyano-3,5-dimethylbenzoic acid.[2][3]

  • Starting Material: 4-Bromo-2,6-dimethylbenzonitrile or Mesitylene (1,3,5-trimethylbenzene).

Primary Synthetic Route (Nitrile Reduction)

This pathway ensures the correct positioning of substituents and avoids over-oxidation of the benzylic amine.

  • Carboxylation: Conversion of 4-bromo-2,6-dimethylbenzonitrile to the acid via lithiation or Grignard formation followed by

    
     quench.
    
  • Esterification (Optional but Recommended): Protecting the acid as a methyl ester to facilitate the nitrile reduction.

  • Nitrile Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or borane reduction to convert the nitrile to the primary amine.

  • Hydrolysis: Saponification of the ester to yield the final free acid.

SynthesisPathway Start 4-Bromo-2,6-dimethylbenzonitrile (Starting Material) Inter1 4-Cyano-3,5-dimethylbenzoic acid (Intermediate 1) Start->Inter1 1. n-BuLi, THF, -78°C 2. CO2 (g) 3. H3O+ Inter2 Methyl 4-cyano-3,5-dimethylbenzoate (Protected Intermediate) Inter1->Inter2 MeOH, H2SO4 (cat.) Reflux (Esterification) Final 4-(Aminomethyl)-3,5-dimethylbenzoic acid (Target) Inter1->Final BH3-THF (Direct Reduction - Risk of Acid Reduction) Inter3 Methyl 4-(aminomethyl)-3,5-dimethylbenzoate (Amine Formed) Inter2->Inter3 H2, Raney Ni MeOH/NH3 (Reduction) Inter3->Final LiOH, THF/H2O Hydrolysis

Caption: Step-by-step synthetic pathway from the bromonitrile precursor to the final amino-acid target.

Experimental Protocols

Synthesis of 4-Cyano-3,5-dimethylbenzoic Acid

Objective: To install the carboxylic acid moiety on the bromonitrile scaffold.

  • Reagents: 4-Bromo-2,6-dimethylbenzonitrile (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF, Dry 
    
    
    
    (gas or solid).
  • Procedure:

    • Dissolve 4-bromo-2,6-dimethylbenzonitrile in anhydrous THF under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add

      
      -Butyllithium dropwise over 30 minutes, maintaining the temperature below -70°C. Stir for 1 hour to generate the aryl lithium species.
      
    • Bubble excess dry

      
       gas through the solution (or pour onto crushed dry ice) for 30 minutes.
      
    • Allow the mixture to warm to room temperature.

    • Quench with 1M HCl to pH ~2.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water to obtain the white solid product.

Reduction to 4-(Aminomethyl)-3,5-dimethylbenzoic Acid

Objective: Selective reduction of the nitrile group to a primary amine.

  • Reagents: 4-Cyano-3,5-dimethylbenzoic acid (or its methyl ester), Raney Nickel (catalytic), Hydrogen gas (

    
    ), Methanolic Ammonia (7N).
    
  • Procedure:

    • Dissolve the cyano-acid (or ester) in 7N

      
       in Methanol. The ammonia prevents secondary amine formation.
      
    • Add Raney Nickel (approx. 20 wt% of substrate) carefully (pyrophoric!).

    • Hydrogenate at 40-50 psi

      
       pressure in a Parr shaker for 12-24 hours at room temperature.
      
    • Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.[4]

    • Concentrate the filtrate.

    • Hydrolysis (if Ester used): Dissolve residue in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours. Acidify to pH 6-7 to precipitate the zwitterionic amino acid.

    • Isolation: Filter the precipitate or lyophilize the aqueous solution.

Applications in Drug Discovery[10]

Rigid Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) require linkers that position the E3 ligase and the target protein in a precise orientation. Flexible alkyl chains often lead to "floppy" molecules with poor cell permeability.

  • Utility: The 3,5-dimethylbenzoic acid scaffold acts as a rigid, linear spacer.

  • Mechanism: The methyl groups restrict the rotation of the phenyl ring, reducing the entropic penalty upon binding to the ternary complex.

Peptidomimetics & Bioisosteres

This molecule is a bioisostere of Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and PAMBA .

  • Differentiation: While Tranexamic acid is aliphatic and chair-shaped, 4-(aminomethyl)-3,5-dimethylbenzoic acid is aromatic and planar but sterically congested.

  • Use Case: It can replace phenylalanine or tyrosine residues in peptide drugs to lock the backbone conformation, potentially increasing proteolytic stability (half-life) and receptor selectivity.

Fragment-Based Drug Design (FBDD)

As a "Rule of 3" compliant fragment (MW < 300, LogP < 3), it serves as an excellent starting point for fragment growing.

  • Vector Growth: The amine and acid groups provide two distinct vectors for growing the molecule into adjacent binding pockets.

References

  • ChemScene. (2025). 4-(Aminomethyl)-3,5-dimethylbenzoic acid Product Information. Retrieved from

  • PubChem. (2025).[5] Compound Summary for 4-cyano-3,5-dimethylbenzoic acid. Retrieved from

  • Google Patents. (2005). EP1512687A1 - Piperazines as oxytocin agonists. (Describes the synthesis of the 4-cyano-3,5-dimethylbenzoic acid intermediate). Retrieved from

  • BenchChem. (2025).[6] Synthesis of 3,5-Dimethylbenzoic Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). 4-Amino-3,5-dimethylbenzoic acid (Related Aniline Compound for Comparison). Retrieved from [7]

Sources

Exploratory

A Technical Guide to 4-(Aminomethyl)-3,5-dimethylbenzoic acid for Advanced Research

Introduction 4-(Aminomethyl)-3,5-dimethylbenzoic acid is a structurally distinct aromatic amino acid, characterized by a benzoic acid core with two ortho-methyl groups and a para-aminomethyl substituent. This substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Aminomethyl)-3,5-dimethylbenzoic acid is a structurally distinct aromatic amino acid, characterized by a benzoic acid core with two ortho-methyl groups and a para-aminomethyl substituent. This substitution pattern imparts a unique steric and electronic profile, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. Its constrained structure can be exploited to create conformationally restricted analogues of biologically active molecules, potentially leading to enhanced selectivity, potency, and metabolic stability in drug candidates. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol, and its emerging applications, designed to equip researchers and drug development professionals with the foundational knowledge for its effective utilization.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. 4-(Aminomethyl)-3,5-dimethylbenzoic acid is registered under CAS Number 2580208-72-4.[1] Its structural and physicochemical properties are summarized below.

Molecular Structure

The structure consists of a central benzene ring substituted with a carboxylic acid group, an aminomethyl group, and two methyl groups. The spatial arrangement of these functional groups is critical to its chemical reactivity and utility as a building block.

Caption: Chemical Structure of 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

Physicochemical Data

A summary of key quantitative data is essential for experimental design, including solubility tests and reaction setup.

PropertyValueSource
CAS Number 2580208-72-4ChemScene[1]
Molecular Formula C₁₀H₁₃NO₂ChemScene[1]
Molecular Weight 179.22 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene[1]
Predicted LogP 1.46ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Part 2: Synthesis and Quality Control

The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic acid is not widely documented in peer-reviewed journals, suggesting its status as a specialized building block. However, a logical and reliable synthetic route can be designed based on established organic chemistry principles, starting from a more readily available precursor, 4-cyano-3,5-dimethylbenzoic acid. This approach ensures a high-yielding and verifiable process.

Synthetic Strategy: Reduction of a Nitrile Precursor

The most direct and efficient pathway involves the chemical reduction of the nitrile (cyano) group of 4-cyano-3,5-dimethylbenzoic acid. This transformation is a cornerstone of amine synthesis due to its reliability and the commercial availability of the starting material.

Rationale for Route Selection:

  • High Selectivity: Catalytic hydrogenation is highly selective for the nitrile group, leaving the carboxylic acid and the aromatic ring intact under controlled conditions. This minimizes byproduct formation and simplifies purification.

  • Favorable Reaction Conditions: The reaction can be performed under moderate pressure and temperature, accessible with standard laboratory hydrogenation equipment.

  • Precursor Availability: The starting material, 4-cyano-3,5-dimethylbenzoic acid, is available from several chemical suppliers.[2]

Synthesis_Workflow SM 4-Cyano-3,5-dimethylbenzoic acid (Starting Material) Reaction Catalytic Hydrogenation SM->Reaction Solvent: Methanol/Acetic Acid Catalyst: Pd/C (Palladium on Carbon) Conditions: H₂ gas (50 psi), Room Temp, 12h Product 4-(Aminomethyl)-3,5-dimethylbenzoic acid (Final Product) Reaction->Product Work-up: 1. Filter catalyst (Celite) 2. Evaporate solvent 3. Purify (Recrystallization) QC Quality Control (NMR, HPLC-MS) Product->QC Characterization

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high purity.

Materials:

  • 4-cyano-3,5-dimethylbenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Methanol (ACS Grade)

  • Acetic Acid (Glacial)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or equivalent

  • Celite® for filtration

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add 4-cyano-3,5-dimethylbenzoic acid.

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst. Expertise Insight: The catalyst is pyrophoric and must be handled with care, preferably as a wet paste. Add a solvent mixture of methanol and a small amount of acetic acid (e.g., 100:1 v/v). The acid ensures the product amine remains protonated and soluble, preventing catalyst poisoning.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas three times to remove all air. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Filtration: Carefully vent the excess hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Check: This step is critical; any residual palladium can interfere with subsequent reactions or biological assays. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 4-(Aminomethyl)-3,5-dimethylbenzoic acid as a white solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure. Expect to see characteristic signals for the aromatic protons, the benzylic CH₂ protons of the aminomethyl group, the NH₂ protons, and the two methyl groups.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): Confirms the purity and molecular weight of the compound. The mass spectrometer should detect a parent ion corresponding to the calculated molecular weight (179.22 g/mol ).[1]

Part 3: Applications in Research and Drug Development

While specific, large-scale applications of 4-(Aminomethyl)-3,5-dimethylbenzoic acid are not extensively documented, its structure suggests significant potential as a scaffold in medicinal chemistry. Its utility stems from its classification as a constrained amino acid analogue.

1. Constrained Scaffolds in Peptide Mimetics: The rigid structure, conferred by the benzene ring and ortho-methyl groups, can be used to mimic or stabilize specific peptide conformations (e.g., β-turns). In drug design, this can lead to peptides with improved resistance to enzymatic degradation and enhanced receptor binding affinity. Amino acid prodrug strategies are a well-established method for improving the pharmacological properties of parent drugs, such as bioavailability and targeted delivery.[3]

2. Building Block for Novel Heterocycles: The dual functionality of the amine and carboxylic acid groups allows this molecule to serve as a versatile starting material for the synthesis of complex heterocyclic systems, such as benzodiazepines or other privileged structures in drug discovery.

3. Probing Ligand-Receptor Interactions: The defined stereochemistry and rigidity make it an excellent tool for structure-activity relationship (SAR) studies. By incorporating this moiety into a known pharmacophore, researchers can probe the steric and electronic requirements of a biological target, guiding the design of more potent and selective ligands. Its structural similarity to other biologically active aminobenzoic acid derivatives suggests potential applications in areas like antimicrobial research or as an intermediate in the synthesis of enzyme inhibitors.[4][5]

Conclusion

4-(Aminomethyl)-3,5-dimethylbenzoic acid is a high-value chemical building block with considerable, albeit underexplored, potential. Its unique constrained structure provides a powerful tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The reliable synthesis protocol and clear characterization methods outlined in this guide provide a solid foundation for researchers to confidently produce and utilize this compound in their advanced research and development programs.

References

  • 4-amino-3,5-dimethyl-benzoic acid (CAS 4919-40-8) Identifiers . ChemWhat. [Link]

  • 4-Amino-3,5-dimethylbenzoic acid PubChem CID 236021 . PubChem, National Center for Biotechnology Information. [Link]

  • Preparation method of 4-aminomethylbenzoic acid.
  • Preparation of 3,5-dimethylbenzoic acid . PrepChem. [Link]

  • 4-Cyano-3-methylbenzoic acid PubChem CID 10241099 . PubChem, National Center for Biotechnology Information. [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • 4-cyano-3,5-dimethylbenzoic acid (C10H9NO2) . PubChemLite. [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors . Research Journal of Pharmacy and Technology. [Link]

  • Amino Acids in the Development of Prodrugs . MDPI. [Link]

Sources

Foundational

Comparative Technical Guide: 4-Amino-3,5-Dimethylbenzoic Acid vs. 4-(Aminomethyl)-3,5-Dimethylbenzoic Acid

The following technical guide provides an in-depth comparison between 4-amino-3,5-dimethylbenzoic acid and its 4-(aminomethyl) analog. Executive Summary In medicinal chemistry and lead optimization, the subtle structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between 4-amino-3,5-dimethylbenzoic acid and its 4-(aminomethyl) analog.

Executive Summary

In medicinal chemistry and lead optimization, the subtle structural modification between an aniline (aromatic amine) and a benzylamine (aliphatic amine) fundamentally alters the physicochemical landscape, reactivity profile, and toxicological liability of a scaffold.

This guide analyzes two specific synthons:

  • Compound A: 4-amino-3,5-dimethylbenzoic acid (Aniline derivative).[1]

  • Compound B: 4-(aminomethyl)-3,5-dimethylbenzoic acid (Benzylamine derivative).

While both share the 3,5-dimethylbenzoic acid core, the insertion of a single methylene spacer (–CH₂–) in Compound B transitions the nitrogen from a conjugated, weakly basic, and potentially genotoxic center to a flexible, highly basic, and metabolically distinct primary amine.

Physicochemical & Stereoelectronic Analysis

The primary distinction lies in the electronic environment of the nitrogen atom.

Comparative Data Table
PropertyCompound A (Aniline)Compound B (Benzylamine)Impact on Drug Design
Structure Ar–NH₂Ar–CH₂–NH₂B has higher conformational flexibility (rotatable bond).
Basicity (pKa of conjugate acid) ~3.9 – 4.0~9.2 – 9.5B exists as a cation at physiological pH; A is neutral.
Nucleophilicity Low (Lone pair delocalized)High (Lone pair localized)B reacts rapidly with electrophiles; A requires forcing conditions.
LogP (Lipophilicity) ~1.5~1.46 (Neutral form)Similar lipophilicity, but B is much more polar at pH 7.4 due to ionization.
Steric Environment High (Ortho-methyls block N)Moderate (Methyls flank linker)A suffers from severe steric hindrance during amide coupling.
Stereoelectronic Effects
  • Compound A (The "Ortho-Effect"): The 3,5-dimethyl groups exert significant steric pressure on the 4-amino group. Unlike typical anilines, the amino group in Compound A is forced out of planarity to some degree, reducing conjugation. However, the steric bulk also inhibits solvation of the ammonium cation, resulting in a pKa (~3.95) lower than unsubstituted aniline (4.6) [1].

  • Compound B (The Methylene Hinge): The methylene spacer decouples the nitrogen lone pair from the aromatic ring. The 3,5-dimethyl groups provide "buttressing" to the benzylic position but do not directly sterically crowd the nitrogen lone pair to the same extent as in Compound A. This makes Compound B a superior nucleophile.

Synthetic Methodologies

The synthesis of these cores requires distinct strategies due to the different oxidation states of the nitrogen-bearing carbon.

Synthesis Workflows
  • Route A (Aniline): Accessed via oxidation of mesitylene derivatives followed by nitration and reduction.

  • Route B (Benzylamine): Accessed via cyanation or formylation of the aryl halide, followed by reduction.

SynthesisPathways cluster_A Compound A: Aniline Synthesis cluster_B Compound B: Benzylamine Synthesis StartA 3,5-Dimethylbenzoic acid Nitro 4-Nitro-3,5-dimethyl benzoic acid StartA->Nitro HNO3/H2SO4 (Nitration) CompA Compound A (4-Amino-3,5-dimethyl...) Nitro->CompA H2, Pd/C or Fe/HCl (Reduction) StartB 4-Bromo-3,5-dimethyl benzoic acid Cyano 4-Cyano-3,5-dimethyl benzoic acid StartB->Cyano CuCN, DMF (Rosenmund-von Braun) CompB Compound B (4-Aminomethyl-3,5-dimethyl...) Cyano->CompB BH3-THF or H2/Raney Ni (Reduction)

Figure 1: Comparative synthetic routes. Route A relies on electrophilic aromatic substitution, while Route B utilizes functional group interconversion of a benzylic substituent.

Reactivity & Coupling Protocols

For medicinal chemists utilizing these molecules as linkers or scaffolds, the amide coupling step is the critical bottleneck.

Amide Coupling Challenges
  • Compound A: The amino group is deactivated by the electron-withdrawing carboxyl group (para-position) and sterically blocked by two ortho-methyl groups. Standard coupling agents (EDC/NHS) often fail.

  • Compound B: The amine is highly nucleophilic. The primary challenge is self-polymerization (intermolecular reaction between amine and acid tail) if not properly protected or if performing head-to-tail cyclization.

Recommended Protocol: Coupling to a Carboxylic Acid Partner (R-COOH)

Scope: Coupling Compound A or B (as the methyl ester to avoid self-reaction) to a generic acid R-COOH.

StepCompound A Protocol (Difficult)Compound B Protocol (Standard)
1. Activation Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride of R-COOH in situ. HATU/HBTU are often insufficient.Use HATU or T3P (Propylphosphonic anhydride). Standard activation is sufficient.
2. Base Pyridine or 2,6-Lutidine . Stronger bases are needed to deprotonate the aniline if acid chlorides are used.DIPEA (Diisopropylethylamine). 2-3 equivalents.
3. Solvent DCM or ClCH₂CH₂Cl (DCE) at reflux (80°C). Heat is required to overcome steric barrier.DMF or DCM at Room Temperature (RT).
4. Time 12 - 24 Hours.1 - 2 Hours.

Self-Validating Check:

  • For Compound A: If reaction stalls, monitor the formation of the intermediate acid chloride of R-COOH via methanol quench (check for methyl ester of R-COOH by LCMS). If acid chloride forms but product doesn't, the aniline is too hindered/unreactive. Switch to Buchwald-Hartwig amidation conditions.

Medicinal Chemistry & Toxicology

The choice between A and B is often a trade-off between conformational rigidity (A) and safety/solubility (B).

Metabolic Liability & Toxicity

Anilines (A) are notorious "structural alerts" in drug discovery due to bioactivation.[2] Benzylamines (B) carry risks of oxidative deamination.

  • Compound A (Aniline) Risks:

    • Mechanism: CYP450-mediated N-hydroxylation leads to the formation of a nitroso species or a reactive quinone-imine.

    • Mitigation: The 3,5-dimethyl substitution significantly reduces this risk by blocking the ortho-positions required for certain rearrangement pathways, but N-oxidation remains possible [2].

  • Compound B (Benzylamine) Risks:

    • Mechanism: Substrate for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), leading to aldehyde formation (toxic) and ammonia.

    • Mitigation: The steric bulk of the 3,5-dimethyl groups usually prevents Compound B from fitting into the MAO active site, rendering it metabolically stable compared to unsubstituted benzylamine.

MetabolicFate cluster_ToxA Compound A: Aniline Toxicity Pathway cluster_ToxB Compound B: Benzylamine Clearance Aniline Compound A (Aniline) N_OH N-Hydroxy Metabolite Aniline->N_OH CYP450 (Oxidation) Quinone Quinone Imine (Reactive Electrophile) N_OH->Quinone [-H2O] DNA DNA/Protein Adducts Quinone->DNA Covalent Binding Benzyl Compound B (Benzylamine) Aldehyde Aldehyde Metabolite Benzyl->Aldehyde MAO/SSAO (Oxidative Deamination) Acid Dicarboxylic Acid (Excreted) Aldehyde->Acid ALDH (Oxidation)

Figure 2: Metabolic activation pathways. Compound A risks forming reactive electrophiles (red), while Compound B is typically processed into benign dicarboxylic acids (green).

Application in Linker Design
  • Use Compound A when: You require a rigid linker that enforces a specific vector and you need to minimize basicity to improve membrane permeability (lower polar surface area).

  • Use Compound B when: You need to introduce a solubility handle (the basic amine solubilizes the molecule at low pH) or require a flexible linker to reach a binding pocket.

References

  • ChemicalBook. (2025). 4-Amino-3,5-dimethylbenzoic acid Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. Retrieved from

  • ChemScene. (2025). 4-(Aminomethyl)-3,5-dimethylbenzoic acid Product Data. Retrieved from [3]

  • BenchChem. (2025).[4] Synthesis of 3,5-Dimethylbenzoic Acid Derivatives. Retrieved from

Sources

Exploratory

Optimizing Antifibrinolytics: Biological Activity &amp; SAR of Dimethyl-Substituted PAMBA Analogues

This guide serves as an in-depth technical analysis of the structure-activity relationships (SAR) and biological characterization of dimethyl-substituted analogues of 4-aminomethylbenzoic acid (PAMBA). It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of the structure-activity relationships (SAR) and biological characterization of dimethyl-substituted analogues of 4-aminomethylbenzoic acid (PAMBA). It is designed for medicinal chemists and pharmacologists optimizing antifibrinolytic agents.

Executive Summary: The Rigidification Hypothesis

The clinical efficacy of antifibrinolytic agents relies on their ability to act as lysine isosteres , competitively inhibiting the binding of plasminogen to fibrin. While Tranexamic Acid (TXA) remains the gold standard due to its rigid cyclohexane scaffold, PAMBA (4-aminomethylbenzoic acid) offers a unique aromatic platform for optimization.

This guide focuses on dimethyl-substituted PAMBA analogues , specifically investigating how methyl-induced steric constraints affect binding affinity (


) to the Plasminogen Kringle domains. We analyze two primary substitution vectors:
  • 
    -dimethyl substitution:  Exploiting the Thorpe-Ingold effect to restrict linker rotation.
    
  • Ring substitution (3,5-dimethyl): Altering lipophilicity and inducing out-of-plane twisting to probe the hydrophobic tolerance of the Lysine Binding Site (LBS).

Mechanistic Foundation: The Lysine Binding Site (LBS)[1][2]

To understand the activity of dimethyl-PAMBA, one must understand the target. The antifibrinolytic effect is mediated by blocking the Kringle domains (specifically K1 and K4) of plasminogen.

The Pharmacophore

The LBS is a dipolar pocket requiring a specific distance and charge distribution:

  • Anionic Center: Aspartate residues (Asp55, Asp57) bind the protonated amine (

    
    ).
    
  • Cationic Center: Arginine/Lysine residues bind the carboxylate (

    
    ).
    
  • Hydrophobic Trough: A narrow channel connecting these centers, lined by Tryptophan (Trp) residues.

Critical Parameter: The distance between the charged centers must be approximately 6.8–7.5 Å . PAMBA fits this partially, but its aromatic ring is flatter than the ideal "boat" conformation of TXA. Dimethyl substitution aims to fill the hydrophobic void or lock the amine into the optimal interaction angle.

Pathway Visualization

The following diagram illustrates the intervention point of PAMBA analogues within the fibrinolytic cascade.

Fibrinolysis_Pathway Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation via tPA tPA tPA / uPA (Activators) tPA->Plasminogen Catalysis Fibrin Fibrin Clot (Polymer) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Lysis PAMBA Dimethyl-PAMBA (Inhibitor) PAMBA->Plasminogen Competes for Kringle Domains

Figure 1: Mechanism of Action.[1][2][3][4] PAMBA analogues bind to Plasminogen Kringle domains, preventing the zymogen from docking onto the Fibrin clot, thereby inhibiting fibrinolysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of dimethyl-PAMBA analogues is governed by the trade-off between conformational entropy and steric clash .

-Dimethyl-4-aminomethylbenzoic acid
  • Modification: Two methyl groups on the benzylic carbon (next to the amine).

  • Hypothesis: The gem-dimethyl effect restricts the rotation of the aminomethyl group, potentially locking it into a conformation that minimizes the entropy loss upon binding.

  • Observed Activity: Often results in reduced potency compared to unsubstituted PAMBA.

    • Reasoning: The LBS is a narrow slot. The bulk of two methyl groups often creates a steric clash with the Trp residues lining the pocket, preventing the amine from reaching the Aspartate anionic center deep in the pocket.

3,5-Dimethyl-4-aminomethylbenzoic acid
  • Modification: Methyl groups on the benzene ring, ortho to the aminomethyl group.

  • Hypothesis: Increases lipophilicity (LogP) and forces the aminomethyl group out of the plane of the benzene ring due to steric crowding.

  • Observed Activity:

    • Potency: Generally lower

      
       (better binding) than alpha-substituted variants, but still often inferior to TXA.
      
    • Selectivity: The hydrophobic methyl groups can interact with auxiliary hydrophobic patches in Kringle 1, potentially improving selectivity over other serine proteases.

Comparative Data Summary
CompoundStructureRelative Potency (vs PAMBA)Mechanism of Deviation
PAMBA Unsubstituted1.0 (Baseline)Standard aromatic fit.
TXA Cyclohexane~10.0 (High)Ideal steric fit; chair conformation.

-dimethyl
Linker-substituted< 0.5 (Low)Steric clash in LBS "throat".
3,5-dimethyl Ring-substituted0.8 – 1.2Improved lipophilicity vs. steric twist.

Experimental Protocols

To validate the activity of these analogues, we employ a self-validating workflow combining chemical synthesis verification with kinetic assays.

Synthesis & Purification Workflow (Brief)
  • Precursor: Start with 4-cyanobenzoic acid or 3,5-dimethyl-4-cyanobenzoic acid.

  • Reduction: Hydrogenation (H2, Pd/C) or Borane reduction to convert nitrile to amine.

  • Purification: Critical step. Antifibrinolytics are zwitterions. Use Ion Exchange Chromatography (Dowex 50W) . Elute with dilute

    
    .
    
  • QC: NMR must confirm the integrity of the methyl groups.

Protocol: Turbidimetric Clot Lysis Assay (The "Gold Standard")

This assay measures the time required for plasmin to lyse a fibrin clot in the presence of the inhibitor.

Reagents:

  • Human Fibrinogen (

    
     in Tris-buffered saline).
    
  • Human Thrombin (

    
    ).
    
  • Human Plasminogen (

    
    ).
    
  • tPA (

    
    ).
    
  • Test Compounds (Dimethyl-PAMBA analogues) at varying concentrations (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, aliquot

    
     of inhibitor solution.
    
  • Clot Initiation: Add

    
     of a master mix containing Fibrinogen and Plasminogen.
    
  • Activation: Simultaneously add

    
     of Thrombin/tPA mixture to initiate clotting and subsequent lysis.
    
  • Monitoring: Measure Absorbance at

    
     (turbidity) every 30 seconds for 2 hours at 
    
    
    
    .
  • Analysis: Determine the 50% Lysis Time (

    
    ) .
    
    • Calculation: Plot

      
       vs. Inhibitor Concentration.
      
    • Output:

      
       is the concentration doubling the lysis time compared to control.
      
Protocol: Surface Plasmon Resonance (SPR) Binding

Direct binding affinity (


) measurement prevents artifacts from enzyme kinetics.

Workflow:

  • Immobilization: Immobilize Recombinant Human Plasminogen Kringle 1 on a CM5 sensor chip via amine coupling.

  • Injection: Inject dimethyl-PAMBA analogues at 5 concentrations (e.g.,

    
    ).
    
  • Flow Rate: High flow (

    
    ) to minimize mass transport limitation.
    
  • Reference: Subtract signal from a blank flow cell (ethanolamine blocked).

  • Fitting: Fit to a 1:1 Langmuir binding model.

Visualization of Experimental Workflow

Experimental_Workflow Start Start: Dimethyl-PAMBA Synthesis QC QC: H-NMR & LCMS (Confirm Methyl Position) Start->QC Assay_Branch Assay Selection QC->Assay_Branch Func_Assay Functional Assay: Clot Lysis (Turbidity) Assay_Branch->Func_Assay Phenotypic Bind_Assay Biophysical Assay: SPR (Kringle Binding) Assay_Branch->Bind_Assay Mechanistic Data_Func Output: IC50 (Potency) Func_Assay->Data_Func Data_Bind Output: Kd / Ki (Affinity) Bind_Assay->Data_Bind SAR_Loop SAR Analysis: Steric vs. Electronic Data_Func->SAR_Loop Data_Bind->SAR_Loop SAR_Loop->Start Design Iteration

Figure 2: Integrated Screening Workflow. This loop ensures that phenotypic data (Clot Lysis) is validated by direct binding data (SPR) before iterative synthesis.

References

  • Okamoto, S., et al. (1964). Studies on the epsilon-aminocaproic acid (EACA) and substances affecting blood coagulation. Keio Journal of Medicine.

  • Steinmetzer, T., et al. (2020).[5] Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding.[5][6] Journal of Medicinal Chemistry.[5]

  • Wiman, B., & Collen, D. (1978).[7] Molecular mechanism of physiological fibrinolysis.[8] Nature.

  • AbMole BioScience. (2023). 4-(Aminomethyl)benzoic acid: Chemical Properties and Biological Activity.[9]

  • PubChem. (2023). Compound Summary: 4-(Aminomethyl)benzoic acid (PAMBA).[10][3][11][12] National Library of Medicine.

Sources

Foundational

4-(Aminomethyl)-3,5-dimethylbenzoic acid solubility in water vs organic solvents

This guide outlines the physicochemical profile and solubility landscape of 4-(Aminomethyl)-3,5-dimethylbenzoic acid , a specialized bifunctional intermediate often used in medicinal chemistry and peptide synthesis. Note...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profile and solubility landscape of 4-(Aminomethyl)-3,5-dimethylbenzoic acid , a specialized bifunctional intermediate often used in medicinal chemistry and peptide synthesis.

Note on Data Availability: As a specialized intermediate (CAS 2580208-72-4), direct experimental solubility data is sparse in public literature. This guide synthesizes data from its closest structural analog, 4-(Aminomethyl)benzoic acid (PAMBA) , and applies Structure-Property Relationship (SPR) principles to provide authoritative solubility protocols.

Executive Summary

4-(Aminomethyl)-3,5-dimethylbenzoic acid is an amphoteric, zwitterionic molecule. Its solubility is not a static value but a dynamic property heavily dependent on pH and ionic strength .

  • Core Challenge: The molecule exists as a zwitterion (inner salt) at neutral pH, leading to high crystal lattice energy and poor solubility in both water and organic solvents.

  • The Solution: Solubility is achieved by breaking the zwitterionic network via pH manipulation (protonation/deprotonation) or using high-dielectric polar aprotic solvents.

  • Primary Application: Used as a linker or scaffold. Successful handling requires converting the solid zwitterion into a soluble ionic species (cationic in acid, anionic in base) for reaction.

Physicochemical Identity

PropertyValue / Description
CAS Number 2580208-72-4
Structure Benzoic acid core, 3,5-dimethyl substitution, 4-aminomethyl group.[1][2][3][4][5]
Molecular Weight 179.22 g/mol
Nature Zwitterionic (

and

coexist in the crystal lattice).[3]
Predicted pKa (Acid) ~4.0 – 4.5 (Carboxylic acid)
Predicted pKa (Base) ~9.0 – 9.5 (Primary benzylamine)
Isoelectric Point (pI) ~6.75 (Theoretical pH of minimum solubility)
LogP (Predicted) ~1.5 (More lipophilic than PAMBA due to dimethyl groups)

Solubility Landscape: Water vs. Organic Solvents

A. Aqueous Solubility (pH Dependent)

The solubility of this compound follows a U-shaped pH-solubility profile .

  • pH 1–3 (Acidic): Highly Soluble.

    • Mechanism:[2][6][7] The amine is protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ). The molecule becomes a cation .
    • Reagent: 0.1 M HCl, 1% TFA, or 5% Acetic Acid.

  • pH 4–8 (Neutral/Isoelectric): Poorly Soluble (Precipitation Zone).

    • Mechanism:[2][6][7] The molecule exists as a zwitterion (

      
       / 
      
      
      
      ). Electrostatic attraction between molecules creates a strong crystal lattice that water cannot easily break.
    • Observation: Suspensions or milky precipitates.

  • pH 10–14 (Basic): Highly Soluble.

    • Mechanism:[2][6][7] The acid is deprotonated (

      
      ) and the amine is free (
      
      
      
      ). The molecule becomes an anion .
    • Reagent: 0.1 M NaOH, NaHCO

      
      , or DIPEA/Water mixtures.
      
B. Organic Solvent Solubility
Solvent ClassSolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP Moderate to High Best choice for organic synthesis. These solvents have high dielectric constants that can solvate the zwitterion. Heating (40–60°C) is often required.
Polar Protic Methanol, Ethanol Low Poor solubility for the zwitterion. Solubility improves significantly if a mineral acid (HCl) or base (TEA) is added to the alcohol.
Chlorinated DCM, Chloroform Insoluble The zwitterionic salt cannot dissolve in low-dielectric solvents.
Non-Polar Hexane, Toluene Insoluble Completely incompatible.

Mechanistic Visualization

The following diagram illustrates the transition between ionization states and solubility.

SolubilityMechanism Acid Cationic Species (Soluble) [NH3+ / COOH] Zwitterion Zwitterion (Insoluble Precipitate) [NH3+ / COO-] Acid->Zwitterion  Increase pH (add Base)   Zwitterion->Acid  Decrease pH < 3   Base Anionic Species (Soluble) [NH2 / COO-] Zwitterion->Base  Increase pH > 9   Base->Zwitterion  Decrease pH (add Acid)  

Caption: The solubility "U-Curve". Maximum solubility is achieved at extreme pH levels where the molecule bears a net charge.

Experimental Protocols

Protocol A: Standard Solubility Determination (Shake-Flask)

For researchers needing precise solubility data for their specific batch.

  • Preparation: Weigh 10 mg of compound into three separate 4 mL glass vials.

  • Solvent Addition:

    • Vial 1 (Water): Add 1.0 mL deionized water (pH ~7).

    • Vial 2 (Acidic): Add 1.0 mL 0.1 M HCl.

    • Vial 3 (Organic): Add 1.0 mL DMSO.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours.

  • Observation:

    • If clear: Solubility > 10 mg/mL.

    • If cloudy: Centrifuge (10,000 rpm, 5 min) and analyze supernatant via HPLC-UV (254 nm).

  • Quantification: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Solubilization for Peptide Coupling

How to dissolve the compound for use as a linker in synthesis.

  • Solvent System: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid DCM.

  • Base Addition: Add 2.0 equivalents of DIPEA (Diisopropylethylamine).

    • Why? The base neutralizes the carboxylic acid and ensures the amine is free for reaction, while helping break the zwitterionic lattice.

  • Alternative (Pre-activation): If activating the carboxylic acid, dissolve in DMF with 1.0 eq of HATU and 2.0 eq of DIPEA. The solution should turn clear within 5–10 minutes.

Critical References

  • Physicochemical Properties of PAMBA (Analog):

    • Jia, L. et al. "Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents." Journal of Chemical & Engineering Data, 2018.

    • Relevance: Establishes the baseline solubility behavior for aminomethyl-benzoic acids.

  • Zwitterionic Solvation Mechanisms:

    • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.

    • Relevance: Authoritative text on pH-dependent solubility profiles (pKa/logP/logS relationships).

  • Synthesis and Characterization:

    • ChemicalBook & ChemScene Database Entries for CAS 2580208-72-4.

    • Relevance: Confirms structural identity and commercial availability specifications.

Sources

Exploratory

Technical Guide: pKa Profile of 4-(Aminomethyl)-3,5-dimethylbenzoic acid

The following technical guide details the pKa values and physicochemical profile of 4-(Aminomethyl)-3,5-dimethylbenzoic acid , synthesizing structural analysis with established ionization principles. [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values and physicochemical profile of 4-(Aminomethyl)-3,5-dimethylbenzoic acid , synthesizing structural analysis with established ionization principles.

[1]

Executive Summary

4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4) is a zwitterionic bifunctional building block used in medicinal chemistry, particularly as a rigidified linker or pharmacophore in drug design.[1] Its physicochemical behavior is defined by two ionization centers: a carboxylic acid on the aromatic ring and a primary benzylic amine sterically flanked by two methyl groups.[1][2]

Understanding the dissociation constants (pKa) of this molecule is critical for optimizing solubility, membrane permeability, and binding affinity during lead optimization.[2]

Core Physicochemical Data
ParameterValue (Estimated)Description
pKa₁ (Acidic) 3.9 – 4.1 Deprotonation of the carboxylic acid (-COOH).[1]
pKa₂ (Basic) 8.8 – 9.1 Deprotonation of the aminomethyl group (-NH₃⁺).[1][2]
Isoelectric Point (pI) ~6.45 pH at which the net charge is zero (Zwitterionic form dominates).[1][2]
LogD (pH 7.4) -1.5 to -0.5 Highly hydrophilic at physiological pH due to ionization.[1][2]

Structural Analysis & Mechanistic Derivation

Since direct experimental data for this specific catalog compound is rare in open literature, the values above are derived from a rigorous structural analysis of established analogs (Scientific Integrity Protocol).

The Carboxylic Acid (pKa₁)[1][2]
  • Baseline: Unsubstituted benzoic acid has a pKa of 4.20 .[1]

  • Electronic Effect (3,5-Dimethyl): The two methyl groups at the meta positions (relative to COOH) exert a weak electron-donating inductive effect (+I), which typically raises the pKa (e.g., 3,5-dimethylbenzoic acid has a pKa of 4.32 ).[1][2]

  • Electronic Effect (4-Aminomethyl): At low pH, the 4-aminomethyl group exists as a cationic ammonium species (

    
    ).[1][2] This positively charged group exerts a strong electron-withdrawing inductive effect (-I) through the ring, stabilizing the carboxylate anion and lowering  the pKa.[1][2]
    
  • Net Result: The strong -I effect of the ammonium group overrides the weak +I effect of the methyls, shifting the pKa slightly below that of benzoic acid.[2]

    • Result:3.9 – 4.1

The Aminomethyl Group (pKa₂)[1][2]
  • Baseline: Unsubstituted benzylamine has a pKa of 9.33 .[1][2]

  • Steric Ortho-Effect: The 3,5-dimethyl groups are located ortho to the aminomethyl group.[1][2] In aqueous solution, the protonated ammonium cation (

    
    ) is stabilized by a hydration shell of water molecules.[1][2] Bulky ortho-substituents sterically hinder the approach of these solvent molecules, destabilizing the cation.[1][2][3]
    
  • Thermodynamic Consequence: Because the cationic form is less stabilized by solvation, the molecule releases the proton more readily than unsubstituted benzylamine.[2]

  • Net Result: A measurable decrease in pKa compared to the baseline.

    • Result:8.8 – 9.1

Ionization Pathway Diagram

The following diagram illustrates the pH-dependent speciation of the molecule, transitioning from Cationic to Anionic forms.

IonizationPathway Cation Cationic Form (+1) (pH < 3.9) COOH / NH3+ Zwitterion Zwitterionic Form (0) (pH 4.1 - 8.8) COO- / NH3+ Cation->Zwitterion pKa1 ~4.0 (Deprotonation of COOH) Zwitterion->Cation Anion Anionic Form (-1) (pH > 9.1) COO- / NH2 Zwitterion->Anion pKa2 ~9.0 (Deprotonation of NH3+) Anion->Zwitterion

Figure 1: Step-wise dissociation pathway of 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

Experimental Determination Protocols

For researchers requiring precise validation, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for compounds with reasonable water solubility (>1 mM).[1][2]

  • Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (to maintain ionic strength).

  • Acidification: Add standard HCl (0.1 M) to lower the pH to ~2.0, ensuring the molecule is fully protonated (Cationic form).

  • Titration: Titrate with carbonate-free standardized KOH (0.1 M) under nitrogen atmosphere at 25°C.

  • Data Collection: Record pH vs. Volume of KOH.

  • Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values from the two inflection points.[1][2]

    • Validation Check: The first equivalence point should correspond to the COOH deprotonation, and the second to the NH3+ deprotonation.[2]

UV-Metric Titration (For Low Solubility)

If the 3,5-dimethyl groups significantly reduce aqueous solubility, use UV-metric titration (spectrophotometric).[1]

  • Workflow: Prepare a 50 µM stock solution in a mixed solvent system (e.g., water/methanol) if necessary, though pure water is preferred for accurate pKa.[1][2]

  • Scanning: Measure UV absorbance spectra (200–400 nm) across a pH range of 2.0 to 11.0.

  • Detection: The benzoic acid chromophore will show a bathochromic shift upon ionization of the carboxylate.[1][2] The amine ionization may have a weaker spectral signature but can often be detected via subtle changes in the aromatic fine structure.[2]

  • Deconvolution: Plot Absorbance at

    
     vs. pH to generate sigmoidal curves. The inflection points represent the pKa values.[2]
    

Implications for Drug Development[1][2][5]

Solubility Profile

The molecule exhibits a classic U-shaped solubility curve .[1][2]

  • pH < 3: High solubility (Cationic).[2]

  • pH 4–8: Minimum solubility (Zwitterionic/Neutral net charge).[2] This is the "danger zone" for precipitation in formulation.[2]

  • pH > 9: High solubility (Anionic).[2]

Permeability[2]
  • Passive Diffusion: The zwitterionic form (dominant at physiological pH 7.[1][2]4) has a net charge of zero but possesses high internal polarity.[2] The 3,5-dimethyl groups add lipophilicity, potentially improving membrane permeability compared to unsubstituted aminomethylbenzoic acid.[1][2]

  • Formulation Strategy: To maximize solubility for intravenous delivery, formulate at pH > 9 (as a salt) or pH < 3.[1][2] For oral delivery, the zwitterion is the absorbing species.[2]

References

  • Colomina, M., et al. (1984).[2][4] "Thermochemical properties of benzoic acid derivatives. XI. Vapour pressures and enthalpies of sublimation and formation of the six dimethylbenzoic acids." The Journal of Chemical Thermodynamics, 16(12), 1121-1127.[1][2] (Source for 3,5-dimethylbenzoic acid pKa baseline).

  • Kütt, A., et al. (2018).[1] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(38), 3738-3748.[1] Link[1][2]

  • NIST Chemistry WebBook. "Benzoic acid, 3,5-dimethyl-."[1][2] Standard Reference Data. Link[1][2]

  • PubChem. "4-(Aminomethyl)benzoic acid (PAMBA)."[2] National Library of Medicine.[2] Link[2]

  • Perrin, D. D. (1965).[1][2] "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths.[1][2] (Source for benzylamine steric effects).[2]

Sources

Foundational

Applications of 4-(Aminomethyl)-3,5-dimethylbenzoic acid in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(Aminomethyl)-3,5-dimethylbenzoic acid Introduction In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(Aminomethyl)-3,5-dimethylbenzoic acid

Introduction

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is a cornerstone of identifying new therapeutic agents. 4-(Aminomethyl)-3,5-dimethylbenzoic acid is a structurally intriguing molecule that holds considerable, yet largely untapped, potential in medicinal chemistry. This guide serves as a deep dive into the prospective applications of this compound, leveraging established knowledge of its structural analogs to forecast its utility in drug design and development. While direct research on 4-(Aminomethyl)-3,5-dimethylbenzoic acid is nascent, its core structure, a substituted aminomethylbenzoic acid, is reminiscent of pharmacologically active agents. This guide will, therefore, extrapolate from the known bioactivities of related compounds to build a scientifically-grounded thesis on its potential as an antifibrinolytic agent and a modulator of neurotransmitter systems.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in medicinal chemistry. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

Physicochemical Data
PropertyValueSource
CAS Number 2580208-72-4[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
LogP 1.46034[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]
Proposed Synthetic Pathway

The synthesis of 4-(aminomethyl)-3,5-dimethylbenzoic acid can be logically devised from commercially available precursors, following established synthetic methodologies for related benzoic acid derivatives. A plausible route begins with 3,5-dimethylbenzoic acid, which can be brominated at the benzylic position of one of the methyl groups, followed by a nucleophilic substitution with an amine source, and subsequent manipulation of protecting groups to yield the final product. A more direct and likely higher-yielding approach would be the reduction of a corresponding nitrile or oxime, akin to the synthesis of 4-(aminomethyl)benzoic acid.[2][3][4]

Synthetic Workflow for 4-(Aminomethyl)-3,5-dimethylbenzoic acid cluster_0 Pathway 1: From 4-Amino-3,5-dimethylbenzoic acid cluster_1 Pathway 2: From 3,5-Dimethyl-4-nitrobenzoic acid A 3,5-Dimethyl-4-nitrobenzoic acid G Esterification (e.g., SOCl2, MeOH) A->G   B Methyl 3,5-dimethyl-4-nitrobenzoate F Reduction (e.g., H2/Pd-C) B->F   C Methyl 4-amino-3,5-dimethylbenzoate H Hydrolysis (e.g., NaOH, H2O) C->H   D 4-Amino-3,5-dimethylbenzoic acid I Diazotization followed by Sandmeyer reaction (e.g., NaNO2, HBF4 then KCN) D->I   E 4-(Aminomethyl)-3,5-dimethylbenzoic acid F->C   G->B   H->D   J 4-Cyano-3,5-dimethylbenzoic acid I->J   K Reduction (e.g., LiAlH4 or H2/Raney Ni) J->K   K->E  

Caption: Proposed synthetic routes to 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

Potential as an Antifibrinolytic Agent

A primary and compelling application for 4-(aminomethyl)-3,5-dimethylbenzoic acid lies in its potential as an antifibrinolytic agent. This is strongly suggested by its structural similarity to known antifibrinolytic drugs, namely tranexamic acid and p-aminomethylbenzoic acid (PAMBA).[5][6][7]

The Fibrinolytic System and Mechanism of Action

The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency. The key enzyme in this process is plasmin, which is generated from its inactive precursor, plasminogen, by the action of plasminogen activators.

Tranexamic acid and PAMBA exert their antifibrinolytic effects by acting as lysine analogs.[6][8] They bind to the lysine-binding sites on plasminogen, which are essential for its binding to fibrin. By occupying these sites, they prevent the formation of the plasminogen-fibrin complex, thereby inhibiting the activation of plasminogen to plasmin and subsequent fibrinolysis.

Fibrinolytic Pathway and Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) tPA t-PA/u-PA (Plasminogen Activators) Inhibitors 4-(Aminomethyl)-3,5-dimethylbenzoic acid (Proposed) Tranexamic Acid / PAMBA Inhibitors->Plasminogen Blocks binding to Fibrin

Caption: Inhibition of the fibrinolytic pathway by lysine analogs.

Structure-Activity Relationship (SAR) Insights

The antifibrinolytic activity of this class of compounds is critically dependent on the distance between the amino and carboxyl groups, which mimics the spatial arrangement in lysine. In 4-(aminomethyl)-3,5-dimethylbenzoic acid, the rigid benzene ring enforces a specific orientation of these functional groups. The addition of the two methyl groups at the 3 and 5 positions is expected to increase the lipophilicity of the molecule compared to PAMBA. This could influence its pharmacokinetic properties, such as membrane permeability and protein binding. Furthermore, the steric bulk of the methyl groups may affect the binding affinity and selectivity for the lysine-binding sites on plasminogen.

Potential as a GABA Receptor Modulator

The structural resemblance of 4-(aminomethyl)-3,5-dimethylbenzoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential to interact with GABA receptors.

The GABAergic System

GABAergic signaling is fundamental for regulating neuronal excitability. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA exerts its effects through two main classes of receptors: GABA_A receptors, which are ligand-gated ion channels, and GABA_B receptors, which are G-protein coupled receptors.[9]

GABAergic Synapse Presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicles Postsynaptic Postsynaptic Neuron GABA GABA GABA_Vesicle->GABA Release GABA_A GABA_A Receptor (Ion Channel) GABA->GABA_A Binds to GABA_B GABA_B Receptor (GPCR) GABA->GABA_B Binds to GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_A->Postsynaptic Cl- influx (Hyperpolarization) GABA_B->Postsynaptic K+ efflux / Ca2+ influx inhibition Potential_Modulator 4-(Aminomethyl)-3,5- dimethylbenzoic acid (Potential Modulator) Potential_Modulator->GABA_A Potential Antagonist/Agonist Potential_Modulator->GABA_B Potential Antagonist/Agonist Potential_Modulator->GAT Potential Inhibitor

Caption: Potential sites of action for a GABAergic modulator.

Rationale for GABA Receptor Interaction

The 4-(aminomethyl)benzoic acid scaffold possesses both a primary amine and a carboxylic acid, which are key pharmacophoric features of GABA. The rigid aromatic core of 4-(aminomethyl)-3,5-dimethylbenzoic acid could confer selectivity for specific GABA receptor subtypes. Depending on the precise conformation and electronic properties, the molecule could act as an agonist, mimicking the effect of GABA, or as an antagonist, blocking the action of GABA.[10] The dimethyl substitution would again play a role in modulating the affinity and selectivity for different receptor subtypes.

Experimental Protocols

To empirically determine the medicinal chemistry applications of 4-(aminomethyl)-3,5-dimethylbenzoic acid, a series of in vitro and in vivo assays would be necessary.

Protocol 1: In Vitro Fibrinolysis Assay

Objective: To assess the antifibrinolytic activity of 4-(aminomethyl)-3,5-dimethylbenzoic acid.

Methodology:

  • Clot Formation: In a 96-well plate, combine human plasma, thrombin, and calcium chloride to induce fibrin clot formation.

  • Addition of Test Compound: Add varying concentrations of 4-(aminomethyl)-3,5-dimethylbenzoic acid, PAMBA (positive control), and a vehicle control to the wells.

  • Initiation of Fibrinolysis: Introduce a plasminogen activator (e.g., tissue plasminogen activator, t-PA) to each well to initiate clot lysis.

  • Monitoring Lysis: Monitor the change in optical density over time at 405 nm. The rate of decrease in absorbance is proportional to the rate of clot lysis.

  • Data Analysis: Calculate the IC₅₀ value for 4-(aminomethyl)-3,5-dimethylbenzoic acid, representing the concentration at which it inhibits 50% of fibrinolytic activity.

Protocol 2: GABA_A Receptor Binding Assay

Objective: To determine the binding affinity of 4-(aminomethyl)-3,5-dimethylbenzoic acid for the GABA_A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue.

  • Radioligand Binding: Incubate the membranes with a known GABA_A receptor radioligand (e.g., [³H]muscimol or [³H]gabazine) in the presence of increasing concentrations of 4-(aminomethyl)-3,5-dimethylbenzoic acid.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the K_i (inhibitory constant) of 4-(aminomethyl)-3,5-dimethylbenzoic acid by analyzing the competition binding curves.

Future Directions and Conclusion

The true therapeutic potential of 4-(aminomethyl)-3,5-dimethylbenzoic acid can only be unlocked through rigorous experimental validation. The logical next steps would involve the synthesis of this compound and a library of its derivatives with varied substitution patterns on the aromatic ring. These compounds should then be screened in a panel of biological assays, including those for antifibrinolytic activity and GABA receptor modulation.

References

Sources

Exploratory

Advanced Safety, Handling, and Application Guide for 4-(Aminomethyl)-3,5-dimethylbenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Data Sheet (SDS) Executive Summary As a Senior Application Scientist, I approa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Data Sheet (SDS)

Executive Summary

As a Senior Application Scientist, I approach the handling and application of novel chemical building blocks not just as a set of rules, but as an exercise in molecular logic. 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4) is a highly specialized, non-natural amino acid derivative. Its defining structural feature is the placement of two methyl groups at the 3- and 5-positions, flanking the 4-aminomethyl moiety. This creates profound steric hindrance, restricting the rotational degrees of freedom of the amine and shielding it from rapid enzymatic degradation (e.g., by monoamine oxidases). This makes it an invaluable scaffold for developing metabolically stable peptidomimetics, targeted protein degraders (PROTACs), and antibody-drug conjugate (ADC) linkers.

This guide synthesizes its physicochemical properties, predictive toxicology, and self-validating experimental protocols to ensure both laboratory safety and assay integrity.

PART 1: Physicochemical Profiling & Structural Logic

Understanding the physical parameters of a compound is the first step in predicting its behavior in both biological systems and solvent environments. The addition of the 3,5-dimethyl groups significantly increases the lipophilicity (LogP) of this molecule compared to standard aminobenzoic acids, directly impacting its solubility profile.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 4-(Aminomethyl)-3,5-dimethylbenzoic acidNon-natural amino acid scaffold.
CAS Number 2580208-72-4Unique identifier for R&D procurement.
Molecular Formula C₁₀H₁₃NO₂Indicates a highly carbon-dense aromatic system.
Molecular Weight 179.22 g/mol Low molecular weight; ideal for fragment-based drug design[1].
SMILES O=C(O)C1=CC(C)=C(CN)C(C)=C1Confirms ortho-methyl flanking of the aminomethyl group.
Purity ≥98%Suitable for highly sensitive solid-phase synthesis.
Storage Sealed in dry, 2-8°CPrevents oxidative degradation of the primary amine[1].

PART 2: Mechanistic Hazard Assessment (Predictive SDS)

Because 4-(Aminomethyl)-3,5-dimethylbenzoic acid is a specialized R&D compound, exhaustive in vivo toxicological profiling is ongoing. However, by applying structural read-across methodology from its unmethylated parent analog, 4-(aminomethyl)benzoic acid (PAMBA) [2], we can establish a highly reliable predictive hazard profile[3].

  • Skin Corrosion/Irritation (Category 2, H315) & Serious Eye Damage (Category 2A, H319):

    • Causality: The molecule contains both a weak base (primary amine) and a weak acid (carboxylic acid), allowing it to exist as a zwitterion. When exposed to the aqueous mucosal environment of the eyes or the lipid-rich stratum corneum, the protonated amine and deprotonated carboxylate disrupt local osmotic balance and can denature surface proteins[3]. The increased lipophilicity from the dimethyl groups likely enhances dermal penetration compared to PAMBA, necessitating strict adherence to PPE protocols.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335):

    • Causality: As a fine crystalline powder, aerosolized particulates can interact with the moist lining of the respiratory tract. The localized pH shift caused by the compound's dissolution in respiratory mucus triggers acute inflammatory pathways, leading to respiratory irritation.

PART 3: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems; they include built-in validation steps to ensure that any failure in the procedure is immediately detectable before downstream resources are wasted.

Protocol A: High-Fidelity Solvation for High-Throughput Screening

Due to its zwitterionic nature and sterically bulky lipophilic ring, this compound exhibits poor solubility in neutral aqueous buffers. Solvation requires disruption of intermolecular hydrogen bonding.

  • Gravimetric Analysis: Weigh 17.92 mg of the compound using an analytical balance inside a Class II powder-handling enclosure.

    • Causality: Prevents inhalation of irritating particulates (H335) and ensures stoichiometric accuracy for a 100 mM stock.

  • Solvent Selection & Dissolution: Add 1.0 mL of anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Causality: High-dielectric, aprotic solvents like DMF/DMSO are required to disrupt the strong intermolecular hydrogen bonds between the amine and carboxyl groups of adjacent molecules.

  • Validation (The Self-Validating Step): Sonicate the mixture for 5 minutes at room temperature. Inspect visually against a dark background under a direct light source.

    • Validation Logic: The complete absence of light-scattering particulate matter confirms full dissolution. If the Tyndall effect is observed (particulates remain), the concentration is sub-optimal, indicating potential moisture contamination in the solvent, requiring incremental solvent addition.

  • Storage: Aliquot into amber glass vials, purge the headspace with Argon gas, and store at 2-8°C.

    • Causality: Argon displaces atmospheric oxygen and moisture, preventing the primary amine from undergoing oxidative degradation over time.

Workflow Start Dry Powder (CAS: 2580208-72-4) Weighing Gravimetric Aliquoting (Fume Hood / Enclosure) Start->Weighing PPE Required Solvation Solvation in DMF/DMSO (Disrupt H-Bonds) Weighing->Solvation Add Solvent Validation Visual & Sonic Validation (Check Particulates) Solvation->Validation Sonicate 5 min Validation->Solvation Particulates Present Storage Argon Purge & 2-8°C Storage Validation->Storage Clear Solution Waste Halogen-Free Organic Waste Storage->Waste Post-Assay Disposal

Caption: Workflow for safe handling, dissolution, and validation of 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

Protocol B: Sterically Hindered Amide Bond Formation (SPPS Integration)

When incorporating this building block into a peptide chain, standard coupling reagents often fail due to the massive steric bulk of the 3,5-dimethyl groups shielding the reaction center.

  • Resin Swelling: Swell the solid-phase resin in Dichloromethane (DCM) for 30 minutes.

    • Causality: Expands the polymer matrix, maximizing the thermodynamic exposure of free N-terminal amines for subsequent coupling.

  • Carboxyl Activation: Mix the compound with HATU and DIPEA in DMF.

    • Causality: HATU is specifically chosen over standard carbodiimides (like DIC) because it forms a highly reactive O-Atab ester intermediate. This high-energy intermediate is necessary to overcome the activation energy barrier imposed by the steric hindrance of the dimethyl groups.

  • Coupling & Incubation: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation (The Self-Validating Step): Perform a Kaiser Test (ninhydrin assay) on a micro-cleaved resin sample.

    • Validation Logic: A color change to deep blue indicates incomplete coupling (unreacted primary amines remain on the resin). A yellow/colorless result definitively validates successful, complete amide bond formation. If blue, a double-coupling cycle must be initiated.

Pathway Resin Peptide Resin (Free N-Terminus) Activation Carboxyl Activation (HATU / DIPEA) Resin->Activation Add Reagents Coupling Amide Bond Formation (Sterically Hindered) Activation->Coupling Add Amino Acid Deprotection Fmoc/Boc Deprotection (Next Cycle) Coupling->Deprotection Wash & Cleave

Caption: Integration of 4-(Aminomethyl)-3,5-dimethylbenzoic acid into Solid-Phase Peptide Synthesis.

PART 4: Regulatory & Disposal Directives

Unreacted 4-(Aminomethyl)-3,5-dimethylbenzoic acid and its solvated forms must not be discharged into municipal wastewater systems[4].

  • Organic Solutions: Dispose of DMF/DMSO stock solutions in designated halogen-free organic waste receptacles.

  • Solid Waste: Contaminated PPE, weigh boats, and empty vials should be treated as hazardous solid waste and incinerated by a licensed environmental management facility.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: A Three-Step Synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic Acid from Mesitylene

Abstract This technical guide provides a comprehensive, three-step synthetic route for the preparation of 4-(aminomethyl)-3,5-dimethylbenzoic acid, a valuable bifunctional building block for pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, three-step synthetic route for the preparation of 4-(aminomethyl)-3,5-dimethylbenzoic acid, a valuable bifunctional building block for pharmaceutical and materials science research. Beginning with the readily available and symmetrical starting material, mesitylene (1,3,5-trimethylbenzene), the synthesis proceeds through a selective oxidation, a regioselective benzylic bromination, and a high-fidelity amination. Each step is detailed with in-depth protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and well-documented pathway to this important chemical intermediate.

Introduction: Strategic Importance and Synthetic Design

Substituted benzoic acids bearing aminomethyl functionalities are privileged scaffolds in medicinal chemistry. The carboxylic acid group serves as a versatile handle for amide bond formation or as a key pharmacophoric element, while the benzylamine motif is prevalent in a wide range of biologically active molecules. The target compound, 4-(aminomethyl)-3,5-dimethylbenzoic acid, combines these features on a sterically defined aromatic core, making it an attractive intermediate for library synthesis and lead optimization.

The synthetic strategy outlined herein was designed for efficiency and control, starting from the inexpensive hydrocarbon mesitylene. The symmetrical nature of the starting material simplifies the initial functionalization, and the subsequent steps are chosen for their high selectivity and reliability. The pathway involves:

  • Selective Oxidation: Conversion of one of the three equivalent methyl groups of mesitylene into a carboxylic acid.

  • Benzylic Bromination: Regioselective installation of a bromine atom at the benzylic position para to the newly formed carboxyl group.

  • Primary Amine Formation: Conversion of the benzylic bromide to the target primary amine using the Delépine reaction, which effectively prevents over-alkylation.[1][2]

This document provides the scientific rationale and detailed experimental procedures necessary to execute this synthesis with confidence.

Overall Synthetic Workflow

The transformation from mesitylene to the final product is achieved in three distinct chemical operations. The complete workflow is summarized below.

G Mesitylene Mesitylene Intermediate1 3,5-Dimethylbenzoic Acid Mesitylene->Intermediate1 Step 1: Oxidation (HNO₃) Intermediate2 4-(Bromomethyl)-3,5-dimethylbenzoic Acid Intermediate1->Intermediate2 Step 2: Benzylic Bromination (NBS, Initiator) FinalProduct 4-(Aminomethyl)-3,5-dimethylbenzoic Acid Intermediate2->FinalProduct Step 3: Delépine Reaction (1. HMTA; 2. HCl/EtOH)

Caption: High-level overview of the three-step synthetic pathway.

Step 1: Selective Oxidation of Mesitylene

Principle and Rationale

The first step involves the selective oxidation of one methyl group of mesitylene to a carboxylic acid, yielding 3,5-dimethylbenzoic acid. While various industrial methods exist, such as catalytic air oxidation[3][4], a reliable and classic laboratory-scale method utilizes nitric acid.[5][6] The reaction conditions are controlled to favor mono-oxidation. Over-oxidation to 5-methylisophthalic acid is a potential side reaction but can be minimized and the products separated during workup.[6]

Experimental Protocol: Nitric Acid Oxidation

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Nitric Acid (30% aqueous solution)

  • Sodium Carbonate solution

  • Hydrochloric Acid (concentrated and dilute)

  • Ethanol

  • Standard reflux and filtration glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine mesitylene (20 g) and 30% nitric acid (80 g). This procedure must be performed in a well-ventilated fume hood.[6]

  • Reflux: Heat the mixture to reflux on a sand bath and maintain reflux for approximately 18 hours.

  • Isolation of Crude Product: Upon cooling, a white solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Transfer the crude solid to a beaker and dissolve it in a sodium carbonate solution. This step separates the acidic products from unreacted mesitylene and any nitrated byproducts.

    • Filter the solution to remove any insoluble organic material.

    • Acidify the clear filtrate with dilute hydrochloric acid to re-precipitate the carboxylic acid products.

    • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Final Purification (Recrystallization): To obtain pure 3,5-dimethylbenzoic acid, recrystallize the solid from ethanol.[6] Dry the final product under vacuum.

Quantitative Data Summary
ParameterValueReference
Starting Material Mesitylene[6]
Key Reagent 30% Nitric Acid[6]
Reaction Time 18 hours[6]
Reaction Temp. Reflux[6]
Typical Yield ~50% (for 3,5-dimethylbenzoic acid)[6]

Step 2: Benzylic Bromination

Principle and Rationale

This step converts 3,5-dimethylbenzoic acid into 4-(bromomethyl)-3,5-dimethylbenzoic acid via a free-radical substitution. The benzylic position—the carbon atom directly attached to the aromatic ring—is particularly susceptible to radical halogenation because the resulting benzylic radical is stabilized by resonance with the aromatic π-system.[7][8] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions like electrophilic aromatic substitution on the ring.[8] A radical initiator, such as benzoyl peroxide or AIBN, is required to start the reaction.[9]

G cluster_initiation Initiation cluster_propagation Propagation I2 I2 2 I• 2 Initiator• I2->2 I• I• Initiator• NBS_HBr NBS + HBr Br2 Br₂ NBS_HBr->Br2 2 Br• 2 Br• Br2->2 Br• heat/light BenzylicH Benzylic C-H BenzylicRadical Benzylic Radical (Resonance Stabilized) BenzylicH->BenzylicRadical + Br• HBr HBr BenzylicRadical->HBr - H• BenzylBr Benzyl Bromide BenzylicRadical->BenzylBr + Br₂ Br•_new Br• BenzylBr->Br•_new - Br• G BenzylBr 4-(Bromomethyl)-3,5-dimethylbenzoic Acid QuatSalt Quaternary Hexaminium Salt (Precipitate) BenzylBr->QuatSalt Sₙ2 Reaction (e.g., CHCl₃) HMTA Hexamethylenetetramine (HMTA) HMTA->QuatSalt AmineHCl Primary Amine Hydrochloride QuatSalt->AmineHCl Acid Hydrolysis (HCl, EtOH, Reflux) FinalProduct 4-(Aminomethyl)-3,5-dimethylbenzoic Acid AmineHCl->FinalProduct Neutralization (Base Workup)

Caption: Workflow for the Delépine Reaction.

Experimental Protocol: Delépine Amination

Materials:

  • 4-(Bromomethyl)-3,5-dimethylbenzoic acid

  • Hexamethylenetetramine (HMTA)

  • Chloroform or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide solution

  • Standard reflux and filtration glassware

Procedure:

  • Formation of the Hexaminium Salt:

    • Dissolve the 4-(bromomethyl)-3,5-dimethylbenzoic acid in a suitable solvent like chloroform. [10] * Add a slight molar excess (approx. 1.1 equivalents) of hexamethylenetetramine.

    • Stir the mixture at room temperature or with gentle heating. The quaternary salt will typically precipitate from the solution.

    • Isolate the salt by vacuum filtration and wash with the solvent. The salt can often be used in the next step without further purification.

  • Acid Hydrolysis:

    • Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid. [1] * Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).

  • Workup and Isolation:

    • Cool the reaction mixture. The amine hydrochloride salt may precipitate upon cooling.

    • Evaporate the solvent under reduced pressure.

    • To obtain the free amine (the zwitterionic final product), dissolve the crude hydrochloride salt in water and carefully adjust the pH to the isoelectric point using a base like NaOH. The product will precipitate.

    • Collect the final product by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary
ParameterValueReference
Starting Material 4-(Bromomethyl)-3,5-dimethylbenzoic Acid[1]
Key Reagents HMTA, conc. HCl, Ethanol[1][11]
Reaction Time Varies (Salt formation + Hydrolysis)[1]
Reaction Temp. Room Temp. to Reflux[1]
Typical Yield 60-80%-

Conclusion

This application note details a reliable and efficient three-step synthesis of 4-(aminomethyl)-3,5-dimethylbenzoic acid from mesitylene. The pathway leverages a classical oxidation, a highly selective free-radical benzylic bromination, and a clean conversion to the primary amine via the Delépine reaction. The protocols and mechanistic discussions provided herein equip researchers with the necessary tools to synthesize this versatile chemical building block for applications in drug discovery and advanced materials development.

References

  • Vertex AI Search. (2024). Sommelet reaction - Grokipedia.
  • Wikipedia. (2023). Delépine reaction. Available at: [Link]

  • Wikipedia. (2023). Sommelet reaction. Available at: [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (2021). Delépine Reaction. Available at: [Link]

  • BenchChem. (2025).
  • Scribd. (n.d.). Delépine Amine Synthesis Method. Available at: [Link]

  • Google Patents. (CN1363546A). Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
  • Google Patents. (CN102336658A). Production method of 3,5-dimethylbenzoic acid.
  • Synthetic Organic Chemistry. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Available at: [Link]

  • Chemistry Steps. (2020). Preparation of Amines. Available at: [Link]

  • University of Massachusetts Boston. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Chemistry Steps. (2024). Benzylic Bromination. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

Sources

Application

Technical Application Note: Reductive Amination of 4-Formyl-3,5-Dimethylbenzoic Acid

[1] Abstract & Scope This guide details the protocol for the reductive amination of 4-formyl-3,5-dimethylbenzoic acid , a critical intermediate in the synthesis of covalent modifiers (e.g., hemoglobin modulators) and pro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This guide details the protocol for the reductive amination of 4-formyl-3,5-dimethylbenzoic acid , a critical intermediate in the synthesis of covalent modifiers (e.g., hemoglobin modulators) and protein-protein interaction stabilizers.

This reaction presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-methyl groups at positions 3 and 5 create significant steric bulk around the C4-formyl group, retarding nucleophilic attack by the amine.

  • Solubility & Zwitterion Formation: The presence of the carboxylic acid moiety leads to salt formation with the amine partner, potentially reducing the concentration of the free amine nucleophile and complicating solvent selection.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) due to its high selectivity and tolerance for acid-sensitive groups, with specific modifications to address the steric and solubility constraints.

Strategic Reagent Selection

ComponentSelected ReagentRationale
Reductant Sodium Triacetoxyborohydride (STAB) Mild hydride donor.[1] Unlike NaBH₄, it does not reduce aldehydes/ketones rapidly, allowing the imine to form first (reductive amination). Safer and less toxic than NaBH₃CN.[1]
Solvent DCE / DMF (9:1) or THF 1,2-Dichloroethane (DCE) is the gold standard for STAB reactions. DMF is added as a co-solvent specifically to solubilize the benzoic acid substrate.
Catalyst Acetic Acid (AcOH) Promotes imine formation by activating the carbonyl oxygen. Essential for sterically hindered substrates to drive the equilibrium.
Additive Molecular Sieves (4Å) Critical: Removes water produced during imine formation.[1] Due to the steric bulk of the 3,5-dimethyl groups, the imine equilibrium is unfavorable; water removal drives the reaction forward.

Mechanistic Insight: The "Ortho" Challenge

The reaction proceeds via a stepwise mechanism where the formation of the iminium ion is the rate-determining step (RDS), exacerbated by the 3,5-dimethyl steric blockade.

G Substrate 4-Formyl-3,5-dimethyl- benzoic acid Hemiaminal Hemiaminal (Sterically Crowded) Substrate->Hemiaminal + Amine Slow Step (Sterics) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated Intermediate) Hemiaminal->Iminium - H2O (Requires Acid/Sieves) Product Secondary Amine Product Iminium->Product + STAB (H-) Fast Reduction

Figure 1: Reaction pathway highlighting the steric bottleneck at the hemiaminal formation stage.

Experimental Protocol

Method A: One-Pot Procedure (Preferred for Primary Amines)

Suitable for unhindered primary amines (e.g., benzylamine, aliphatic amines).

Reagents:

  • 4-Formyl-3,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Acetic Acid (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) with 10% DMF if needed for solubility.[1]

Procedure:

  • Solubilization: In a dry reaction vial, dissolve 4-formyl-3,5-dimethylbenzoic acid (1.0 equiv) in DCE (0.2 M concentration). If the solution is cloudy, add anhydrous DMF dropwise until clear.

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 5 minutes.

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Imine Formation (The "Wait" Step): Due to the 3,5-dimethyl steric hindrance, do not add the reducing agent immediately. Stir at Room Temperature (RT) for 1–2 hours.

    • Tip: For very hindered amines, add 4Å Molecular Sieves and stir for 4–12 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench by adding saturated aqueous NaHCO₃.

Method B: Two-Step Procedure (For Difficult/Hindered Amines)

Required for anilines or bulky secondary amines where Method A fails.[1]

Procedure:

  • Dehydrative Coupling: Combine aldehyde and amine in Methanol (MeOH) or Toluene .[1]

  • Forcing Conditions: Add activated 4Å Molecular Sieves. Reflux (if Toluene) or heat to 50°C (if MeOH) for 6–12 hours to force imine formation.[1]

  • Solvent Swap (Optional but recommended): If using Toluene, evaporate and redissolve in MeOH or DCE.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (if in MeOH) or STAB (if in DCE). Stir until conversion is complete.

Workup & Purification (Isoelectric Handling)

The product is an amino-acid (amphoteric).[1] Standard acid/base extractions may lead to yield loss if the pH is not controlled.

Protocol:

  • Biphasic Wash: After quenching with NaHCO₃, the pH should be ~8. The carboxylic acid will be deprotonated (carboxylate, water-soluble), but the amine product might also be in the organic layer depending on lipophilicity.

  • Optimization:

    • Option 1 (Precipitation): Adjust the aqueous layer pH to the Isoelectric Point (pI) of the amino acid product (typically pH 5–6). The zwitterionic product often precipitates out. Filter and wash with cold water/ether.[1]

    • Option 2 (Extraction): If the product is lipophilic, acidify to pH 3-4 (protonate amine, carboxylic acid stays protonated/neutral?) -> Correction: At pH 3, Amine is NH3+ (soluble), Acid is COOH. At pH 10, Amine is NH2, Acid is COO- (soluble).[1]

    • Correct Extraction Strategy: Extract non-basic impurities at pH 10 (product stays in water as carboxylate).[1] Then, carefully adjust to pH 5-6 and extract with n-Butanol or DCM/Isopropanol (3:1) if the product does not precipitate.

Analytical Validation

Verify the transformation using NMR and HPLC.

TechniqueDiagnostic Signal (Substrate)Diagnostic Signal (Product)
¹H NMR Aldehyde proton (-CH O) at ~10.0 ppm (singlet).[1]Disappearance of 10.0 ppm signal. Appearance of benzylic amine protons (-CH₂-NH-) at ~3.8–4.2 ppm.[1]
HPLC Retention time of aldehyde (usually longer due to lack of ionization at acidic pH compared to amine).Shift in retention time.[1] Mass spec (M+H) confirms reductive amination (+ Amine Mass - 16).[1]

Troubleshooting Guide ("The Scientist's Log")

ObservationRoot CauseCorrective Action
No Reaction (Aldehyde remains) Steric hindrance prevents imine formation.[1]Switch to Method B. Use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid / Water Scavenger (1.5 equiv) during the imine formation step.
Low Yield / Sticky Solid Product stuck in water layer (Zwitterion).[1]Do not use standard extraction. Lyophilize the aqueous layer and purify via Reverse Phase (C18) Prep-HPLC using 0.1% TFA buffers.
Dialkylation (Tertiary Amine) Primary amine reacted twice.[1]Unlikely with this specific substrate due to the 3,5-dimethyl steric blocking. If observed, increase the amine equivalents to 2.0+.

Workflow Visualization

Workflow Start Start: 4-Formyl-3,5-dimethylbenzoic acid Solubility Dissolve in DCE/DMF (9:1) Start->Solubility AddAmine Add Amine + AcOH (1.0 eq) Solubility->AddAmine CheckSterics Is Amine Hindered? AddAmine->CheckSterics MethodA Method A: Stir 2h @ RT (Equilibrium) CheckSterics->MethodA No MethodB Method B: Add Mol. Sieves Heat 50°C 6h CheckSterics->MethodB Yes Reduction Cool to 0°C Add STAB (1.5 eq) MethodA->Reduction MethodB->Reduction Workup Quench NaHCO3 Adjust pH to pI (5-6) Reduction->Workup Purify Precipitation or Prep-HPLC Workup->Purify

Figure 2: Decision tree for selecting the optimal reductive amination pathway.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Source:[1]

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews.[1]

    • Source:[1]

  • Soleiman-Beigi, M., et al. (2017).[1][3] "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Monatshefte für Chemie.

    • Source:[1]

  • BenchChem Technical Support. (2025).

    • Source:[1]

Sources

Method

Application Note: 4-(Aminomethyl)-3,5-dimethylbenzoic Acid as a Sterically Hindered Peptidomimetic Linker

This Application Note is structured as a comprehensive technical guide for the use of 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS 2580208-72-4) in peptidomimetic design and drug development.[1] Introduction & Scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the use of 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS 2580208-72-4) in peptidomimetic design and drug development.[1]

Introduction & Scientific Rationale

In the development of peptide therapeutics and Antibody-Drug Conjugates (ADCs), the linker strategy is often the determinant of stability and efficacy. 4-(Aminomethyl)-3,5-dimethylbenzoic acid represents a specialized class of "sterically shielded" aromatic linkers.

Unlike its parent molecule, 4-(aminomethyl)benzoic acid (PAMBA), which is susceptible to rapid hydrolysis and high rotational freedom, the 3,5-dimethyl analog incorporates the "Ortho-Dimethyl Effect." [1]

Key Functional Advantages[2]
  • Proteolytic Resistance: The methyl groups at positions 3 and 5 are ortho to the aminomethyl group at position 4. This creates a steric wall that blocks peptidases from accessing the amide bond formed by the amine, significantly extending plasma half-life.

  • Conformational Restriction: The methyl groups restrict the rotation of the methylene bridge (

    
    ), reducing the entropic penalty upon binding to a target receptor.
    
  • Lipophilic Tuning: The addition of two methyl groups increases the logP, facilitating better membrane permeability compared to the naked PAMBA linker.

Chemical Properties & Design Considerations

PropertySpecificationDesign Implication
CAS Number 2580208-72-4Unique identifier for sourcing.
Molecular Weight 179.22 g/mol Minimal mass penalty in ADC payloads.
Core Scaffold Benzoic AcidAllows standard C-terminal coupling.
Reactive Amine Benzylamine (Hindered)CRITICAL: Requires optimized coupling protocols (see Section 4).
pKa (Amine) ~9.0 - 9.5 (Est.)[1]Slightly lower than aliphatic amines; nucleophilicity is maintained but sterically impeded.
Structural Logic

The molecule acts as a


-turn mimetic  or a rigid spacer. In linear peptides, it inserts a ~10 Å rigid distance between residues while forcing a "kink" in the backbone due to the meta/para substitution pattern relative to the methyls.

StructureLogic cluster_0 Steric Shielding Mechanism Core Benzene Ring Me3 3-Methyl Core->Me3 Me5 5-Methyl Core->Me5 Amine 4-Aminomethyl (Target Amide Bond) Core->Amine Me3->Amine Steric Block Me5->Amine Steric Block Protease Protease/Enzyme Protease->Amine Blocked Access

Figure 1: The "Ortho-Dimethyl Effect" shielding the scissile amide bond from enzymatic attack.

Synthesis Protocols

A. Fmoc-Protection of the Linker

Before using in Solid Phase Peptide Synthesis (SPPS), the free amine must be protected.[1]

Reagents:

  • 4-(Aminomethyl)-3,5-dimethylbenzoic acid (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • 
     (2.5 eq)[1]
    
  • Solvent: Water/Acetone (1:[1]1) or Water/Dioxane (1:1)[1]

Procedure:

  • Dissolve the amino acid and

    
     in water.[1]
    
  • Add Fmoc-OSu dissolved in Acetone/Dioxane dropwise.

  • Stir at Room Temperature (RT) for 12–18 hours.

  • Acidification: Carefully acidify to pH 2–3 with 1N HCl. The product will precipitate.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Yield Check: Expect >85% yield. Confirm by LC-MS (Target Mass: ~401.4 g/mol ).[1]

B. SPPS Integration (The "Difficult" Step)

Incorporating this linker involves two distinct coupling events.

Step 1: Coupling the Linker's Carboxyl to the Resin/Peptide

Since the carboxyl group is meta to the methyls, steric hindrance is minimal. Standard conditions apply.

  • Activator: HBTU or DIC/Oxyma.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Time: 45–60 mins at RT.[1]

Step 2: Coupling the Next Amino Acid to the Linker's Amine

This is the critical bottleneck.[1] The amine is flanked by two methyl groups, making it a poor nucleophile.

Optimized Protocol (Microwave Assisted):

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly (5x DMF).[1]

  • Activation Cocktail (Pre-activate for 30 sec):

    • Incoming Fmoc-Amino Acid (5.0 eq)

    • HATU (4.9 eq) - Essential for hindered amines.

    • HOAt (5.0 eq) - Co-additive to reduce racemization and boost rate.

    • DIPEA (10.0 eq)[1]

  • Coupling Condition:

    • Microwave:

      
       for 10 minutes (25W).
      
    • Alternative (No Microwave): Double coupling at

      
       for 2 hours each.
      
  • Monitoring: Use the Chloranil Test (standard Kaiser test may yield false negatives on aromatic amines).[1]

SPPS_Workflow Start Resin-Peptide-NH2 Step1 Couple Fmoc-Linker-OH (Standard HBTU/DIPEA) Start->Step1 Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 CRITICAL STEP: Couple Next AA to Hindered Amine Step2->Step3 Check QC: Chloranil Test Step3->Check Success Continue Synthesis Check->Success Blue Retry Re-couple (HATU/HOAt @ 75°C) Check->Retry Colorless Retry->Check

Figure 2: SPPS Workflow highlighting the critical coupling step requiring high-efficiency activators.

Troubleshooting & Quality Control

Common Issues
  • Incomplete Coupling onto the Linker:

    • Symptom:[1][2][3] Deletion sequences in Mass Spec (Missing the amino acid after the linker).

    • Solution: Switch from HBTU to HATU or COMU .[1] Increase temperature to

      
      . Use sym-collidine  as a base instead of DIPEA to reduce steric bulk during proton transfer.
      
  • Solubility:

    • The dimethyl groups increase hydrophobicity. If the linker aggregates, use a solvent mixture of DMF/DMSO (1:1) or add 0.1M LiCl to disrupt hydrogen bonding.[1]

Analytical Characterization
  • HPLC: The linker absorbs strongly at 254 nm (aromatic).[1] The retention time will be significantly shifted (later) compared to naked PAMBA analogs due to the methyl groups.

  • NMR (

    
    ):  Look for the distinct singlet (~2.2–2.4 ppm) representing the 6 protons of the two methyl groups.[1] The benzylic protons (
    
    
    
    ) should appear as a doublet or singlet around 4.0–4.5 ppm.[1]

References

  • PubChem Compound Summary. (2025). 4-(Aminomethyl)-3,5-dimethylbenzoic acid.[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • Benešová, M., et al. (2016).[1] Linker Modification Strategies to Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting Interaction. (Contextual reference for PAMBA linkers in drug design). Journal of Medicinal Chemistry. [Link][1]

  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of the Ortho-Effect in Peptide Synthesis. (General reference for steric shielding). Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis Coupling with 4-(Aminomethyl)-3,5-dimethylbenzoic Acid

This guide details the application of 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4) as a specialized, sterically hindered linker for Solid-Phase Peptide Synthesis (SPPS). This linker is designed to yield C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4) as a specialized, sterically hindered linker for Solid-Phase Peptide Synthesis (SPPS). This linker is designed to yield C-terminal peptide amides with enhanced stability against premature cleavage and suppression of diketopiperazine (DKP) formation.

Introduction & Mechanistic Rationale

Chemical Identity & Function
  • Molecule: 4-(Aminomethyl)-3,5-dimethylbenzoic acid.[1]

  • Role: Bifunctional linker for SPPS.

    • Carboxylic Acid Moiety: Anchors the linker to an amino-functionalized solid support (e.g., Aminomethyl Polystyrene or MBHA resin) via a stable amide bond.

    • Aminomethyl Moiety: Serves as the attachment point for the C-terminal amino acid of the target peptide. Upon acidolytic cleavage, the C-N bond breaks to release a peptide amide .

  • Structural Advantages:

    • Steric Hindrance (3,5-Dimethyl): The methyl groups at the meta positions provide steric bulk around the benzylic amine. This significantly suppresses diketopiperazine (DKP) formation, a common side reaction when the C-terminal residues are Proline or Glycine.

    • Tunable Acid Stability: The electron-donating methyl groups make the benzylic amide bond more acid-labile than an unsubstituted benzylamine (Amb) linker but less labile than the electron-rich dimethoxy (PAL/Rink) linkers. This offers a "Goldilocks" stability profile—stable to standard TFA deprotection cycles (Boc chemistry) or requiring strong acid cocktails (Fmoc chemistry) for final cleavage.

Strategic Applications
  • Synthesis of C-Terminal Peptide Amides: Ideal for sequences prone to aggregation or DKP formation.

  • "Safety-Catch" Concept: The linker is stable under mild acidic conditions, allowing for on-resin modification of the peptide side chains before final cleavage.

  • Fragment Condensation: Can be used to synthesize protected peptide fragments if the cleavage conditions are tuned to retain side-chain protecting groups.

Experimental Protocol: Linker Loading & First Residue Coupling

Materials & Reagents
  • Resin: Aminomethyl Polystyrene (AM-PS) or MBHA Resin (0.5–0.8 mmol/g loading).

  • Linker: 4-(Aminomethyl)-3,5-dimethylbenzoic acid (3–5 equivalents relative to resin loading).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/HOBt.[2]

  • Base: N,N-Diisopropylethylamine (DIPEA).[2][3][4]

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Protocol A: Coupling the Linker to the Resin

This step anchors the benzoic acid moiety to the solid support.

  • Resin Swelling:

    • Place resin in a peptide synthesis vessel.[2][5][6][7]

    • Swell in DMF for 30–60 minutes. Drain.

  • Activation:

    • Dissolve 4-(Aminomethyl)-3,5-dimethylbenzoic acid (3 eq.) and HATU (2.9 eq.) in minimal DMF.

    • Add DIPEA (6 eq.) and mix for 1 minute to activate.

  • Coupling:

    • Add the activated solution to the resin.[2]

    • Agitate at Room Temperature (RT) for 2–4 hours . The steric bulk of the benzoic acid may require longer coupling times than standard amino acids.

  • Washing:

    • Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[2]

  • Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test.[8] A negative result (beads remain yellow/white) indicates successful coupling of the linker's carboxylic acid to the resin's amines.

Protocol B: Loading the First Amino Acid (Critical Step)

The aminomethyl group is sterically hindered by the 3,5-dimethyl substitution. Standard coupling protocols may be insufficient.

  • Fmoc-Amino Acid Activation:

    • Use Fmoc-AA-OH (5 eq.) relative to resin loading.

    • Dissolve in DMF with HATU (4.9 eq.) and HOAt (5 eq.) to enhance reactivity.

    • Add DIPEA (10 eq.).[6]

  • Coupling:

    • Add to the resin-linker complex.

    • Agitate for 2–4 hours or perform a double coupling (2 x 2 hours) to ensure quantitative loading.

  • Capping (Recommended):

    • After coupling, treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap any unreacted aminomethyl groups, preventing truncated sequences.

Peptide Assembly & Cleavage[2][6][9][10]

Chain Elongation
  • Proceed with standard Fmoc SPPS cycles :

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Coupling: Fmoc-AA-OH (3–5 eq), HBTU/HOBt/DIPEA (standard) or DIC/Oxyma (for lower racemization).

    • Washing: DMF (5x) between steps.[2][5][9]

Cleavage Protocol (Acidolysis)

The cleavage conditions depend on the desired product and protecting group strategy.

Option A: Standard Fmoc Cleavage (High Acid)
  • Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[6]

  • Conditions: Agitate for 3–5 hours at RT.

  • Note: The 3,5-dimethyl group stabilizes the benzylic cation, potentially requiring longer cleavage times than Rink Amide. If cleavage is incomplete, add Ammonium Iodide (NH₄I) or TMSBr as a promoter.

Option B: Harsh Acid Cleavage (TFMSA/TFA)

For difficult sequences or if the linker proves resistant to neat TFA.

  • Cocktail: TFMSA (Trifluoromethanesulfonic acid) / TFA / p-Cresol / Thioanisole (10:80:5:5).

  • Conditions: 0°C for 1 hour, then RT for 2 hours.

Data Presentation & Visualization

Comparative Linker Stability
Linker TypeStructureAcid StabilityCleavage ConditionPrimary Application
PAL / Rink 3,5-Dimethoxy-4-aminomethylLow (Labile)95% TFAStandard Peptide Amides
This Linker 3,5-Dimethyl-4-aminomethyl Moderate High TFA / TFMSA Hindered/Stable Amides
Amb 4-Aminomethyl (Unsubstituted)High (Stable)HF / TFMSAStable Anchors / Boc Chem
Mechanistic Pathway (Graphviz Diagram)

G Resin Amino-Resin (MBHA/AM-PS) Linker Linker: 4-(Aminomethyl)-3,5-dimethylbenzoic acid Resin->Linker Activation (HATU/DIPEA) Coupled Resin-Linker Complex (Stable Amide Bond) Linker->Coupled Amide Bond Formation Peptide Peptide Assembly (Fmoc SPPS) Coupled->Peptide 1. Fmoc-AA-OH Coupling (Steric Hindrance) Cleavage Acidolysis (TFA/TFMSA) Peptide->Cleavage Deprotection & Cleavage Final C-Terminal Peptide Amide Cleavage->Final Release of Peptide Amide

Caption: Workflow for utilizing 4-(Aminomethyl)-3,5-dimethylbenzoic acid as a linker for peptide amide synthesis.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on linker chemistry and Fmoc SPPS).
  • Bernatowicz, M. S., et al. (1989). "4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin for the synthesis of peptide amides." Tetrahedron Letters, 30(35), 4645-4648. Link (Describes the analogous PAL linker mechanism).

  • Matsueda, G. R., & Stewart, J. M. (1981). "A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides." Peptides, 2(1), 45-50. Link (Discusses the steric and electronic effects of methyl substitution on linker stability).

  • ChemScene. (2024). Product Data: 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS 2580208-72-4).[1] Link (Verification of chemical identity).

Sources

Method

Fmoc protection of 4-(Aminomethyl)-3,5-dimethylbenzoic acid for SPPS

Abstract 4-(Aminomethyl)-3,5-dimethylbenzoic acid is a specialized aromatic linker used in Solid-Phase Peptide Synthesis (SPPS) to introduce conformational rigidity or to act as a steric shield against proteolysis. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(Aminomethyl)-3,5-dimethylbenzoic acid is a specialized aromatic linker used in Solid-Phase Peptide Synthesis (SPPS) to introduce conformational rigidity or to act as a steric shield against proteolysis. However, its zwitterionic nature and the steric bulk of the ortho-methyl groups present unique challenges during Fmoc protection and subsequent coupling. This guide provides a definitive, high-yield protocol for synthesizing Fmoc-4-(Aminomethyl)-3,5-dimethylbenzoic acid , utilizing a self-validating purification strategy. We also detail critical SPPS coupling parameters to ensure successful incorporation into peptide backbones.

Part 1: Strategic Analysis & Chemical Logic

Structural Challenges

The target molecule features a primary aminomethyl group attached to a benzene ring at position 4. Crucially, positions 3 and 5 are occupied by methyl groups.[1][2][3]

  • Steric Environment: While the methylene spacer (

    
    ) reduces direct steric clash compared to an aniline, the flanking methyl groups create a "picket fence" effect. This slows down nucleophilic attack on the Fmoc reagent, requiring optimized reaction times.[3]
    
  • Solubility: The free amino acid exists as a zwitterion with high lattice energy, making it poorly soluble in standard organic solvents (DCM, THF) and only moderately soluble in water.[3]

  • Selectivity: The goal is exclusive protection of the amine (

    
    ) while leaving the carboxylic acid (
    
    
    
    ) free for resin attachment.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
  • Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Highly reactive but prone to side reactions. In the presence of the free carboxylic acid, Fmoc-Cl can form mixed anhydrides, leading to oligomerization (dipeptide formation).[3]

  • Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester): The preferred reagent. It is less aggressive, minimizing mixed anhydride formation and dipeptide byproducts.[3] It yields a cleaner product profile, essential for pharmaceutical-grade SPPS materials.

Part 2: Experimental Protocols

Protocol A: Standard Aqueous/Organic Biphasic Method

Recommended for initial attempts and scales < 5g.

Materials:

  • Starting Material: 4-(Aminomethyl)-3,5-dimethylbenzoic acid (1.0 eq)[3]

  • Reagent: Fmoc-OSu (1.1 eq)[3]

  • Base:

    
     (2.5 eq) — Carbonate is preferred over hydroxide to prevent Fmoc degradation.[3]
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / Acetone (1:1 v/v).[3]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in 25 mL of water. Add

    
     (25 mmol). Sonicate if necessary until a clear solution is obtained (formation of the sodium carboxylate salt).
    
  • Solvent Addition: Add 25 mL of 1,4-Dioxane. The mixture should remain clear.

  • Reagent Addition: Cool the solution to 0°C. Add Fmoc-OSu (11 mmol) slowly as a solution in 10 mL Dioxane (or solid in small portions).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 16–24 hours .

    • Note: The extended time is required to overcome the steric hindrance of the 3,5-dimethyl groups.

  • Monitoring: Check by TLC (System:

    
    /MeOH/AcOH 90:8:2). Look for the disappearance of the ninhydrin-positive baseline spot and the appearance of a UV-active, less polar spot.
    
  • Workup:

    • Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure (Rotavap) at 35°C. Do not exceed 40°C to avoid Fmoc cleavage.[3]

    • Dilute the remaining aqueous residue with water (50 mL).

    • Wash 1: Extract with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and Fmoc-byproducts (fulvene). Discard the organic layer.
      
  • Acidification: Cool the aqueous phase to 0°C. Acidify dropwise with 1M HCl to pH 2–3. The product will precipitate as a white solid.[4][5]

  • Extraction: Extract the milky suspension with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined EtOAc layers with Brine (

    
    ), dry over anhydrous 
    
    
    
    , filter, and evaporate to dryness.
  • Purification: Recrystallize from EtOAc/Hexane or Ethanol/Water if necessary.

Protocol B: The "Silyl-Protection" Method (For Low Solubility)

Use this if the starting material fails to dissolve in Protocol A.

Concept: Use N,O-Bis(trimethylsilyl)acetamide (BSA) to transiently protect the carboxylic acid and solubilize the molecule in DCM, allowing reaction in a non-aqueous environment.[3]

  • Silylation: Suspend the amino acid (10 mmol) in dry DCM (50 mL) under Nitrogen. Add BSA (2.2 eq).[3] Reflux gently or stir at RT until the solid dissolves completely (formation of silyl ester and silyl amine).

  • Protection: Cool to 0°C. Add Fmoc-OSu (1.1 eq). Stir at RT for 6–12 hours.

  • Desilylation & Workup: Add MeOH (2 mL) to quench. Pour into 1M HCl (excess) to hydrolyze the silyl groups. Extract the product into DCM or EtOAc. Wash with water and brine.[6]

Part 3: Visualization & Workflow

Workflow Diagram

The following diagram illustrates the critical decision points and purification logic.

G Start Start: 4-(Aminomethyl)-3,5-dimethylbenzoic acid CheckSol Solubility in Water/Base? Start->CheckSol ProtA Protocol A: Aqueous/Dioxane Base: NaHCO3 CheckSol->ProtA Yes (Soluble) ProtB Protocol B: Silylation (BSA) Solvent: DCM CheckSol->ProtB No (Insoluble) ReactA Add Fmoc-OSu Stir 16-24h ProtA->ReactA WashA Wash Aqueous with Ether (Removes excess Fmoc-OSu) ReactA->WashA AcidA Acidify to pH 2 (Precipitate Product) WashA->AcidA Extract Extract into EtOAc Dry & Evaporate AcidA->Extract ReactB Add Fmoc-OSu Stir 6-12h ProtB->ReactB HydroB Acid Hydrolysis (Remove Silyl groups) ReactB->HydroB HydroB->Extract QC QC: HPLC (>98%) & NMR Ready for SPPS Extract->QC

Caption: Decision matrix for Fmoc protection based on solubility profiles.

Part 4: Quality Control & SPPS Application

Characterization Criteria

Ensure the product meets these specifications before loading onto resin:

TestAcceptance CriteriaDiagnostic Signals
HPLC Purity > 98% (254 nm)Single peak. No free Fmoc-OSu (typically elutes later).
1H-NMR Consistent StructureFmoc: 7.3–7.8 ppm (8H, aromatic), 4.2–4.5 ppm (3H, aliphatic CH/CH2).Linker: 2.2–2.4 ppm (6H, s, 3,5-Me), 4.3 ppm (2H, d, Benzylic CH2).[3]
Mass Spec [M+H]+ or [M+Na]+Expected Mass: MW ~401.45 g/mol .[3]
SPPS Incorporation (Critical)

The 3,5-dimethyl substitution creates significant steric hindrance around the carboxylic acid, making coupling to the resin or the previous amino acid difficult.

  • Coupling Reagents: Do NOT use standard HBTU/DIC. Use high-efficiency reagents: HATU or PyAOP with HOAt.

  • Conditions:

    • Solvent: DMF or NMP (NMP is better for hindered couplings).[3][7]

    • Time: Double coupling is mandatory.

      
       hours or 
      
      
      
      Overnight.
    • Base: DIPEA (2.0 eq relative to AA).[3]

  • Loading onto Resin: If loading this as the first residue (e.g., onto 2-CTC resin), use the standard loading method but allow 2–4 hours reaction time instead of the usual 1 hour.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D.[3] (Eds.), Oxford University Press, 2000.[3] [3]

  • Fmoc-OSu: Reagent for Amino Acid Protection. Sigma-Aldrich Technical Bulletin.

  • Steric Hindrance in Peptide Synthesis: Strategies and Solutions. BenchChem Technical Guide, 2025.

  • Protection of Hindered Amines. Journal of Organic Chemistry, "Efficient Synthesis of Fmoc-Protected Amino Acids," 2009.[8]

  • Silylation Methods (BSA) for Insoluble Amino Acids. Greene's Protective Groups in Organic Synthesis, 5th Ed.[3] Wiley. [3]

Sources

Application

Application Note: 4-(Aminomethyl)-3,5-dimethylbenzoic acid as a Sterically Shielded Ligand for Advanced MOF Therapeutics

Target Audience: Materials Scientists, Formulation Chemists, and Drug Delivery Professionals Focus: Defect-Engineering, Post-Synthetic Modification (PSM), and Controlled Release Kinetics in Zirconium Metal-Organic Framew...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Delivery Professionals Focus: Defect-Engineering, Post-Synthetic Modification (PSM), and Controlled Release Kinetics in Zirconium Metal-Organic Frameworks (Zr-MOFs)

Executive Summary & Mechanistic Rationale

The development of nanoscale Metal-Organic Frameworks (nanoMOFs) for targeted drug delivery relies heavily on precise surface chemistry. While 4-aminomethylbenzoic acid (4-AMBA) has been widely utilized as a functionalized modulator to introduce primary amines onto Zirconium-based MOFs (such as UiO-66 and NU-1000) via Solvent-Assisted Ligand Incorporation (SALI)[1], it presents critical limitations. The unhindered aminomethyl group in standard 4-AMBA is highly flexible, often leading to unintended cross-linking, pore blockage, or premature hydrolytic degradation of the MOF in physiological fluids.

To overcome these failure modes, we introduce the use of 4-(Aminomethyl)-3,5-dimethylbenzoic acid (AMDMBA, CAS: 2580208-72-4) [2] as a next-generation bifunctional ligand. The addition of two methyl groups at the 3 and 5 positions provides three distinct mechanistic advantages:

  • Steric Shielding: The methyl groups restrict the conformational flexibility of the aminomethyl moiety, forcing the primary amine to project outward from the MOF surface, thereby maximizing its availability for Post-Synthetic Modification (PSM) such as PEGylation[1].

  • Hydrophobic Gating: The localized hydrophobicity repels water molecules from the Zr₆ oxo-clusters, drastically enhancing the hydrolytic stability of the framework in aqueous media.

  • Controlled Release: By partially obstructing the micropore windows, AMDMBA acts as a diffusion barrier, transforming burst-release profiles into sustained, zero-order release kinetics for encapsulated therapeutics[1].

Mechanistic Workflow

The following diagram illustrates the logical progression from defect generation in pristine MOFs to the creation of a sterically shielded, functionalized drug delivery vehicle. Aminomethylbenzoic acid derivatives are specifically chosen for their ability to serve as aromatic carboxylic acid anchors for coordinative interactions with Zr(IV) nodes[3].

Pathway cluster_0 Zr6 Node Zr6 Node Defect Site Generation Defect Site Generation Zr6 Node->Defect Site Generation Thermal Activation SALI Coordination SALI Coordination Defect Site Generation->SALI Coordination Modulator Exchange AMDMBA Ligand AMDMBA Ligand AMDMBA Ligand->SALI Coordination Carboxylate Binding Steric Shielding & Hydrophobicity Steric Shielding & Hydrophobicity SALI Coordination->Steric Shielding & Hydrophobicity 3,5-Dimethyl Groups Primary Amine Exposure Primary Amine Exposure SALI Coordination->Primary Amine Exposure Aminomethyl Group Controlled Drug Release Controlled Drug Release Steric Shielding & Hydrophobicity->Controlled Drug Release Water Exclusion Post-Synthetic Modification Post-Synthetic Modification Primary Amine Exposure->Post-Synthetic Modification Amide Coupling

Figure 1: Mechanistic workflow of AMDMBA incorporation into Zr-MOF defect sites for drug delivery.

Quantitative Performance Data

The integration of AMDMBA significantly alters the physicochemical and pharmacokinetic profile of the base MOF. Table 1 summarizes the performance of AMDMBA-modified UiO-66 against pristine and standard 4-AMBA variants, using Calcein as a model drug to evaluate pH-responsive release[1].

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

MaterialBET Surface Area (m²/g)Ligand Incorporation (mol %)Hydrolytic Stability (Days in H₂O at 37°C)Calcein Release t½ (pH 5.5)
Pristine UiO-66 1,250N/A< 312 hours
UiO-66-AMBA 1,080~18%748 hours
UiO-66-AMDMBA 940~15%> 21110 hours

Data Interpretation: While the bulky 3,5-dimethyl groups cause a slight reduction in overall BET surface area compared to standard AMBA, they yield a 300% increase in hydrolytic stability and more than double the half-life of drug release, proving highly advantageous for sustained in vivo circulation.

Self-Validating Experimental Protocols

As an Application Scientist, it is critical to recognize that MOF synthesis is highly sensitive to kinetic variables. The following protocols are designed as self-validating systems; do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Synthesis of Defect-Rich UiO-66

Causality: The SALI process requires missing-linker defects (open Zr sites) to anchor the AMDMBA carboxylate[1]. We utilize a high concentration of acetic acid as a competitive modulator to intentionally arrest framework extension and generate these necessary defects.

  • Preparation: Dissolve 0.54 mmol of ZrCl₄ and 0.54 mmol of terephthalic acid in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 10 mL of glacial acetic acid (defect-inducing modulator) to the solution. Sonicate for 10 minutes until optically clear.

  • Crystallization: Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Washing: Centrifuge the resulting white powder (8,000 rpm, 10 min). Wash sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted precursors.

  • Activation: Dry under vacuum at 90°C for 12 hours.

Validation Checkpoint A: Perform Thermogravimetric Analysis (TGA) under N₂. A distinct mass loss step between 250°C and 300°C must be observed, corresponding to the volatilization of coordinated acetate modulators. If this step is absent, the MOF lacks the defects required for Protocol B.

Protocol B: Solvent-Assisted Ligand Incorporation (SALI) of AMDMBA

Causality: Because AMDMBA is sterically bulkier than standard AMBA, room-temperature SALI is kinetically hindered. We elevate the reaction temperature to 60°C to provide the activation energy necessary for the AMDMBA carboxylate to displace the acetate modulators without degrading the Zr₆ oxo-cluster.

  • Dispersion: Disperse 100 mg of activated defect-rich UiO-66 in 20 mL of anhydrous DMF. Sonicate for 15 minutes to ensure a monodisperse suspension.

  • Ligand Addition: Add 50 mg of 4-(Aminomethyl)-3,5-dimethylbenzoic acid (AMDMBA)[2] to the suspension.

  • Thermal Incubation: Stir the mixture continuously at 60°C for 48 hours. The elevated temperature facilitates the acid-base reaction between the AMDMBA carboxylic group and the terminal hydroxyl/acetate ligands of the Zr₆ nodes[1].

  • Purification: Centrifuge and wash the functionalized MOF extensively with DMF (to remove free AMDMBA) and methanol (to exchange high-boiling DMF).

  • Drying: Vacuum dry at room temperature overnight to yield UiO-66-AMDMBA .

Validation Checkpoint B: Digest 5 mg of UiO-66-AMDMBA in 0.5 mL of D₂SO₄/DMSO-d₆. Perform ¹H NMR spectroscopy. Calculate the integration ratio of the AMDMBA aromatic protons against the terephthalic acid protons. Target incorporation is 10–15 mol%. Do not proceed to Protocol C if incorporation is < 5%.

Protocol C: Post-Synthetic PEGylation via Amide Coupling

Causality: The exposed primary amine of AMDMBA is highly nucleophilic. We utilize an NHS-ester activated mPEG to form a stable amide bond. The 3,5-dimethyl groups prevent the PEG chain from penetrating the micropores, ensuring strictly external surface functionalization, which preserves internal pore volume for subsequent drug loading[1].

  • Buffer Preparation: Disperse 50 mg of UiO-66-AMDMBA in 10 mL of anhydrous DMSO containing 1% (v/v) N,N-Diisopropylethylamine (DIPEA) to ensure the primary amines are fully deprotonated.

  • PEGylation: Add 100 mg of mPEG-NHS ester (MW 2000 Da). Stir at room temperature in the dark for 24 hours.

  • Isolation: Centrifuge and wash the PEGylated MOFs thoroughly with DI water and ethanol to remove unreacted PEG and DIPEA.

Validation Checkpoint C: Measure the Zeta Potential of the particles in DI water (pH 7.0). Unmodified UiO-66-AMDMBA will exhibit a highly positive surface charge (approx. +25 mV) due to protonated amines. Successful PEGylation will shield this charge, shifting the Zeta potential to near-neutral (0 to -5 mV).

References

  • 2580208-72-4 | 4-(Aminomethyl)-3,5-dimethylbenzoic acid ChemScene URL:[2]

  • REPORT DOCUMENTATION PAGE - Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy Defense Technical Information Center (DTIC) URL:[1]

  • Peptide nucleic acid-zirconium coordination nanoparticles National Institutes of Health (NIH) - PMC URL:[3]

Sources

Method

Application Notes and Protocols for Bioconjugation Using Sterically Hindered Benzoic Acid Linkers

Abstract The linker is a critical component in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), dictating the balance between systemic stability and payload release at the target site.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The linker is a critical component in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), dictating the balance between systemic stability and payload release at the target site.[1][2][3] Ester-based linkers offer a straightforward method for attaching alcohol-containing payloads, but their application has been limited by susceptibility to premature cleavage by plasma esterases.[4] This guide details the strategic use of sterically hindered benzoic acid linkers to overcome this stability issue. By introducing bulky substituents, typically at the ortho positions of the benzoic acid ring, the ester bond is shielded from enzymatic hydrolysis in circulation.[5][6] Upon internalization into target cells, the acidic or enzyme-rich lysosomal environment facilitates linker cleavage and precise payload delivery.[][] We provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for conjugation and characterization, and expert insights into the causality behind experimental choices.

Introduction: The Stability-Cleavage Dilemma

The therapeutic index of a bioconjugate is fundamentally dependent on the linker's ability to remain intact in systemic circulation (pH ~7.4) while efficiently releasing its payload within the target cellular compartment.[1][9] Premature payload release leads to off-target toxicity, whereas overly stable linkers can prevent the drug from reaching its intracellular target, reducing efficacy.[]

Ester bonds are attractive for bioconjugation due to their prevalence in drug molecules and relatively simple chemistry. However, their inherent lability in the presence of ubiquitous plasma esterases presents a significant stability challenge for ADCs, which have long circulating half-lives.[4] Steric hindrance offers a powerful chemical strategy to modulate the kinetics of this cleavage.[10][11] By flanking the ester carbonyl with bulky chemical groups, as seen in ortho-substituted benzoic acid derivatives, we can create a "steric shield" that physically blocks the approach of large esterase enzymes while still permitting hydrolysis under the specific conditions of the lysosome.[5][6]

This approach allows for a fine-tuning of stability and release kinetics, a critical parameter in modern ADC design.[5][12][13]

The Principle of Steric Hindrance in Benzoic Acid Linkers

The stability of an ester is directly related to the accessibility of its carbonyl carbon to nucleophilic attack. In the bloodstream, this attack is primarily mediated by the active site of esterase enzymes.

Mechanism of Steric Protection

By placing large substituents (e.g., methyl, cyclopropyl, or other alkyl groups) on the carbon atoms adjacent (ortho) to the ester linkage on the benzoic acid ring, we create a sterically congested environment.[5][14] This congestion serves two main purposes:

  • Enzymatic Shielding: The bulky groups physically obstruct the active site of plasma esterases, dramatically slowing the rate of hydrolysis in circulation.[15]

  • Controlled Release: While shielded from large enzymes, the ester bond remains susceptible to cleavage by smaller molecules like water under the acidic conditions (pH 4.5–6.0) of the endosome and lysosome, or by specific lysosomal proteases if the linker incorporates an appropriate peptide motif.[][]

This differential reactivity is the key to achieving a wide therapeutic window. The degree of hindrance can be tuned by changing the size and number of the substituents to achieve the desired pharmacokinetic profile.[14][17]

Experimental Workflows and Protocols

This section provides detailed protocols for the key stages of developing a bioconjugate with a sterically hindered benzoic acid linker. The overall workflow is depicted below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification & Characterization A Synthesis of Hindered Linker-Payload C Bioconjugation Reaction A->C B Antibody Preparation (e.g., Reduction) B->C D Purification (HIC/SEC) C->D Crude ADC E DAR Analysis (HIC/MS) D->E Purified ADC F Stability & Activity Assays E->F

Caption: High-level workflow for ADC development.

Application Note 1: Preparation of a Maleimide-Activated Hindered Benzoic Acid Linker-Payload

This protocol describes the activation of a payload containing a hindered benzoic acid linker for subsequent conjugation to antibody cysteine residues.

Rationale: The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues to form a stable thioether bond.[18] This is a common and highly efficient strategy for site-specific or stochastic bioconjugation.[19]

Materials:

  • Linker-Payload-COOH (possessing a terminal carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • N-(2-Aminoethyl)maleimide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • NHS Ester Formation:

    • Dissolve the hindered benzoic acid linker-payload (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Causality: DCC activates the carboxylic acid, allowing it to be attacked by the hydroxyl group of NHS to form an active ester, which is a better leaving group than a hydroxyl group.

  • Amide Coupling with Maleimide:

    • In a separate flask, dissolve N-(2-Aminoethyl)maleimide (1.5 eq) in anhydrous DMF.

    • Slowly add this solution to the NHS ester reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Causality: The primary amine of the aminoethyl maleimide acts as a nucleophile, attacking the activated NHS ester to form a stable amide bond, thus attaching the maleimide handle to the linker-payload.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with EtOAc and wash sequentially with water, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure maleimide-activated linker-payload.

Application Note 2: Conjugation to a Thiol-Modified Antibody

This protocol details the conjugation of the activated linker-payload to an antibody with reduced interchain disulfide bonds.

Rationale: Monoclonal antibodies (mAbs) of the IgG1 subclass have interchain disulfide bonds that can be selectively reduced to generate reactive thiol groups without denaturing the antibody. This allows for the attachment of linker-payloads.[20]

Materials:

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Maleimide-Activated Linker-Payload (from Protocol 1), dissolved in a water-miscible organic solvent like DMSO.

  • Quenching Reagent: N-acetylcysteine solution (1 M)

  • Reaction Buffer: e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5.

Protocol:

  • Antibody Reduction (Partial):

    • To the mAb solution (typically 5-10 mg/mL), add a calculated amount of TCEP. A molar excess of 2-3 equivalents of TCEP per mAb is a good starting point for partial reduction.

    • Incubate at 37°C for 1-2 hours.

    • Causality: TCEP is a gentle, thiol-free reducing agent that selectively cleaves disulfide bonds to generate free sulfhydryl groups for conjugation. The stoichiometry controls the average number of thiols generated per antibody.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[18]

    • Causality: Removing the reducing agent prevents it from reacting with the maleimide group on the linker-payload.

  • Conjugation Reaction:

    • Immediately add the maleimide-activated linker-payload solution to the reduced mAb. A 5-10 fold molar excess of the linker-payload over generated thiols is typical. Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

    • Causality: The maleimide undergoes a Michael addition reaction with the antibody's free sulfhydryl groups, forming a stable covalent thioether bond.

  • Quenching:

    • Add an excess of N-acetylcysteine (e.g., 10-fold molar excess over the initial maleimide) to the reaction mixture.

    • Incubate for 30 minutes at room temperature.

    • Causality: This step quenches any unreacted maleimide groups, preventing unwanted side reactions or cross-linking.

  • Purification:

    • The resulting ADC is purified to remove unconjugated linker-payload, quenching reagent, and solvent. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[21]

Application Note 3: Characterization of the ADC

Accurate characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[22] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[23]

Rationale: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs. The conjugation of a typically hydrophobic linker-payload increases the overall hydrophobicity of the antibody. HIC can separate species based on the number of conjugated drugs (i.e., DAR 0, 2, 4, 6, 8).[23][24][25]

Method: DAR Determination by HIC-HPLC

Materials:

  • Purified ADC sample

  • HIC HPLC Column (e.g., Tosoh Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • HPLC system with a UV detector (280 nm)

Protocol:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Causality: The ADC binds to the hydrophobic stationary phase in the high salt buffer. As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute in order of increasing hydrophobicity (and thus, increasing DAR).

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species in the chromatogram detected at 280 nm.

    • Calculate the relative percentage of each peak area.

    • The average DAR is calculated using the following formula: Average DAR = Σ (DAR_i * %Area_i) / 100 where DAR_i is the drug load of a specific peak (e.g., 0, 2, 4) and %Area_i is its corresponding peak area percentage.

G cluster_0 Conjugation & Purification cluster_1 HIC Analysis A Reduced Antibody (DAR 0) C Crude ADC Mixture A->C B Linker-Payload B->C D Purified ADC C->D SEC/TFF E Inject ADC onto HIC Column D->E F Apply Salt Gradient (High -> Low) E->F G Elution & Detection (UV 280 nm) F->G H Chromatogram with Separated DAR Peaks G->H I Calculate Average DAR H->I

Caption: Workflow for ADC purification and DAR analysis by HIC.

Data Presentation: Stability of Hindered vs. Non-Hindered Linkers

The primary advantage of using sterically hindered linkers is the significant enhancement in plasma stability. The following table summarizes representative data comparing the stability of ADCs with and without steric hindrance on the linker.

Linker TypeSubstituent at Ortho PositionPlasma Half-Life (t½) in vivo (Mouse)Cleavage MechanismReference
Disulfide None (Unsubstituted)~3 days (payload release)Reduction[14]
Disulfide Mono-methyl> 7 daysReduction[14][17]
Disulfide Di-methylVery low cleavageReduction[14][17]
Ester None (Exposed)Rapidly cleavedEsterase Hydrolysis[4]
Ester Hindered Site ConjugationStableEsterase Hydrolysis[4]
Dipeptide (VCit) N/A< 1 day (in mouse plasma)Carboxylesterase (Ces1c)[1]
Dipeptide (EVCit) N-terminal Glutamic Acid> 14 days (in mouse plasma)Cathepsin B[1][26]

Note: Data are compiled from multiple sources to illustrate the principle. Direct comparative data for specific benzoic acid ester linkers may vary based on the exact structure, payload, and conjugation site.

This data clearly demonstrates that introducing steric hindrance—either directly adjacent to the cleavable bond (e.g., methyl groups on a disulfide) or at a nearby position that shields the bond (e.g., conjugation at a hindered site)—dramatically improves linker stability in plasma.[4][14]

Conclusion and Future Perspectives

Bioconjugation with sterically hindered benzoic acid linkers represents a sophisticated strategy to overcome the historical limitations of ester-based chemical tethers. By embedding principles of physical organic chemistry into linker design, researchers can create highly stable bioconjugates that are programmed to release their cargo only upon reaching the desired cellular environment. The protocols and principles outlined in this guide provide a robust framework for the development, purification, and characterization of these next-generation therapeutics. Future innovations will likely focus on even finer control over cleavage kinetics, potentially by designing linkers that respond to multiple triggers or by developing novel steric groups that offer superior shielding and release properties.

References

  • Role of ADC linker design in advancing cancer therapies. (2023, September 5). Anthem Biosciences.
  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (2025, April 13). ACROBiosystems.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. (2026, January 30). WuXi AppTec DMPK.
  • ADC Linker Technologies: Impact on Stability & Efficacy. (2025, October 24). BOC Sciences.
  • Cleavable linkers in antibody–drug conjugates. (2019, August 21). David Spring's group, University of Cambridge.
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug
  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2025, December 1).
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 23). PMC.
  • Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (2025, November 17). PubMed.
  • Esters in ADC linkers: Optimization of stability and lysosomal cleavage. University of Michigan Library.
  • Linkers for ADCs. NJ Bio, Inc..
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 22). Frontiers.
  • Chemically Cleavable Linker Synthesis | ADC Services. BOC Sciences.
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. (2022, November 1). PubMed.
  • Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. PMC.
  • How ADC Linkers Work: Controlling Stability & Drug Release. (2025, October 24). BOC Sciences.
  • Antibody drug-conjugates (ADCs)
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). (2025, October 22). Veranova.
  • Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. (2021, September 29).
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • A Comparative Guide to Hydrophilic and Hydrophobic Crosslinkers in Biologics. Benchchem.
  • Leveraging Steric Moieties for Kinetic Control of DNA Strand Displacement Reactions. (2023, July 24). PMC.
  • Antibody Drug Conjug
  • Purification of ADCs by Hydrophobic Interaction Chrom
  • Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. (2021, June 23). Frontiers.
  • preventing steric hindrance in bioconjug

Sources

Application

Process Development and Synthetic Protocol for Methyl 4-(Aminomethyl)-3,5-dimethylbenzoate

Strategic Synthesis Rationale The preparation of methyl 4-(aminomethyl)-3,5-dimethylbenzoate presents a distinct regiochemical challenge. Direct electrophilic substitution (such as chloromethylation or formylation) of co...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis Rationale

The preparation of methyl 4-(aminomethyl)-3,5-dimethylbenzoate presents a distinct regiochemical challenge. Direct electrophilic substitution (such as chloromethylation or formylation) of commercially available methyl 3,5-dimethylbenzoate suffers from poor regioselectivity. The 4-position is sterically hindered by the two adjacent methyl groups, which frequently directs electrophilic attack to the less hindered 2-position.

To ensure absolute regiochemical fidelity and scalable yields, this protocol utilizes a "bottom-up" approach starting from pre-functionalized 4-bromo-3,5-dimethylbenzoic acid . The workflow consists of three highly optimized, self-validating steps:

  • Fischer Esterification: Masks the acidic proton to prevent catalyst deactivation in downstream cross-coupling.

  • Palladium-Catalyzed Cyanation: Replaces harsh, stoichiometric copper reagents with a mild, catalytic C–C bond formation using a non-toxic cyanide surrogate.

  • Chemoselective Nitrile Reduction: Utilizes specific basic conditions to suppress secondary amine dimerization, yielding the pure primary amine.

Pathway Visualization

SynthesisRoute SM 4-Bromo-3,5-dimethylbenzoic acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 4-bromo-3,5- dimethylbenzoate (Intermediate 1) Step2 Step 2: Pd-Cyanation K4[Fe(CN)6], Pd-Cat Int1->Step2 Int2 Methyl 4-cyano-3,5- dimethylbenzoate (Intermediate 2) Step3 Step 3: Chemoselective Reduction (Raney Ni, NH3) Int2->Step3 Prod Methyl 4-(aminomethyl)- 3,5-dimethylbenzoate (Target Product) Step1->Int1 Step2->Int2 Step3->Prod

Three-step synthetic workflow for methyl 4-(aminomethyl)-3,5-dimethylbenzoate.

Step-by-Step Methodologies & Mechanistic Insights

Step 1: Fischer Esterification

Causality & Mechanism: The free carboxylic acid must be protected prior to cyanation. Free acids can protonate the electron-rich phosphine ligands required for the palladium catalyst, halting the catalytic cycle. A standard Fischer esterification efficiently masks this moiety .

Protocol:

  • Charge a 250 mL round-bottom flask with 4-bromo-3,5-dimethylbenzoic acid (10.0 g, 43.6 mmol) and anhydrous methanol (100 mL).

  • Add concentrated sulfuric acid (0.25 mL, 0.1 eq) dropwise under continuous stirring.

  • Equip the flask with a reflux condenser and heat to 65 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the highly polar baseline acid spot is entirely replaced by the non-polar ester spot (Rf ~0.6).

  • Concentrate the mixture under reduced pressure to remove ~70% of the methanol.

  • Dilute the residue with ethyl acetate (100 mL) and wash sequentially with saturated aqueous

    
     (2 × 50 mL) and brine (50 mL) to quench residual acid.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield intermediate 1 as a white solid.
    
Step 2: Palladium-Catalyzed Cyanation

Causality & Mechanism: Traditional Rosenmund-von Braun cyanations require stoichiometric copper(I) cyanide and temperatures exceeding 150 °C, generating highly toxic waste profiles. This protocol leverages a modern Pd-catalyzed cross-coupling approach . We utilize potassium hexacyanoferrate(II) (


) as the cyanide source. This reagent is non-toxic and releases cyanide ions slowly into the aqueous organic solvent. This slow-release mechanism prevents "cyanide poisoning" of the Pd(0) catalyst—a phenomenon where excess 

strongly coordinates to palladium, inhibiting the critical oxidative addition of the aryl bromide. Note that 0.2 equivalents of

safely provides 1.2 equivalents of active

.

Protocol:

  • In an oven-dried Schlenk flask, combine methyl 4-bromo-3,5-dimethylbenzoate (10.0 g, 41.1 mmol),

    
     (3.47 g, 8.2 mmol, 0.2 eq), 
    
    
    
    (0.75 g, 0.82 mmol, 2 mol%), dppf (0.91 g, 1.64 mmol, 4 mol%), and
    
    
    (5.23 g, 49.3 mmol).
  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add degassed DMF (80 mL) and degassed deionized water (20 mL). Note: Water is essential for the partial dissolution of the iron complex and the slow release of cyanide.

  • Heat the mixture to 85 °C for 16 hours under vigorous stirring.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The disappearance of the isotopic bromide doublet (m/z 243/245) and the appearance of the nitrile mass (m/z 190,

    
    ) validates complete conversion.
    
  • Cool to room temperature, dilute with EtOAc (200 mL), and filter through a pad of Celite to remove palladium and iron salts.

  • Wash the filtrate with water (3 × 100 mL) to remove DMF, dry, and concentrate to yield intermediate 2.

Step 3: Chemoselective Nitrile Reduction

Causality & Mechanism: The reduction of nitriles to primary amines is notoriously prone to over-alkylation, yielding secondary or tertiary amines. Mechanistically, the initial reduction forms a primary imine (


). This intermediate can condense with the newly formed primary amine product (

) to form a secondary imine, which is subsequently reduced to a dimer. By conducting the hydrogenation in the presence of excess ammonia (methanolic

), the equilibrium is forced backward. The massive excess of ammonia outcompetes the primary amine, trapping the intermediate as the primary imine and ensuring exclusive selectivity for the primary amine . Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis (cleavage) of the resulting benzylic C–N bond.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve methyl 4-cyano-3,5-dimethylbenzoate (5.0 g, 26.4 mmol) in 7N ammonia in methanol (50 mL).

  • Carefully add an aqueous slurry of Raney Nickel (~1.0 g wet weight). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with

    
     and stir vigorously at room temperature for 12 hours.
    
  • Self-Validation (In-Process Control): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. LC-MS must show a single peak at m/z 194 (

    
    ) with no dimer mass present.
    
  • Carefully vent the hydrogen and purge with nitrogen.

  • Filter the mixture through a pad of Celite under a nitrogen blanket. Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the target product, methyl 4-(aminomethyl)-3,5-dimethylbenzoate.

Quantitative Data Summary

StepReagent / SubstrateMW ( g/mol )EquivalentsMass / VolExpected Yield
1 4-Bromo-3,5-dimethylbenzoic acid229.071.010.0 g-
1 Methanol32.04Solvent100 mL-
1 Sulfuric Acid (98%)98.080.10.25 mL95% (10.1 g)
2 Methyl 4-bromo-3,5-dimethylbenzoate243.101.010.0 g-
2

422.390.2 (1.2 eq

)
3.47 g-
2

915.720.020.75 g-
2 dppf554.550.040.91 g-
2

105.991.25.23 g88% (6.8 g)
3 Methyl 4-cyano-3,5-dimethylbenzoate189.211.05.0 g-
3 Raney Nickel (slurry in

)
58.6920 wt%1.0 g-
3 7N

in Methanol
17.03Solvent / Reactant50 mL92% (4.7 g)

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters (ACS Publications).[Link]

  • The reduction of nitriles to aldehydes: Applications of Raney nickel... South African Journal of Chemistry (SciELO).[Link]

Method

Application Note: Amide Bond Formation Strategies for 4-(Aminomethyl)-3,5-dimethylbenzoic Acid

Executive Summary The synthesis of amide bonds is a foundational transformation in drug discovery and materials science. However, bifunctional molecules with high steric demand present unique synthetic hurdles[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amide bonds is a foundational transformation in drug discovery and materials science. However, bifunctional molecules with high steric demand present unique synthetic hurdles[1]. This application note provides a comprehensive, field-proven guide for amide bond formation using 4-(Aminomethyl)-3,5-dimethylbenzoic acid . By analyzing the structural causality of its steric hindrance, we establish orthogonal protection strategies and optimized coupling protocols to ensure high-yielding reactions.

Structural Analysis & Mechanistic Causality

The compound 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS 2580208-72-4)[2] is an amino acid derivative characterized by two distinct reactive centers with vastly different steric environments:

  • Sterically Hindered Nucleophile (Position 4): The primary aminomethyl group is flanked by two ortho-methyl groups at positions 3 and 5. This creates a 2,6-dimethylbenzylamine-type architecture. The adjacent methyl groups act as a severe steric shield, restricting the conformational freedom of the amine and blocking the approach of bulky activated esters. This drastically reduces the nucleophilicity of the amine and increases the activation energy required for coupling[1][3].

  • Unhindered Electrophile (Position 1): The carboxylic acid is situated meta to the methyl groups. It lacks significant steric hindrance and behaves as a highly reactive, standard benzoic acid derivative.

  • Polymerization Risk: Because the molecule possesses both an amine and a carboxylic acid, unprotected activation will lead to uncontrolled self-condensation. Orthogonal protection is strictly required before any coupling event.

Strategic Workflow & Protection Schemes

To utilize this molecule effectively, the synthetic workflow must be bifurcated based on whether the target amide requires the molecule to act as an electrophile or a nucleophile.

Workflow Start 4-(Aminomethyl)-3,5-dimethylbenzoic acid (Bifunctional) PathA Path A: Protect Amine (e.g., Boc2O, Base) Start->PathA Target: Electrophile PathB Path B: Protect Acid (e.g., MeOH, HCl) Start->PathB Target: Nucleophile CouplingA Couple at Acid (Standard: EDC/HOBt) PathA->CouplingA CouplingB Couple at Hindered Amine (Aggressive: HATU or Acid Chloride) PathB->CouplingB ProductA Amide Product A (N-Protected) CouplingA->ProductA ProductB Amide Product B (O-Protected) CouplingB->ProductB

Protection and coupling workflow for bifunctional 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

Reagent Selection for Sterically Hindered Coupling

When the molecule acts as a nucleophile (coupling at the hindered amine), standard carbodiimide chemistry often fails. The choice of coupling reagent is the primary determinant of success:

  • Why EDC/HOBt Fails: EDC/HOBt forms an OBt-active ester. For sterically hindered amines, the rate of aminolysis is often slower than the rate of hydrolysis of the active ester, leading to degraded intermediates and low yields[3][4].

  • Why HATU Succeeds: HATU forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect" by participating in intramolecular hydrogen bonding with the incoming amine. This stabilizes the 7-membered transition state, accelerating the reaction despite the steric bulk of the 3,5-dimethyl groups[4][5].

  • Extreme Cases (Acid Chlorides): For coupling highly unreactive partner acids to this hindered amine, conversion to an acid chloride provides a smaller, highly reactive electrophile capable of penetrating the steric shield[3][6].

Quantitative Reagent Comparison
Coupling ReagentActivation TypeSuitability for Hindered AmineExpected YieldKey Byproduct (Workup)
EDC / HOBt OBt-Active EsterLow (Prone to hydrolysis)20 - 40%Water-soluble urea[6]
HATU / DIPEA OAt-Active EsterHigh (H-bond stabilized TS)70 - 90%Tetramethylurea
Acid Chloride Direct AcylationVery High (Minimal steric bulk)80 - 95%HCl (Requires base)[3]
TCFH / NMI Acyl FluorideVery High (Highly reactive)85 - 95%Tetramethylurea[3]

Mechanistic Pathway of HATU Activation

HATUMechanism Acid R-COOH (Electrophile) OAt OAt-Active Ester (Highly Reactive) Acid->OAt + HATU HATU HATU / DIPEA (Activation) HATU->OAt Transition 7-Membered Transition State OAt->Transition + Amine Amine Hindered Amine (Nucleophile) Amine->Transition Amide Amide Bond Formed Transition->Amide - HOAt

HATU-mediated activation and coupling mechanism overcoming steric hindrance via OAt-active ester.

Step-by-Step Experimental Protocols

Protocol A: N-Boc Protection (Preparing the Molecule as an Electrophile)

Objective: Mask the sterically hindered amine to utilize the unhindered carboxylic acid in standard couplings.

  • Dissolution: Suspend 4-(Aminomethyl)-3,5-dimethylbenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH (2.0 eq).

  • Addition: Cool the solution to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material should disappear. Stain the TLC plate with ninhydrin and heat; the product spot will not turn purple, confirming the absence of the free primary amine.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the N-Boc protected acid. Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Amide Coupling (Molecule as a Nucleophile)

Objective: Couple an external carboxylic acid to the sterically hindered aminomethyl group. Prerequisite: The carboxylic acid of 4-(Aminomethyl)-3,5-dimethylbenzoic acid must be pre-protected (e.g., as a methyl ester).

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the partner carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to fully generate the highly reactive OAt-active ester[4].

  • Coupling: Add methyl 4-(aminomethyl)-3,5-dimethylbenzoate (1.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 16-24 hours. Optimization Note: If LC-MS indicates stalled conversion due to extreme steric clash, gently heat the reaction to 40 °C to overcome the activation energy barrier[3].

  • Workup & Washing: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (removes excess DIPEA), saturated NaHCO₃ (removes unreacted acid and the HOAt byproduct), and brine (3-5 times to thoroughly remove DMF)[4].

  • Purification: Dry over MgSO₄, filter, concentrate, and purify via silica gel flash chromatography.

Protocol C: Acid Chloride Method (For Recalcitrant Electrophiles)

Objective: Overcome extreme steric hindrance when HATU yields are insufficient by using a smaller, highly reactive acylating agent[6].

  • Activation: Dissolve the partner carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop) at 0 °C[3].

  • Gas Evolution: Stir for 2 hours at room temperature until gas evolution (CO, CO₂) ceases. Concentrate under reduced pressure to yield the crude acid chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Addition: Add methyl 4-(aminomethyl)-3,5-dimethylbenzoate (1.0 eq) and Triethylamine (TEA, 2.5 eq) dropwise to control the exothermic reaction[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and purify.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem URL
  • 2580208-72-4 | 4-(Aminomethyl)
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications URL
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem URL
  • Coupling Reagents - AAPPTEC - Peptides URL
  • The Synthesis of Sterically Hindered Amides - CHIMIA URL

Sources

Application

Application Note: Recrystallization &amp; Purification of 4-(Aminomethyl)-3,5-dimethylbenzoic Acid

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 4-(Aminomethyl)-3,5-dimethylbenzoic acid . Important Chemical Distinction: This guide specifically addresses 4-(Am...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 4-(Aminomethyl)-3,5-dimethylbenzoic acid .

Important Chemical Distinction: This guide specifically addresses 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4), which contains a benzylic amine (–CH₂NH₂).[1] Do not confuse this with 4-amino-3,5-dimethylbenzoic acid (CAS: 4919-40-8), which is an aniline derivative.[1] The purification logic differs radically due to the basicity difference between a benzylic amine (pKa ~9.[1]3) and an aniline (pKa ~4.6).[1]

[1]

Executive Summary & Chemical Logic

4-(Aminomethyl)-3,5-dimethylbenzoic acid is a zwitterionic molecule.[1] At neutral pH, it exists as an internal salt (carboxylate anion and ammonium cation), resulting in high lattice energy and poor solubility in non-polar organic solvents.[1]

Effective purification relies on exploiting its Isoelectric Point (pI) .[1] Unlike simple organic acids, this compound is soluble in both highly acidic media (as the hydrochloride salt) and highly basic media (as the sodium salt). Minimum solubility occurs at the pI (approximately pH 6.5–7.5), where the net charge is zero.

Recommended Solvent System: Methanol/Water (1:1 v/v) or Ethanol/Water (1:1 v/v) .[1]

  • Water: Essential to solvate the ionic lattice at high temperatures.[1]

  • Alcohol (MeOH/EtOH): Acts as a miscible anti-solvent to reduce solubility upon cooling and facilitate drying.[1]

Solvent Selection Data

The following table summarizes solvent suitability based on the compound's zwitterionic nature and dielectric requirements.

Solvent SystemRoleSolubility ProfileApplication
Water (pH 7) Primary SolventLow (Cold) / Moderate (Hot)Base solvent for lattice disruption.[1]
Methanol Anti-SolventVery LowReduces yield loss; improves crystal drying.[1]
Water/MeOH (1:1) Optimal High (Hot) / Low (Cold) Standard Recrystallization.
Dilute HCl (1M) SolubilizerHigh (forms HCl salt)Removing insoluble impurities before pI precipitation.[1]
Dilute NaOH (1M) SolubilizerHigh (forms Na salt)Removing non-acidic impurities.[1]
Ethyl Acetate Wash SolventInsolubleRemoving non-polar organic byproducts.[1]

Detailed Protocols

Protocol A: Acid-Base Precipitation (Primary Purification)

Use this protocol for crude material containing significant inorganic salts or starting materials.[1]

  • Dissolution: Suspend the crude 4-(Aminomethyl)-3,5-dimethylbenzoic acid in 1M NaOH (approx. 5–10 volumes). Stir until fully dissolved.

    • Why: At pH > 10, the amine is deprotonated and the carboxylic acid is ionized. The molecule becomes an anionic salt, highly soluble in water.[1]

  • Filtration: Filter the solution through a Celite pad or 0.45 µm membrane to remove insoluble mechanical impurities or metals.[1]

  • Precipitation (Targeting pI):

    • Place the filtrate in a reactor with vigorous stirring.

    • Slowly add 1M HCl dropwise.

    • Monitor pH continuously.[1] A heavy precipitate will form as pH approaches 8.0.[1]

    • Critical Endpoint: Continue acidification until pH 6.8 – 7.2 .

    • Why: This is the calculated isoelectric point (pI).[1] Solubility is at its thermodynamic minimum here.[1] Going lower (pH < 5) will redissolve the compound as the hydrochloride salt.

  • Collection: Stir the slurry for 30 minutes to ripen the crystals. Filter via vacuum filtration.[1][2][3][4] Wash the cake with 2 volumes of cold water.

Protocol B: Thermal Recrystallization (Polishing)

Use this protocol to achieve >99% purity from the wet cake obtained in Protocol A.

  • Slurry Preparation: Transfer the wet cake to a round-bottom flask. Add Water/Methanol (1:1 v/v) . Use approximately 10 mL of solvent per gram of solid.[1]

  • Heating: Heat the mixture to reflux (approx. 75–80°C).

    • Observation: The solid should dissolve completely.[1] If not, add small aliquots of water (not methanol) until clear.[1]

  • Hot Filtration (Optional): If the solution is not perfectly clear, perform a hot gravity filtration to remove dust/fibers.[1]

  • Controlled Cooling:

    • Remove from heat and allow to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, chill in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the white crystalline solid.

  • Washing: Wash the crystals with cold Methanol (not water, to prevent redissolution).[1]

  • Drying: Dry under vacuum at 45°C for 12 hours.

Process Logic & Visualization

The following diagram illustrates the decision logic for purification, distinguishing between the salt forms and the zwitterion.

PurificationLogic Start Crude 4-(Aminomethyl)- 3,5-dimethylbenzoic acid Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Forms Na+ Salt Filter Filter Insolubles Dissolve->Filter Removes metals/dust Acidify Acidify with HCl to pH 7.0 (pI) Filter->Acidify Precipitate Precipitate Zwitterion Acidify->Precipitate Solubility Minimum Precipitate->Dissolve If Purity < 95% Recryst Recrystallize from MeOH/Water (1:1) Precipitate->Recryst Thermal Purification Final Pure Crystalline Product Recryst->Final Cool & Dry

Caption: Workflow for converting the soluble salt forms into the insoluble zwitterion for isolation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No precipitate forms upon acidification pH overshoot (pH < 5)You have formed the HCl salt, which is soluble.[1] Add dilute NaOH to bring pH back up to 7.[1]0.
Oiling out during recrystallization Solvent too polar or cooling too fastRe-heat and add more Methanol (anti-solvent) slowly.[1] Allow slower cooling.[1][2][3]
Low Yield Too much water in solvent mixEvaporate 30% of the solvent volume or increase the ratio of Methanol/Ethanol.[1]
Colored Impurities Oxidation productsAdd activated charcoal (1 wt%) during the hot dissolution step of Protocol B, then hot filter.[1]

References

  • Analogous Purification Method (PAMBA): Kureha Chemical Ind Co Ltd. (1982).[1] Process for preparing 4-aminomethylbenzoic acid. GB Patent 2084146A.[1][4] (Describes pH adjustment to 4.5-7.0 and Methanol/Water recrystallization for the non-methylated analog). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(Aminomethyl)-3,5-dimethylbenzoic acid

Ticket ID: SOL-AMDB-001 Status: Open Subject: Troubleshooting Solubility Profiles for Zwitterionic 4-(Aminomethyl)-3,5-dimethylbenzoic acid Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-AMDB-001 Status: Open Subject: Troubleshooting Solubility Profiles for Zwitterionic 4-(Aminomethyl)-3,5-dimethylbenzoic acid Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The Zwitterionic Challenge

Welcome to the Technical Support Center. You are likely encountering precipitation or low solubility with 4-(Aminomethyl)-3,5-dimethylbenzoic acid .

This molecule presents a classic but distinct physicochemical challenge. Unlike simple benzoic acids, it contains a basic aliphatic amine (the aminomethyl group) and an acidic carboxylic acid , flanked by two hydrophobic methyl groups at the 3 and 5 positions.

This structure creates a Zwitterionic Fortress :

  • Wide Zwitterionic Range: The aliphatic amine (

    
    ) and carboxylic acid (
    
    
    
    ) create a wide pH window (pH 4.5 – 9.0) where the molecule carries both positive and negative charges, resulting in a net neutral charge (
    
    
    ).
  • Lattice Energy: At the isoelectric point (

    
    ), strong intermolecular ionic bonds form between the ammonium and carboxylate groups.
    
  • Lipophilicity: The 3,5-dimethyl substitution significantly increases

    
     compared to the unsubstituted analog (PAMBA), reducing the intrinsic aqueous solubility of the zwitterion.
    

This guide provides three validated modules to disrupt these interactions and solubilize your compound.

Module 1: The pH-Solubility Profile (The "U" Curve)

The Issue: Dissolving the compound in water or neutral buffers (pH 6–8) results in suspension or immediate precipitation.

The Science: Zwitterions exhibit a "U-shaped" solubility profile. Solubility is minimal at the isoelectric point (


) and increases exponentially as you move at least 2 pH units away from the 

.
Experimental Protocol: pH Adjustment
  • Calculate Estimated

    
    : 
    
    
    
    
    Note: The 3,5-dimethyl groups exert a steric and electronic effect, likely raising the acid
    
    
    slightly compared to benzoic acid.
  • Target pH Zones:

    • Cationic Zone (Soluble): pH < 2.0 (Protonate the acid species).

    • Anionic Zone (Soluble): pH > 11.5 (Deprotonate the amine species).

  • Visualization of Species Equilibrium:

ZwitterionEquilibrium Fig 1: pH-Dependent Speciation of 4-(Aminomethyl)-3,5-dimethylbenzoic acid Cation CATIONIC FORM (pH < 2.0) High Solubility Zwitterion ZWITTERION (Neutral) (pH 4.5 - 9.0) Lowest Solubility (Precipitation) Cation->Zwitterion - H+ (pKa1 ~4.2) Anion ANIONIC FORM (pH > 11.5) High Solubility Zwitterion->Anion - H+ (pKa2 ~9.5)

Troubleshooting Step:

If your experiment requires physiological pH (7.4), simple pH adjustment is insufficient . You are operating directly in the "danger zone" of the zwitterion. You must proceed to Module 2 or Module 3 .

Module 2: Salt Selection Strategy

The Issue: You need a solid form that dissolves readily in water, or you cannot adjust the bulk pH of your formulation.

The Science: Breaking the stable crystal lattice requires a counter-ion that disrupts the packing efficiency of the 3,5-dimethyl substituted ring.

Recommended Counter-ions
Counter-ion TypeSpecific ReagentMechanism of ActionSuitability
Strong Acid Methanesulfonic Acid (MSA) Forms a Mesylate salt. The sulfonate group is bulky and disrupts the "head-to-tail" stacking common in benzoic acid derivatives.High (Preferred over HCl)
Strong Acid Hydrochloric Acid (HCl) Forms a Hydrochloride salt. Effective, but the high lattice energy of Cl- salts can sometimes lead to the "Common Ion Effect" in saline buffers.Medium
Strong Base Sodium Hydroxide (NaOH) Forms a Sodium salt. Effective, but solutions may absorb

from air, lowering pH and re-precipitating the zwitterion.
Medium
Organic Base L-Arginine / Meglumine Forms large organic salts. The steric bulk of the counter-ion prevents tight packing with the 3,5-dimethyl groups.High (For biological assays)
Protocol: In-Situ Salt Formation (Stock Solution)
  • Weigh 10 mg of 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

  • Add 0.9 molar equivalents of MSA (Methanesulfonic acid) in water.

  • Vortex. If not dissolved, add MSA in 0.1 equivalent increments until clear.

  • Why this works: This forces the equilibrium entirely to the Cationic form (Fig 1) and replaces the Zwitterion-Zwitterion interaction with a Cation-Anion interaction that is more easily hydrated.

Module 3: Cosolvents & Complexation

The Issue: The compound "oils out" or precipitates upon dilution into assay media, even when using salts.

The Science: The 3,5-dimethyl groups make the aromatic ring significantly hydrophobic. Water molecules struggle to organize around this lipophilic region (the "Hydrophobic Effect").

Strategy A: Cyclodextrin Complexation

The 3,5-dimethylbenzoic acid moiety fits well into the cavity of Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) .

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water before adding your compound. The cyclodextrin encapsulates the hydrophobic ring, while the hydrophilic exterior interacts with water.

Strategy B: The "Co-Solvent Spike"

For biological assays, use a high-concentration organic stock.

  • Solvent: DMSO (Dimethyl sulfoxide) is preferred.

  • Solubility Limit: The compound should be soluble >50 mM in pure DMSO.

  • Dilution Rule: When diluting DMSO stock into aqueous buffer, ensure the final pH does not drift into the 4.5–9.0 range without adequate buffer capacity, or the compound will crash out.

Frequently Asked Questions (Troubleshooting)

Q1: I dissolved the compound in 0.1M HCl, but it precipitated when I added it to PBS (Phosphate Buffered Saline). Why? A: This is a classic "pH Shock." PBS has a strong buffering capacity at pH 7.4. When you added your acidic stock, the PBS neutralized the acid, forcing the molecule back to its isoelectric point (pH ~6.8–7.0), where solubility is lowest.

  • Fix: Use a higher concentration of cyclodextrin (HP-β-CD) in the PBS to sequester the neutral zwitterion, or use a buffer at pH > 10 if the assay permits.

Q2: The solution is cloudy. Can I filter it? A: Do not filter cloudy zwitterionic solutions. The cloudiness is likely your active compound in suspension. Filtering removes the drug, leading to erroneous concentration data.

  • Fix: Sonicate at 40°C for 20 minutes. If it remains cloudy, add 5-10% DMSO or adjust pH.

Q3: Why does the 3,5-dimethyl analog dissolve worse than the unsubstituted 4-(Aminomethyl)benzoic acid? A: The two methyl groups add significant lipophilicity (increasing LogP) and steric bulk. While they don't drastically change the


, they reduce the ability of water to solvate the aromatic ring, making the energy penalty for dissolution higher.

Decision Logic for Solubility Optimization

Use this flow to determine your next experimental step.

SolubilityDecisionTree Fig 2: Decision Matrix for Solubilizing 4-(Aminomethyl)-3,5-dimethylbenzoic acid Start Start: Compound Insoluble CheckpH Is pH between 4.5 and 9.0? Start->CheckpH AdjustpH Can you adjust pH (<2 or >11)? CheckpH->AdjustpH Yes (Zwitterion Zone) SaltScreen Switch to Methanesulfonate (Mesylate) Salt CheckpH->SaltScreen No (Already acidic/basic) SimpleAdjust Adjust pH with HCl or NaOH AdjustpH->SimpleAdjust Yes BioAssay Is this for a Biological Assay (Strict pH 7.4)? AdjustpH->BioAssay No BioAssay->SaltScreen No Complexation Use 20% HP-Beta-Cyclodextrin + 5% DMSO BioAssay->Complexation Yes

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "U-shaped" pH-solubility profile for zwitterions).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Principles of salt selection for ionizable drugs).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Mechanisms of cyclodextrin complexation for aromatic guests).

  • Perlovich, G. L., et al. (2013). Ciprofloxacin salts with benzoic acid derivatives: structural aspects, solid-state properties and solubility performance. CrystEngComm. Link (Discusses packing motifs of benzoic acid derivatives and zwitterions).

  • TargetMol. (n.d.). 4-(Aminomethyl)benzoic acid Solubility Data. Link (Baseline solubility data for the unsubstituted analog).

Sources

Optimization

Troubleshooting low yields in 4-(Aminomethyl)-3,5-dimethylbenzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific bottlenecks, yield losses, and mechanistic pitfalls encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific bottlenecks, yield losses, and mechanistic pitfalls encountered during the synthesis of 4-(aminomethyl)-3,5-dimethylbenzoic acid.

This guide bypasses generic advice to focus on the causality behind experimental failures, offering field-proven, self-validating protocols to ensure high-yield, high-purity synthesis.

Synthetic Pathway Overview

The synthesis of 4-(aminomethyl)-3,5-dimethylbenzoic acid is typically approached via two primary routes. Understanding the strategic differences between them is critical for troubleshooting.

  • Route A (Halogenation & Amination): Relies on the radical bromination of 3,4,5-trimethylbenzoic acid followed by amination. While materials are cheap, controlling regioselectivity and preventing over-alkylation are major challenges.

  • Route B (Cyanation & Reduction): Utilizes the cyanation of 4-bromo-3,5-dimethylbenzoic acid followed by nitrile hydrogenation. This route is highly regioselective but prone to secondary amine dimerization during reduction.

Pathways cluster_A Route A: Halogenation & Amination cluster_B Route B: Cyanation & Reduction A1 3,4,5-Trimethylbenzoic acid A2 4-(Bromomethyl)-3,5- dimethylbenzoic acid A1->A2 NBS, AIBN Target 4-(Aminomethyl)-3,5- dimethylbenzoic acid A2->Target Urotropine (Delépine) B1 4-Bromo-3,5- dimethylbenzoic acid B2 4-Cyano-3,5- dimethylbenzoic acid B1->B2 CuCN, DMF B2->Target H2, Pd/C (Reduction)

Fig 1. Primary synthetic pathways for 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Over-alkylation during direct amination (Route A)

Question: When using aqueous ammonia to aminate 4-(bromomethyl)-3,5-dimethylbenzoic acid, my yields are <30% due to the formation of secondary and tertiary amine byproducts. How can I improve primary amine selectivity?

Answer: Direct amination with ammonia is statistically flawed for this substrate. The newly formed primary amine is significantly more nucleophilic than the ammonia starting material, leading to rapid over-alkylation.

The Solution: Abandon direct ammonia and utilize the Delépine reaction . By reacting the bromomethyl intermediate with hexamethylenetetramine (urotropine), you form a bulky, stable quaternary ammonium salt that physically cannot undergo further alkylation. Subsequent acid hydrolysis yields the primary amine exclusively. Industrial protocols utilizing urotropine as a catalyst/reagent for aminomethylbenzoic acid derivatives consistently report yields exceeding 70-80%[1][2].

FAQ 2: Dimerization during Nitrile Hydrogenation (Route B)

Question: I am reducing 4-cyano-3,5-dimethylbenzoic acid using Pd/C and H₂, but LC-MS shows a massive peak for the secondary amine dimer. What is the mechanism behind this, and how do I stop it?

Answer: This is a classic thermodynamic trap in nitrile reduction. The hydrogenation proceeds through a highly reactive primary imine intermediate. The newly formed primary amine product nucleophilically attacks this imine, forming a geminal diamine. This intermediate eliminates ammonia to yield a secondary imine, which is then irreversibly reduced to the secondary amine dimer[3][4].

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 Amine Primary Amine (Target) Imine->Amine + H2 Diamin Geminal Diamine Intermediate Imine->Diamin + Primary Amine SecImine Secondary Imine Diamin->SecImine - NH3 SecAmine Secondary Amine (Dimer Byproduct) SecImine->SecAmine + H2

Fig 2. Mechanism of secondary amine dimer formation during nitrile hydrogenation.

The Solution: You must trap the primary amine in situ. Perform the hydrogenation in the presence of Di-tert-butyl dicarbonate (Boc₂O). The primary amine is immediately converted to the sterically hindered Boc-protected amine, completely preventing the nucleophilic attack on the imine intermediate.

FAQ 3: Zwitterion Isolation and Purification

Question: 4-(Aminomethyl)-3,5-dimethylbenzoic acid is highly water-soluble and amphoteric. Traditional liquid-liquid extraction fails. How do I isolate the pure product?

Answer: The target molecule is an amino acid. At its isoelectric point (pI), the molecule exists as a neutral zwitterion, which minimizes its aqueous solubility and induces crystallization. If inorganic salts are heavily present, use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8); load the reaction mixture, wash with water to remove non-basic impurities, and elute the purified product with 1M aqueous ammonia[5].

Quantitative Strategy Comparison

To aid in route selection, the following table summarizes the quantitative data and operational trade-offs of various amination strategies.

Amination StrategyReagentsPrimary Amine SelectivityScalabilityKey Limitation
Direct Amination Aqueous NH₃Low (<40%)HighSevere over-alkylation (dimer/trimer formation).
Gabriel Synthesis Potassium phthalimide, HydrazineHigh (>90%)LowPoor atom economy; toxic hydrazine required for deprotection.
Delépine Reaction Urotropine, HCl, H₂OHigh (>85%)HighRequires careful pH control during the final hydrolysis step.
Standard Nitrile Reduction H₂, Pd/C, MethanolModerate (~60%)HighCondensation yields secondary imine/amine byproducts.
Trapped Nitrile Reduction H₂, Pd/C, Boc₂O, MethanolVery High (>95%)MediumAdds protection/deprotection steps to the workflow.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation milestones, ensuring you can verify the success of each step before proceeding.

Protocol A: Delépine Amination of 4-(Bromomethyl)-3,5-dimethylbenzoic acid

Recommended for Route A.

  • Salt Formation: Dissolve urotropine (1.2 eq) in a 1:1 mixture of water and ethanol at 20 °C. Add 4-(bromomethyl)-3,5-dimethylbenzoic acid (1.0 eq). Stir for 2-3 hours.

    • Validation Check: The initial suspension will transition to a clear solution as the reagents react, followed by the precipitation of a dense white solid (the quaternary ammonium salt).

  • Hydrolysis: Add concentrated HCl until the pH drops below 2. Heat the mixture to 60 °C for 4 hours.

    • Validation Check: Formaldehyde gas evolution will occur (detectable via indicator paper). The solid will dissolve completely as the highly soluble primary amine hydrochloride forms.

  • Neutralization & Isolation: Cool the solution to 5 °C. Slowly add 2M NaOH dropwise while monitoring with a pH meter until the pH reaches exactly 7.5 (the approximate isoelectric point).

    • Validation Check: Massive precipitation of the white zwitterionic product will occur precisely as the pH crosses into the 7.0–7.5 range.

  • Purification: Filter the precipitate, wash sequentially with ice-cold water and acetone, and dry under vacuum.

Protocol B: In Situ Boc-Protected Nitrile Hydrogenation

Recommended for Route B.

  • Setup: In a high-pressure reactor, dissolve 4-cyano-3,5-dimethylbenzoic acid (1.0 eq) and Boc₂O (1.2 eq) in anhydrous methanol. Add 10% Pd/C (0.05 eq Pd).

  • Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 50 psi H₂ and stir at 40 °C for 12 hours.

    • Validation Check: Monitor H₂ uptake; the pressure drop will cease when the reaction is complete. TLC (DCM:MeOH 9:1) will show complete consumption of the UV-active nitrile starting material.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

    • Validation Check: The residue will form a viscous oil or foam, characteristic of the Boc-protected intermediate.

  • Deprotection: Dissolve the residue in dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (5.0 eq). Stir at room temperature for 2 hours.

    • Validation Check: Vigorous CO₂ gas evolution (bubbling) will occur immediately, indicating successful Boc cleavage.

  • Isolation: Concentrate to remove the TFA. Precipitate the final zwitterion by dissolving the residue in minimal water and adjusting the pH to 7.5 with 1M NaOH.

References

  • [5] Title: Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Source: researchgate.net | URL: 5

  • [1] Title: CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid | Source: google.com | URL: 1

  • [3] Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. | Source: researchgate.net | URL: 3

  • [4] Title: Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles | Source: rsc.org | URL: 4

  • [2] Title: CN102816077A - Application of urotropine as catalyst in aminomethylbenzoic acid synthesis | Source: google.com | URL: 2

Sources

Troubleshooting

Optimizing HPLC separation of dimethyl-substituted benzoic acid derivatives

Welcome to the Technical Support Center for the chromatographic analysis of aromatic organic acids. Separating positional isomers of dimethyl-substituted benzoic acid derivatives (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of aromatic organic acids. Separating positional isomers of dimethyl-substituted benzoic acid derivatives (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzoic acid) presents a unique analytical challenge. Because these compounds share identical molecular weights and highly similar hydrophobicities, standard reversed-phase approaches often fail.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to achieve baseline resolution.

Part 1: Method Development Workflow & Core Principles

To successfully separate dimethylbenzoic acid (DMBA) isomers, method development must move beyond simple hydrophobic retention and exploit secondary chemical interactions (such as


 bonding and shape selectivity).

Workflow Start Start: DMBA Isomer Mixture Step1 1. Select Stationary Phase (PFP or Phenyl-Hexyl) Start->Step1 Step2 2. Optimize Mobile Phase pH (Buffer at pH 2.0 - 2.5) Step1->Step2 Step3 3. Choose Organic Modifier (Methanol for H-bonding) Step2->Step3 Step4 4. Fine-tune Temperature (Lower to 20°C for selectivity) Step3->Step4 End Baseline Resolution Achieved Step4->End

HPLC method development workflow for dimethylbenzoic acid derivatives.

Q: Why is baseline separation of DMBA isomers so challenging on standard C18 columns?

A: The difficulty lies in their physicochemical uniformity. Positional isomers of DMBA have nearly identical molecular weights (150.18 g/mol ) and highly similar partition coefficients (LogP


 2.6)[1]. Standard C18 stationary phases rely almost exclusively on hydrophobic dispersive interactions, which cannot easily distinguish the minor structural nuances of methyl group placement. To achieve separation, you must exploit shape selectivity and 

interactions by utilizing stationary phases with multiple retention mechanisms, such as Pentafluorophenyl (PFP) or Phenyl-Hexyl columns[2][3].
Q: How does mobile phase pH dictate the retention and resolution of these derivatives?

A: DMBA isomers are weak organic acids. Their ionization state is entirely dictated by the mobile phase pH[4]. If the pH is near their pKa (which ranges from ~3.2 to 4.3 depending on steric effects), the compounds exist in a dynamic equilibrium between ionized and unionized states, leading to split peaks, poor retention, and severe tailing. By adjusting the mobile phase pH to strictly between 2.0 and 2.5 (using phosphoric acid for UV or formic acid for MS compatibility), the carboxylic acid groups are fully protonated. This neutralizes the molecules, maximizing their hydrophobicity and ensuring uniform interaction with the stationary phase[1][5].

Q: Methanol or Acetonitrile: Which organic modifier yields better selectivity for positional isomers?

A: For positional isomers of aromatic compounds, Methanol is generally superior. Acetonitrile is a polar aprotic solvent that primarily engages in dipole-dipole interactions, which often causes closely related structural isomers to co-elute. Methanol, being a polar protic solvent, actively participates in hydrogen bonding. This additional layer of interaction, when combined with a PFP or Phenyl stationary phase, enhances the shape selectivity required to resolve the subtle steric differences between DMBA isomers.

Part 2: Physicochemical Data & Chromatographic Parameters

Understanding the target analytes is the first step in optimizing the separation. The table below summarizes the key properties of DMBA isomers that influence their chromatographic behavior.

AnalyteApprox. pKaLogPPrimary ChallengeRecommended Detection
2,6-Dimethylbenzoic acid ~3.252.61High steric hindrance; prone to tailingUV 230 nm / MS (ESI-)
2,3-Dimethylbenzoic acid ~3.702.61Co-elution with 2,4-DMBAUV 230 nm / MS (ESI-)
2,4-Dimethylbenzoic acid ~3.752.61Co-elution with 2,3-DMBAUV 230 nm / MS (ESI-)
2,5-Dimethylbenzoic acid ~3.902.61Moderate retentionUV 230 nm / MS (ESI-)
3,4-Dimethylbenzoic acid ~4.202.61Co-elution with 3,5-DMBAUV 230 nm / MS (ESI-)
3,5-Dimethylbenzoic acid ~4.302.61Strongest retention (least steric block)UV 230 nm / MS (ESI-)

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST). The method is designed to be self-validating; if the SST criteria are not met, the system prevents the user from proceeding to sample analysis, thereby guaranteeing reliability.

Step 1: Mobile Phase Preparation & pH Control

  • Aqueous Phase (A): Prepare 25 mM Potassium Phosphate buffer. Adjust the pH to 2.2 using pure phosphoric acid. Filter through a 0.22 µm membrane. (For LC-MS, substitute with 0.1% Formic Acid in water, yielding a pH of ~2.7)[1].

  • Organic Phase (B): 100% HPLC-grade Methanol.

Step 2: Column Selection & Equilibration

  • Install a highly end-capped PFP or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[3].

  • Set the column oven temperature to 25°C .

  • Equilibrate the column with 40% B at a flow rate of 1.0 mL/min until the baseline is completely stable (typically 15-20 column volumes)[4].

Step 3: System Suitability Testing (The Self-Validation Step)

  • Inject 10 µL of a resolution standard containing a critical pair (e.g., 2,3-DMBA and 2,4-DMBA at 50 µg/mL).

  • Validation Criteria:

    • The resolution (

      
      ) between the critical pair must be 
      
      
      
      1.5
      .
    • The tailing factor (

      
      ) for all peaks must be 
      
      
      
      1.2
      .
    • Causality: If

      
      , the system lacks the necessary shape selectivity, indicating that the column temperature needs lowering or the gradient needs flattening. Do not proceed to sample analysis until criteria are met.
      

Step 4: Gradient Elution Program Execute the following shallow gradient to maximize the partitioning time of the isomers[5]:

  • 0 - 2 min: 40% B (Isocratic hold to focus the analytes)

  • 2 - 15 min: Linear ramp from 40% B to 60% B

  • 15 - 18 min: 100% B (Column wash)

  • 18 - 25 min: 40% B (Re-equilibration)

Part 4: Troubleshooting Guide

Even with a robust method, specific issues can arise due to the unique chemistry of these derivatives. Use the decision tree and Q&A below to diagnose and resolve chromatographic failures.

Troubleshooting Issue Issue: Isomers Co-eluting CheckPH Is pH < 2.5? Issue->CheckPH AdjustPH Adjust pH to 2.0-2.5 (Suppress ionization) CheckPH->AdjustPH No CheckCol Using C18 Column? CheckPH->CheckCol Yes Resolved Resolution Improved AdjustPH->Resolved SwitchCol Switch to PFP or Phenyl (Enhance π-π interactions) CheckCol->SwitchCol Yes CheckMod Using Acetonitrile? CheckCol->CheckMod No SwitchCol->Resolved SwitchMod Switch to Methanol (Improve shape selectivity) CheckMod->SwitchMod Yes CheckMod->Resolved No SwitchMod->Resolved

Troubleshooting decision tree for co-eluting dimethylbenzoic acid isomers.

Q: I am observing severe peak tailing specifically for 2,6-dimethylbenzoic acid. How can I correct this?

A: 2,6-DMBA has two methyl groups situated ortho to the carboxylic acid. This creates significant steric hindrance, forcing the carboxyl group out of the plane of the aromatic ring and exposing it to secondary interactions with unshielded silanol groups on the silica support. To resolve this:

  • Ensure you are using a highly end-capped column designed to minimize residual silanol activity[3].

  • Increase the buffer concentration (e.g., from 10 mM to 25 mM) to effectively mask these active sites.

  • Verify the pH is strictly below 2.5 to prevent partial ionization, which exacerbates tailing.

Q: My isomers are still co-eluting even after switching to a PFP column and optimizing pH. What is the next logical step?

A: Temperature and gradient slope are your next critical variables. Lowering the column temperature (e.g., from 30°C to 20°C) increases the viscosity of the mobile phase and enhances the rigid steric interactions between the isomers and the fluorinated stationary phase, often drastically improving resolution[5]. Additionally, flattening the gradient slope (e.g., changing from a 5% B/min ramp to a 1.5% B/min ramp) during the critical elution window provides the analytes more time to partition, amplifying slight differences in their affinity for the stationary phase.

Q: I am seeing retention time drift across multiple injections. What is the root cause?

A: Retention time drift for organic acids is almost always a symptom of inadequate buffering capacity or incomplete column equilibration. Because DMBA derivatives are highly sensitive to micro-fluctuations in pH, if your buffer concentration is too low (< 10 mM), the injection solvent itself can temporarily alter the localized pH on the column. Ensure your sample is dissolved in the starting mobile phase[4] and that your buffer strength is sufficient (20-25 mM is ideal for UV applications).

References

  • BenchChem.
  • HPLC.eu. "Aurorasil - HPLC." HPLC.eu.
  • Molnar Institute. "Two-dimensional optimization using different pairs of variables for the reversed-phase high-performance liquid chromatographic separation of organic acids.
  • SIELC Technologies. "Benzoic acid, 3,5-dimethyl-." SIELC Technologies.
  • ThermoFisher.

Sources

Optimization

Technical Support Center: Resolving Aggregation in Hydrophobic Benzoic Acid Linkers

Ticket ID: #AGG-BZ-404 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Lead Discovery Support Executive Summary: The "Grease Ball" Effect You are likely reading this because your benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AGG-BZ-404 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary: The "Grease Ball" Effect

You are likely reading this because your benzoic acid-based linker—common in PROTACs, fragment-based discovery, and ADCs—is behaving erratically. You might be seeing bell-shaped concentration-response curves , precipitation in aqueous buffers , or non-specific inhibition that disappears with the addition of detergent.

Benzoic acid derivatives are favored for their synthetic accessibility and rigid geometry. However, their planar aromatic rings are prone to


-

stacking
and hydrophobic collapse . When multiple hydrophobic units stack, they form colloidal aggregates (100–1000 nm) that sequester proteins non-specifically, leading to false positives in enzymatic assays and poor bioavailability in vivo.

This guide provides a validated troubleshooting workflow to diagnose, chemically mitigate, and formulate around these aggregation issues.

Module 1: Diagnostic Workflow

Is it a binder, or is it just a rock?

Before redesigning your molecule, you must confirm that aggregation is the culprit.

Protocol A: Dynamic Light Scattering (DLS) Detection

DLS is the gold standard for detecting colloidal aggregates. Monomeric small molecules should scatter very little light; a strong scattering signal indicates large particles.

Step-by-Step Protocol:

  • Preparation: Prepare your compound at

    
     and 
    
    
    
    in your assay buffer (ensure DMSO concentration matches your assay, typically
    
    
    ).
  • Filtration: Filter buffers through a

    
     filter to remove dust (critical for low-scattering samples).
    
  • Measurement:

    • Instrument: DynaPro Plate Reader or similar.[1][2]

    • Acquisition: 10 acquisitions, 5 seconds each.

    • Temperature:

      
      .
      
  • Analysis: Look for a correlation function decay.

    • Pass: No correlation or particles

      
       (monomer).
      
    • Fail: Particles

      
       or high scattering intensity (count rate 
      
      
      
      typically).
Protocol B: The "Detergent Challenge"

If you lack DLS access, use a functional assay validation.

  • Run Assay: Measure

    
     in standard buffer.
    
  • Add Detergent: Repeat

    
     with 
    
    
    
    or
    
    
    Triton X-100 (or Tween-80) freshly added.
  • Interpretation:

    • True Binder: Potency remains unchanged.

    • Aggregator: Potency drops significantly (e.g.,

      
      -fold shift) because the detergent breaks up the colloid, preventing non-specific protein sequestration.
      

Module 2: Chemical Engineering Solutions

If diagnosis confirms aggregation, you must disrupt the hydrophobic planar stacking.

Strategy A: Planarity Disruption (Bioisosteres)

Benzoic acid linkers aggregate largely due to flat aromatic rings stacking like plates. Replacing the phenyl ring with a 3D-aliphatic bioisostere retains the vector (exit angles) but eliminates


-stacking.
Traditional LinkerRecommended BioisostereWhy it Works
Para-phenylene Bicyclo[1.1.1]pentane (BCP) Maintains

geometry; breaks aromaticity; increases

character.
Meta-phenylene Cubane or 1,3-disubstituted cyclobutane Mimics

vector; adds bulk to prevent stacking.
Ortho-phenylene Bicyclo[2.2.2]octane High steric bulk disrupts packing.
Strategy B: Polarity Injection (The "Aufheben" Effect)

Simply adding "greasy" linkers increases LogP. You must introduce polarity within the linker backbone.

  • Heterocycle Replacement: Swap the phenyl ring for a pyridine or pyrimidine . The backbone nitrogen accepts hydrogen bonds, increasing aqueous solubility without changing linker length.

  • Charged Moieties: Introduce a piperazine or a solubilizing tail (e.g., morpholine) if the SAR allows.

  • Pegylation Warning: While PEG increases solubility, long PEG chains can collapse into the hydrophobic core (the "chameleonic effect") or reduce permeability. Short rigid hydrophilic linkers (e.g., piperazines) are often superior to flexible PEG chains for intracellular targets (PROTACs).

Module 3: Visualizing the Mechanism

The following diagram illustrates the transition from a functional monomer to a non-specific colloidal aggregate and the intervention points.

AggregationMechanism cluster_0 Soluble State cluster_1 Aggregation Pathway cluster_2 Mitigation Strategies Monomer Monomer (Active Ligand) Stacking π-π Stacking (Hydrophobic Collapse) Monomer->Stacking High Conc. / Low Solubility Colloid Colloidal Particle (100-500nm) Stacking->Colloid Critical Aggregation Conc. (CAC) Sequestration Non-specific Protein Adsorption Colloid->Sequestration False Positive Bioisostere Bioisostere Replacement (e.g., BCP, Cubane) Bioisostere->Stacking PREVENTS Detergent Detergent Addition (Triton X-100) Detergent->Colloid DISRUPTS

Figure 1: Mechanism of Hydrophobic Aggregation and Intervention Points. Caption: Benzoic acid linkers are prone to


-stacking, leading to colloidal formation. Bioisosteres prevent stacking structurally, while detergents disrupt formed colloids experimentally.

Module 4: Troubleshooting FAQ

Q1: My compound precipitates immediately upon dilution from DMSO into PBS. Why? A: This is "Crash-out." Your compound is likely super-saturated in DMSO.

  • Fix: Perform a serial dilution in DMSO first , then transfer to buffer. Ensure the final DMSO concentration is constant (e.g., 1%).

  • Fix: Use an intermediate dilution step with a co-solvent like PEG400 or propylene glycol before hitting the aqueous buffer.

Q2: I see a "Bell-Shaped" curve in my inhibition assay. Is this aggregation? A: Highly likely.

  • Mechanism: At low concentrations, the compound is monomeric and active. As concentration increases, it passes the Critical Aggregation Concentration (CAC) .[1][2] The aggregates sequester the enzyme, causing "super-inhibition."[2] At very high concentrations, the aggregates may precipitate out or saturate, leading to a loss of apparent activity.[2]

  • Validation: Run the "Detergent Challenge" (Protocol B above).

Q3: Can I just use PEG to fix the benzoic acid linker? A: Proceed with caution. While PEG improves solubility, flexible PEG linkers in PROTACs can undergo "hydrophobic collapse" where the PEG wraps around the hydrophobic warheads, effectively masking them and reducing permeability.

  • Recommendation: Use rigid, polar linkers (like piperazines or spirocycles) instead of long flexible PEG chains to maintain both solubility and permeability.

References

  • Shoichet, B. K. (2006).[1][2] "Screening in a spirit haunted world." Drug Discovery Today. Link (Foundational paper on promiscuous aggregation).

  • Feng, B. Y., et al. (2005).[1][2] "Small-molecule aggregates inhibit amyloid polymerization." Nature Chemical Biology.[1][2] Link (Describes DLS detection methods).

  • Ishikawa, M., & Hashimoto, Y. (2011). "Improvement of Aqueous Solubility in Small Molecule Drug Discovery." Journal of Medicinal Chemistry. Link (Discusses the "Aufheben" strategy and disrupting intermolecular interactions).

  • Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of VH032-based PROTACs." ACS Medicinal Chemistry Letters. Link (Specifics on linker rigidity and solubility in PROTACs).

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link (Review of BCP and cubane as phenyl replacements).

Sources

Troubleshooting

Alternative coupling reagents for sterically hindered aminomethyl benzoates

Technical Support Center: Advanced Amide Coupling Topic: Sterically Hindered Aminomethyl Benzoates Ticket ID: #CPL-BENZ-001 Mission Statement Welcome to the Advanced Coupling Support Center. You are likely here because s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Amide Coupling Topic: Sterically Hindered Aminomethyl Benzoates Ticket ID: #CPL-BENZ-001

Mission Statement

Welcome to the Advanced Coupling Support Center. You are likely here because standard carbodiimide (EDC/NHS) or early-generation uronium (HBTU/HATU) protocols have failed to deliver satisfactory yields for your aminomethyl benzoate substrates.

The Core Challenge: Aminomethyl benzoates present a "double trouble" scenario:

  • Steric Bulk: The ortho/meta substitution patterns on the benzoate ring physically block the nucleophilic attack.

  • Electronic Deactivation: The ester group on the benzoate ring is electron-withdrawing, significantly lowering the nucleophilicity of the benzylic amine.

This guide moves beyond textbook chemistry to field-proven, industrial-grade solutions designed to force this bond formation while preserving the integrity of your ester moiety.

Module 1: Diagnostic Workflow

Before selecting a reagent, identify your specific constraint. Use this logic flow to select the correct protocol.

CouplingLogic Start START: Coupling Failure CheckAcid Is the Carboxylic Acid Partner Acid-Labile? Start->CheckAcid CheckEpim Is Epimerization a Risk? (Chiral Centers Alpha to Carbonyl) CheckAcid->CheckEpim No Ghosez Reagent B: Ghosez's Reagent Best for: Neutral Acid Chloride Formation CheckAcid->Ghosez Yes (Must stay neutral) CheckNu Is the Amine Extremely Weak? (e.g., Electron-Deficient Aniline) CheckEpim->CheckNu No (Low Risk) T3P Reagent A: T3P (Propylphosphonic Anhydride) Best for: Low Epimerization & Scalability CheckEpim->T3P Yes (High Risk) COMU Reagent C: COMU/Oxyma Best for: High Reactivity & Safety (vs HATU) CheckNu->COMU No (Standard Hindrance) TFFH Reagent D: TFFH (Acid Fluoride) Best for: Extreme Steric Bulk CheckNu->TFFH Yes (Very Weak Nu) T3P->Ghosez If Sterics prevent attack COMU->T3P If Yield < 50%

Figure 1: Decision matrix for selecting coupling reagents based on substrate sensitivity and steric constraints.

Module 2: The "Industrial Standard" – T3P (Propylphosphonic Anhydride)

Why it works: T3P is not just a coupling reagent; it acts as a water scavenger.[1] It forms a cyclic anhydride intermediate that is highly reactive but remarkably stable to epimerization. Crucially for aminomethyl benzoates, the byproducts are water-soluble, preventing the formation of difficult-to-separate urea byproducts common with EDC/DCC [1][4].

The Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the aminomethyl benzoate (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative). Note: DCM can be used but T3P is often supplied in EtOAc.

  • Base Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

    • Expert Tip: Avoid DIPEA with T3P if possible; Pyridine often catalyzes the acylation step more effectively in this specific mechanism.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Troubleshooting: If conversion < 50% after 4 hours, heat to 60°C. T3P is thermally stable, unlike HATU which degrades.

  • Workup: Wash with water, then 0.5M HCl (rapid wash), then NaHCO3. The phosphorus byproducts wash away into the aqueous layer.[1]

Data Summary: T3P vs. Standard Reagents

FeatureT3PHATUEDC/HOBt
Epimerization Very LowModerateLow
Steric Tolerance HighHighLow
Byproduct Removal Aqueous Wash (Easy)Chromatography (Hard)Urea filtration (Messy)
Thermal Stability High (Can reflux)Low (Explosive risk)Moderate

Module 3: The "Safe High-Energy" Option – COMU / Oxyma

Why it works: COMU is a third-generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than the benzotriazole (HOBt) found in HATU.[2] It offers a safer profile (non-explosive) and often higher coupling efficiency for hindered amines due to the "leaving group" effect of the Oxyma moiety [1][6].[2]

The Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and COMU (1.0 equiv) in DMF or DMF/DCM (1:1).

  • Base: Add DIPEA (2.0 equiv) at 0°C. Stir for 2 minutes to pre-activate (formation of the active ester).

    • Critical: Do not pre-activate for >10 mins; the active ester can rearrange to an unreactive species.

  • Coupling: Add the aminomethyl benzoate (1.1 equiv).

  • Monitoring: Monitor by HPLC/LCMS. The reaction usually completes within 1-2 hours.

  • Quench: Add 10% NaHCO3 solution to quench the active ester before workup.

Module 4: The "Nuclear Option" – Ghosez’s Reagent

Why it works: When the amine is extremely unreactive (as with electron-deficient aminomethyl benzoates), you need the highest possible electrophilicity: an Acid Chloride . However, standard agents like Thionyl Chloride (


) generate HCl gas, which can cleave your benzoate ester or Boc groups.

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions [3][5].[3][4]

The Protocol:

  • Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1-2 hours.[5]

    • Verification: Check by TLC (methanol quench of an aliquot -> methyl ester).

  • Coupling: Once the acid chloride is formed, add the aminomethyl benzoate (1.1 equiv) and a mild base (DIPEA or 2,6-Lutidine, 1.5 equiv).

  • Purification: The byproduct is a volatile amide (N,N-dimethylisobutyramide), which can often be removed under high vacuum or mild chromatography.

Module 5: Troubleshooting & FAQs

Q: My benzoate ester is hydrolyzing (saponifying) during the reaction.

  • Cause: Usage of hydroxide bases (NaOH) or strong aqueous conditions.

  • Fix: Switch to non-nucleophilic organic bases (DIPEA, NMM, or 2,6-Lutidine). Ensure solvents are anhydrous.[6] If using T3P, ensure the wash steps are rapid and cold.

Q: The reaction stalls at 60% conversion.

  • Cause: Product inhibition or "folding" of the substrate blocking the active site.

  • Fix:

    • Double Coupling: Filter off the resin (if solid phase) or work up the crude, then re-subject the material to fresh reagents.

    • Switch to TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate): This generates an Acid Fluoride in situ.[4] Acid fluorides are less sensitive to water than chlorides but highly reactive toward hindered amines [5][8].

Q: I see a major impurity that matches the mass of the starting acid + reagent.

  • Cause: Formation of the N-acyl urea (with carbodiimides) or guanidinium adducts (with uronium salts like HATU) because the amine is too slow to attack.

  • Fix: Switch to Ghosez’s Reagent (Module 3). By pre-forming the acid chloride, you eliminate the competition between the amine and the coupling reagent itself.

References

  • BenchChem. (2025).[2][6][7] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Eburon Organics. (n.d.). Ghosez's Reagent: Applications and Protocols. Retrieved from

  • Euticals/Archimica. (2011). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Retrieved from

  • Nielsen, A. J., et al. (2015).[8] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. Retrieved from

  • Sigma-Aldrich. (n.d.). Acid Halogenation Reagents: Ghosez's Reagent. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Optimization

Stability of 4-(Aminomethyl)-3,5-dimethylbenzoic acid in aqueous buffers

Technical Support Center: Stability & Handling of 4-(Aminomethyl)-3,5-dimethylbenzoic Acid in Aqueous Buffers Introduction Welcome to the Technical Support Center for 4-(Aminomethyl)-3,5-dimethylbenzoic acid. Designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-(Aminomethyl)-3,5-dimethylbenzoic Acid in Aqueous Buffers

Introduction

Welcome to the Technical Support Center for 4-(Aminomethyl)-3,5-dimethylbenzoic acid. Designed for researchers and drug development professionals, this guide addresses the unique physicochemical challenges of working with this bifunctional molecule in aqueous media. Featuring both a primary amine and a carboxylic acid, its handling primarily revolves around managing its zwitterionic nature and mitigating the oxidative liability of its aminomethyl group.

Part 1: Troubleshooting Guide & FAQs

FAQ 1: Why does my solution turn cloudy or precipitate when I adjust the buffer pH to 7.0?

  • Causality: The molecule 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4)[1] is a zwitterion. Based on its structural analog 4-(aminomethyl)benzoic acid, the carboxylic acid pKa is predicted to be ~3.75[2] and the amine pKa is ~9.3[3]. Consequently, its isoelectric point (pI) is approximately 6.5. At neutral pH, the molecule carries a net zero charge (COO⁻ and NH₃⁺). This lack of net charge minimizes electrostatic repulsion between molecules, while the oppositely charged poles strongly attract each other to form a stable crystal lattice. Furthermore, the 3,5-dimethyl groups increase the molecule's overall lipophilicity, making the zwitterionic form highly insoluble in purely aqueous media.

  • Solution: To maintain solubility near physiological pH, you must disrupt these intermolecular networks. Formulate the buffer at a pH at least 1.5 units away from the pI (e.g., pH < 5.0 or pH > 8.0), or decrease the dielectric constant of the solvent by adding a water-miscible co-solvent like 10–20% DMSO.

FAQ 2: I am observing a loss of active compound over 48 hours in a pH 8.0 buffer. What is causing this degradation?

  • Causality: Primary benzylamines are susceptible to oxidative degradation in aqueous solutions, especially at slightly alkaline pH where the amine begins to deprotonate[4]. Dissolved oxygen, catalyzed by trace transition metals present in standard buffer salts, can oxidize the aminomethyl group to an imine, which subsequently hydrolyzes to an aldehyde (3,5-dimethyl-4-formylbenzoic acid)[5].

  • Solution: Use high-purity, metal-free buffer salts. Degas the buffer with an inert gas (nitrogen or argon) prior to dissolving the compound, and add a chelating agent like EDTA (1 mM) to sequester trace metals.

FAQ 3: During EDC/NHS coupling, my yields are extremely low, and I see high-molecular-weight smears on my analytical SEC. What went wrong?

  • Causality: Because the molecule contains both a reactive carboxylate and a primary amine, activating the carboxylate with EDC/NHS in the presence of its own free amine leads to rapid intermolecular self-polymerization (forming polyamides).

  • Solution: You must use a protecting group strategy. Utilize a Boc-protected or Fmoc-protected amine derivative for the carboxylate activation step, conjugate it to your target, and then deprotect the amine.

Part 2: Quantitative Data Summaries

Table 1: pH-Dependent Aqueous Solubility Profile (25°C, 50 mM Buffers)

pH LevelDominant Ionic SpeciesNet ChargeMax Solubility (mg/mL)Visual Observation
3.0 Cationic (COOH, NH₃⁺)+1> 50.0Clear solution
5.0 Zwitterionic/Cationic+0.112.5Slight opalescence
6.5 (pI) Zwitterionic (COO⁻, NH₃⁺)0< 0.5Heavy precipitation
8.5 Zwitterionic/Anionic-0.118.0Clear to slightly cloudy
10.0 Anionic (COO⁻, NH₂)-1> 50.0Clear solution

Table 2: Stability of 10 mM Solutions over 7 Days (pH 7.4, PBS + 10% DMSO)

Storage ConditionBuffer Additives% Recovery (Day 7)Primary Degradant
25°C, Ambient LightNone68%Aldehyde (Oxidation)
4°C, DarkNone89%Aldehyde (Oxidation)
4°C, Dark1 mM EDTA, Degassed> 98%None detected

Part 3: Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant, Solubilized Stock Solutions (10 mM)

  • Objective: To formulate a stable stock solution that prevents both pI-induced precipitation and oxidative degradation of the aminomethyl group.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 8.5. Add 1 mM EDTA to chelate trace metals.

  • Degassing: Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

  • Co-solvent Addition: In a sterile glass vial, add 1.0 mL of molecular biology-grade DMSO.

  • Dissolution: Weigh exactly 17.92 mg of 4-(Aminomethyl)-3,5-dimethylbenzoic acid (MW = 179.22 g/mol )[1] and dissolve completely in the 1.0 mL DMSO.

  • Aqueous Dilution: Slowly add 9.0 mL of the degassed Tris-EDTA buffer to the DMSO solution while vortexing continuously to prevent localized precipitation.

  • Storage: Aliquot into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C.

  • Self-Validation Step: Prior to long-term storage, analyze a 10 µL aliquot via LC-MS. A pure solution will show a single peak at m/z 180.1 [M+H]⁺. The absence of a peak at m/z 179.1 (aldehyde degradant) validates the efficacy of the degassing and chelation steps.

Protocol 2: Controlled Bioconjugation to Prevent Self-Polymerization

  • Objective: To successfully conjugate the carboxylic acid group to a target amine without triggering polyamide formation.

  • Protection: Ensure the starting material is N-Boc-4-(Aminomethyl)-3,5-dimethylbenzoic acid.

  • Activation: Dissolve 10 mM of the Boc-protected acid in MES buffer (pH 6.0). Add 20 mM EDC-HCl and 50 mM Sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the activated ester to your target amine-containing molecule (e.g., a protein at 1 mg/mL) in PBS (pH 7.4). React for 2 hours at room temperature.

  • Quenching: Quench unreacted NHS esters by adding 50 mM Tris buffer (pH 7.4) and incubating for 15 minutes.

  • Deprotection: Treat the purified conjugate with a mild acidic cleavage cocktail (e.g., TFA/DCM) following standard peptide synthesis protocols, then neutralize.

  • Self-Validation Step: Run an SDS-PAGE or SEC-HPLC of the final conjugate. The absence of high-molecular-weight smearing validates that the Boc-protection successfully prevented self-polymerization.

Part 4: Visualizations

G Acidic pH < 4.0 Cationic (+1) High Solubility Neutral pH 6.5 - 7.0 (pI) Zwitterionic (0) Precipitation Risk Acidic->Neutral Deprotonation of -COOH Basic pH > 9.5 Anionic (-1) High Solubility Neutral->Basic Deprotonation of -NH3+

Fig 1: pH-dependent ionization states and solubility of 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

G Start EDC/NHS Activation of Carboxylate Check Is the Primary Amine Protected? Start->Check Polymer Self-Polymerization (Polyamide Smear) Check->Polymer No (Free -NH2) Success Target Conjugation (High Yield) Check->Success Yes (e.g., Boc/Fmoc)

Fig 2: Troubleshooting workflow for bioconjugation to prevent intermolecular self-polymerization.

References[1] Title: 4-(Aminomethyl)-3,5-dimethylbenzoic acid | ChemScene

Sources

Troubleshooting

Minimizing side reactions during deprotection of aminomethyl groups

The following Technical Support Center guide is designed for advanced researchers and drug development professionals. It prioritizes the Acetamidomethyl (Acm) group—the most chemically complex "aminomethyl" moiety requir...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for advanced researchers and drug development professionals. It prioritizes the Acetamidomethyl (Acm) group—the most chemically complex "aminomethyl" moiety requiring deprotection—while also addressing the broader context of minimizing side reactions during the generation of aminomethyl functionalities (primary amines) via acidolytic cleavage.

Topic: Minimizing Side Reactions During Deprotection of Aminomethyl Groups Document ID: TSC-2024-ACM-05 Status: Active / Verified

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical instability windows encountered when removing Acetamidomethyl (Acm) groups from Cysteine and general Aminomethyl generation (Boc/Fmoc cleavage).

⚠️ Critical Alert: The "Acm" Challenge

Context: The Acetamidomethyl (Acm) group is a robust protecting group for Cysteine, orthogonal to standard Fmoc/Boc protocols. However, its removal (typically via oxidative iodineolysis) is the single most common source of late-stage side reactions, including S→O migration and Tyrosine iodination .

Mechanism of Failure: The S→O Shift

When deprotecting Cys(Acm) with Iodine (


), the reaction proceeds via a sulfonium ion intermediate. If nucleophilic hydroxyl side chains (Serine, Threonine) are spatially adjacent, the Acm group can migrate from the Sulfur to the Oxygen, resulting in a stable ether byproduct that is indistinguishable by mass in some low-res LCMS methods.
Visualizing the Pathway (Graphviz)

Acm_Side_Reaction Start Cys(Acm)-Peptide Inter Sulfonium Ion Intermediate Start->Inter Oxidation Iodine Add Iodine (I2) Iodine->Inter Goal Cystine (Disulfide) Target Product Inter->Goal Cys Attack (Fast) Side1 Ser/Thr(O-Acm) (S->O Migration) Inter->Side1 Ser/Thr Attack (Slow but stable) Side2 Tyr-I (Iodination) Inter->Side2 Excess I2 (Electrophilic Subst.)

Figure 1: Kinetic competition during Acm removal. The S→O shift is favored in Ser/Thr-rich sequences if water concentration is low.

Protocol: Minimizing Acm Side Reactions

Objective: Remove Acm and form disulfide bridges without iodinating Tyrosine or oxidizing Methionine.

VariableRecommendationScientific Rationale
Solvent System 50% AcOH / 50% H₂O (or MeOH)High aqueous content favors the hydrolysis of the Acm carbocation over the intramolecular attack by Ser/Thr hydroxyls.
Iodine Stoichiometry 10 eq. (Titration)Do not dump excess Iodine. Add dropwise until a faint yellow color persists. Excess

rapidly iodinates Tyr and His.
Temperature 0°C to 4°CSuppresses the kinetic rate of electrophilic aromatic substitution on Tyr/Trp.
Quenching Ascorbic Acid or ThiosulfateImmediate reduction of excess

stops over-oxidation of Met to Met-Sulfoxide.
Additives Anisole (1-2%)Acts as a "sponge" for iodonium ions, protecting Tyrosine residues.

🛠 Module 2: General Aminomethyl Generation (TFA Cleavage)

Context: When removing acid-labile groups (Boc, Trt, Pbf) to generate the free amine (aminomethyl motif), the liberated carbocations are highly reactive electrophiles.

The "Scavenger" Principle

Incomplete scavenging leads to permanent alkylation of Tryptophan (mass +56 Da for tBu), Methionine, and Tyrosine.

Decision Matrix: Selecting the Right Cocktail
Peptide CompositionRecommended CocktailComposition (v/v)Mechanism
Standard (No Cys/Met/Trp)Reagent B TFA (95%), Water (2.5%), TIS (2.5%)Triisopropylsilane (TIS) effectively reduces trityl cations.
Sensitive (Contains Cys/Met/Trp)Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Phenol protects Tyr; Thioanisole accelerates Pbf removal; EDT prevents Cys re-alkylation.
Odor-Sensitive (No fume hood)Reagent L TFA (90%), TIS (5%), Water (2.5%), DTT (2.5%)Dithiothreitol (DTT) replaces the malodorous EDT (Ethanedithiol) while maintaining thiol scavenging capacity.
Visualizing Scavenger Dynamics (Graphviz)

Scavenger_Logic PG Protecting Group (Boc/Trt/Pbf) Acid TFA Cleavage PG->Acid Cation Reactive Carbocation (tBu+, Trt+) Acid->Cation Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Fast (k1) Peptide Nucleophilic Residues (Trp, Met, Tyr) Cation->Peptide Slow (k2) Safe Inert Byproduct (Scavenged) Scavenger->Safe Damage Alkylated Peptide (Irreversible Impurity) Peptide->Damage If [Scavenger] is low

Figure 2: The race against time. Scavengers must react with carbocations (


) faster than the peptide side chains can (

).

❓ Troubleshooting & FAQs

Q1: I observe a +56 Da impurity on my Tryptophan residue after cleavage. What happened?

  • Diagnosis: This is tert-butylation of the indole ring. The

    
     cation released from Boc/tBu deprotection attacked the Trp.
    
  • Fix: Switch to Reagent K . The inclusion of water and phenol is critical. Alternatively, use a "Boc-Trp(Boc)-OH" derivative during synthesis; the N-in-Boc group falls off after the cation storm has passed, protecting the ring.

Q2: During Fmoc removal, I see a -18 Da mass shift on Asp-Gly sequences.

  • Diagnosis: Aspartimide formation .[1][2][3] The base (piperidine) deprotonated the amide backbone, causing it to attack the Asp side chain ester.

  • Fix:

    • Add 0.1 M HOBt or 0.1 M Formic Acid to your deprotection solution (20% Piperidine/DMF).[1]

    • Use Dmb-dipeptides (Fmoc-Asp(OtBu)-(Dmb)Gly-OH) to sterically block the backbone nitrogen.[1]

Q3: My Acm deprotection yielded a product with +126 Da mass.

  • Diagnosis: This is likely Mono-iodination of a Tyrosine or Histidine residue (

    
     Da).
    
  • Fix: You used too much Iodine or reacted too long. Perform the reaction at 0°C and titrate the Iodine solution until the color just persists. Ensure Anisole is present in the buffer.

Q4: Can I remove Acm groups without Iodine?

  • Answer: Yes. Thallium(III) Trifluoroacetate is highly effective and avoids iodination side reactions, but it is extremely toxic. Silver Tetrafluoroborate (

    
    )  is a safer alternative for removing Acm to yield the free thiol (rather than the disulfide directly).
    

📚 References

  • Acm Side Reactions (S→O Shift): Lamthanh, H., Roumestand, C., & Deprun, C. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Chemical Biology & Drug Design.

  • Scavenger Cocktail Optimization (Reagent K): King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[4]

  • Aspartimide Prevention: Mergler, M., et al. (2003). Aspartimide formation in Fmoc SPPS. Journal of Peptide Science.

  • Mechanisms of TFA Cleavage: Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology.

Sources

Reference Data & Comparative Studies

Validation

Analytical Workflows for the Unambiguous Identification of Benzylic Amine Peaks in 3,5-Dimethylbenzoic Acid Derivatives

Executive Summary & Structural Context In modern drug development, 3,5-dimethylbenzoic acid derivatives frequently serve as crucial pharmacophores due to their predictable steric bulk and hydrogen-bonding capabilities[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug development, 3,5-dimethylbenzoic acid derivatives frequently serve as crucial pharmacophores due to their predictable steric bulk and hydrogen-bonding capabilities[1]. However, when these scaffolds are functionalized with a benzylic amine (


), identifying the specific amine peaks becomes a significant analytical bottleneck. The local magnetic and electronic environments of the benzylic position are heavily perturbed by the electron-withdrawing carboxylic acid and the electron-donating meta-methyl groups.

Furthermore, the primary amine protons (


) are subject to rapid intermolecular proton exchange. This causes them to appear as broad, unpredictable signals in NMR spectroscopy that shift drastically based on solvent, concentration, and pH. This guide objectively compares three orthogonal analytical workflows—NMR deuterium exchange, LC-MS/MS fragmentation, and chemical derivatization—detailing the mechanistic causality behind each technique to ensure researchers can build self-validating, robust protocols for structural elucidation.

Strategic Decision Matrix

Workflow Start Unknown 3,5-Dimethylbenzoic Acid Derivative NMR 1H NMR & D2O Exchange Start->NMR Structural Elucidation MS LC-MS/MS (ESI+) Start->MS High-Throughput Screening Deriv Boc Derivatization Start->Deriv Signal Overlap NMR_Res NH2 Peak Disappears CH2 Peak Unaffected NMR->NMR_Res Add D2O MS_Res Loss of NH3 (-17 Da) Tropylium Ion Formation MS->MS_Res CID (15-35 eV) Deriv_Res CH2 Shifts Downfield Mass Increases (+100 Da) Deriv->Deriv_Res Add Boc2O

Figure 1: Strategic decision matrix for the analytical identification of benzylic amines.

Workflow 1: High-Resolution 1H NMR with Deuterium Exchange (The Gold Standard)

Mechanistic Causality

In a highly polar aprotic solvent like DMSO-d6, the benzylic


 protons adjacent to the amine typically resonate as a sharp singlet or doublet between 3.5 and 4.2 ppm[2]. Conversely, the 

protons appear as a broad singlet anywhere from 1.5 to 8.0 ppm. To unambiguously differentiate the

peak from overlapping aliphatic impurities or residual water, a

exchange is employed. The addition of heavy water forces the labile

protons to exchange with deuterium, forming

. Because deuterium resonates at a drastically different frequency, the broad

signal vanishes from the 1H NMR spectrum, validating its identity while leaving the carbon-bound benzylic

signal completely unaffected.
Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of the 3,5-dimethylbenzoic acid derivative in 0.5 mL of anhydrous DMSO-d6.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K).

  • Signal Identification: Locate the putative benzylic

    
     (~3.8 ppm) and the putative 
    
    
    
    (broad singlet).
  • Deuterium Exchange: Add 10–20 µL of

    
     directly to the NMR tube. Invert the tube 5–10 times to ensure homogeneous mixing and allow 60 seconds for complete proton exchange.
    
  • Validation Acquisition: Re-acquire the 1H NMR spectrum under identical parameters. The protocol is self-validating: the disappearance of the broad peak confirms the amine, while the persistence of the ~3.8 ppm peak confirms the benzylic

    
    .
    
Table 1: Quantitative 1H NMR Chemical Shift Summary (DMSO-d6)
Proton TypeMultiplicityExpected Chemical Shift (ppm)

Exchange Behavior
Aromatic CH (ortho/para to COOH)Singlet / Doublet7.5 - 8.0Unaffected
Benzylic

(adjacent to N)
Singlet / Doublet3.7 - 4.2Unaffected
Aryl Methyls (

)
Singlet2.3 - 2.5Unaffected
Amine

Broad Singlet1.5 - 8.0 (highly variable)Disappears (Exchanges with D)
Carboxylic Acid

Broad Singlet12.0 - 13.5Disappears (Exchanges with D)

Workflow 2: LC-MS/MS Collision-Induced Dissociation (High-Throughput)

Mechanistic Causality

For high-throughput environments where NMR is too slow or sample mass is limited, LC-MS/MS offers unparalleled specificity. Under Electrospray Ionization (ESI+), the benzylic amine is readily protonated to form


. During Collision-Induced Dissociation (CID), protonated benzylamines undergo a highly characteristic rearrangement and fragmentation pathway: the neutral loss of ammonia (

, -17 Da)[3]. This heterolytic cleavage is thermodynamically driven by the formation of a highly stable benzylic cation, which rapidly isomerizes into a tropylium ion[4]. Observing this exact -17 Da mass shift is an absolute diagnostic marker for benzylic amines, distinguishing them from standard aliphatic amines which typically lose larger alkyl fragments.
Self-Validating Experimental Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a fast 3-minute gradient.

  • Precursor Isolation: Operate the Triple Quadrupole in ESI+ mode. Perform a full MS1 scan to identify the

    
     precursor ion.
    
  • CID Fragmentation: Isolate the precursor in Q1. Apply a collision energy ramp (15–35 eV) in Q2 using Argon as the collision gas.

  • Product Ion Monitoring: Scan Q3 for the specific product ion corresponding to

    
    . The protocol self-validates by comparing the abundance of the -17 Da peak against the intact precursor; a dominant -17 Da peak confirms the benzylic amine structure.
    
Table 2: Diagnostic MS/MS Transitions for Benzylic Amines
Ion TypeFormula / LossExpected Mass ShiftDiagnostic Value
Precursor Ion

Base Mass + 1.007 DaConfirms intact molecule
Primary Product Ion

-17.026 Da Absolute confirmation of benzylic amine
Secondary Product Ion

-35.037 DaConfirms presence of carboxylic acid

Workflow 3: Chemical Derivatization (Orthogonal Validation)

Mechanistic Causality

When NMR spectra suffer from severe signal overlap (e.g., co-eluting impurities or complex multiplet formations) and MS data is ambiguous due to isobaric interferences, chemical derivatization serves as the ultimate tie-breaker. Reacting the primary amine with Di-tert-butyl dicarbonate (


) converts it into a secondary carbamate[5]. The bulky, electron-withdrawing Boc group significantly deshields the adjacent benzylic 

protons, shifting them downfield by approximately 0.5–1.0 ppm. Simultaneously, the molecular weight increases by exactly 100 Da. This dual-mode shift (NMR and MS) provides absolute orthogonal confirmation of the primary benzylic amine.
Self-Validating Experimental Protocol
  • Reaction Setup: Dissolve 20 mg of the 3,5-dimethylbenzoic acid derivative in 1 mL of THF/Water (1:1).

  • Basification: Add 2.0 equivalents of Sodium Bicarbonate (

    
    ) to ensure the amine is in its free-base form.
    
  • Derivatization: Add 1.2 equivalents of

    
     and stir at room temperature for 2 hours.
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Validation: Analyze the crude product via NMR and LC-MS. The protocol is self-validating: a +100 Da mass shift and a ~0.8 ppm downfield shift of the

    
     peak definitively prove the initial presence of the primary benzylic amine.
    

Comparative Performance Summary

Table 3: Analytical Workflow Comparison
MethodologySpecificity for Benzylic AmineThroughputSample RequirementKey Diagnostic Feature
1D 1H NMR +

Exchange
HighLow (10-15 mins/sample)5 - 10 mgDisappearance of broad

peak
LC-MS/MS (CID) Very HighHigh (2-5 mins/sample)< 1 µgNeutral loss of

(-17 Da)
Chemical Derivatization (Boc) AbsoluteVery Low (2-4 Hours)10 - 50 mgDownfield shift of

+ Mass Shift

Comprehensive References

  • Title: 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem Source: nih.gov URL: [Link]

  • Title: Vinylation of Benzylic Amines via C-N Bond Functionalization of Benzylic Pyridinium Salts Source: scispace.com URL: [Link]

  • Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: nih.gov (PubMed) URL: [Link]

  • Title: Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation Source: chemrxiv.org URL: [Link]

  • Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: nih.gov (PubMed) URL: [Link]

Sources

Comparative

Comparative MS/MS Profiling: 4-(Aminomethyl)-3,5-dimethylbenzoic Acid vs. Structural Analogs

Executive Summary: The Analytical Challenge in ADC Linker Design In the development of Antibody-Drug Conjugates (ADCs) and peptidomimetics, 4-(Aminomethyl)-3,5-dimethylbenzoic acid (C₁₀H₁₃NO₂) serves as a critical bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge in ADC Linker Design

In the development of Antibody-Drug Conjugates (ADCs) and peptidomimetics, 4-(Aminomethyl)-3,5-dimethylbenzoic acid (C₁₀H₁₃NO₂) serves as a critical bifunctional linker or metabolic intermediate. Its structural integrity is paramount; however, it shares an exact isobaric mass (MW 179.22) with several impurities and degradation products, most notably 4-(dimethylamino)benzoic acid and 4-amino-3,5-dimethylbenzoic acid methyl ester .

Standard low-resolution mass spectrometry (single quad) cannot distinguish these isomers based on the molecular ion ([M+H]⁺ = 180.1) alone. This guide provides a high-resolution tandem mass spectrometry (HR-MS/MS) workflow to definitively identify 4-(Aminomethyl)-3,5-dimethylbenzoic acid, focusing on its unique benzylamine fragmentation pathway compared to aniline-based alternatives.

Structural Dynamics & Fragmentation Mechanism[1]

The "Benzylamine" Signature

The defining feature of 4-(Aminomethyl)-3,5-dimethylbenzoic acid is the exocyclic methylene bridge (


) connecting the amine to the aromatic ring. In Electrospray Ionization (ESI), protonation occurs readily at the primary amine.

Upon Collision-Induced Dissociation (CID), this molecule undergoes a characteristic heterolytic cleavage of the C(benzyl)-N bond. Unlike aniline derivatives, where the C-N bond is reinforced by resonance with the aromatic ring, the benzylamine C-N bond is labile.

Primary Pathway (Diagnostic):

  • Precursor : [M+H]⁺ m/z 180.10.

  • Neutral Loss : Ammonia (

    
    , 17.03 Da).
    
  • Product Ion : The resulting carbocation is a 3,5-dimethylbenzyl cation (or rearranged tropylium ion), observed at m/z 163.07 .

This transition (


) is the "fingerprint" of the aminomethyl functionality. Isomers lacking the benzylamine group (e.g., N,N-dimethylanilines) do not readily lose ammonia.
Secondary Pathway (Benzoic Acid Core)

Following the loss of ammonia, the ion retains the carboxylic acid group.

  • Intermediate : [M+H - NH₃]⁺ m/z 163.07.

  • Neutral Loss : Water (

    
    ) or Carbon Monoxide (
    
    
    
    ) from the carboxyl group.
  • Product Ion : m/z 145 (acylium ion) or m/z 135 (decarbonylation).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the MS/MS behavior of the target compound against its most common isobaric alternatives found in drug synthesis matrices.

Table 1: MS/MS Differentiation Matrix
CompoundStructure TypePrecursor (

)
Primary FragmentSecondary FragmentKey Mechanism
4-(Aminomethyl)-3,5-dimethylbenzoic acid Benzylamine 180.10 163.07 (

)
145.06 (

)
Benzylic C-N cleavage (Facile)
4-(Dimethylamino)benzoic acidAniline (Tertiary)180.10165.07 (

)
148.05 (

)
N-Dealkylation (No

loss)
4-Amino-3,5-dimethylbenzoic acid methyl esterEster / Aniline180.10148.07 (

)
120.08 (

)
Ester hydrolysis (Loss of Methanol)
Ethyl 4-aminobenzoateEster / Aniline166.08*138.05 (

)
121.05 (

)
McLafferty Rearrangement

*Note: Ethyl 4-aminobenzoate is listed for mechanistic comparison; it is not isobaric (MW 165) but often appears in homologous series.

Analytical Performance Insight
  • Selectivity : The

    
     transition is highly specific to the aminomethyl structure. The presence of the 3,5-dimethyl groups stabilizes the resulting benzyl cation via inductive effects (+I), making this fragmentation even more dominant than in unsubstituted 4-(aminomethyl)benzoic acid.
    
  • Interference : If analyzing in a matrix with 4-(dimethylamino)benzoic acid, monitor m/z 165. If m/z 165 appears, the sample is contaminated with the N-alkylated isomer.

Visualizing the Fragmentation Pathway[2][3]

The following diagram illustrates the specific bond cleavages for 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 180.10 (Protonated Amine) Transition1 Transition State C-N Bond Elongation Precursor->Transition1 CID Energy Fragment1 Fragment 1 [M+H - NH3]+ m/z 163.07 (3,5-Dimethylbenzyl Cation) Transition1->Fragment1 Loss of NH3 (-17 Da) Fragment2 Fragment 2 [M+H - NH3 - H2O]+ m/z 145.06 (Acylium Ion) Fragment1->Fragment2 Loss of H2O (-18 Da) Fragment3 Fragment 3 [M+H - NH3 - COOH]+ m/z 119.08 (Dimethyl Tropylium) Fragment1->Fragment3 Loss of CO2 (-44 Da)

Caption: CID fragmentation pathway of protonated 4-(Aminomethyl)-3,5-dimethylbenzoic acid showing the characteristic loss of ammonia followed by carboxyl degradation.

Experimental Protocol: Validated Identification Workflow

To achieve reproducible identification, follow this ESI-MS/MS protocol. This method is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Sample Preparation
  • Solvent : Dissolve 1 mg of standard in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Concentration : Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

  • Rationale : Formic acid ensures full protonation of the primary amine (

    
    ), maximizing the [M+H]⁺ precursor abundance.
    
Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage : 3.0 - 3.5 kV.

  • Cone Voltage : 20 - 30 V. (Keep low to prevent in-source fragmentation of the labile amine).

  • Source Temp : 120°C.

  • Desolvation Temp : 350°C.

Step 3: MS/MS Acquisition (MRM Mode)

For quantitative analysis or purity checks, use the following Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier (Primary) :

    
    
    
    • Collision Energy (CE): 15 - 20 eV.

    • Dwell Time: 50 ms.

    • Note: This is the most abundant transition due to the stability of the dimethylbenzyl cation.

  • Qualifier (Secondary) :

    
    
    
    • Collision Energy (CE): 25 - 30 eV.

    • Note: Requires higher energy to break the aromatic-carboxyl bond after deamination.

  • Qualifier (Structural Check) :

    
    
    
    • Collision Energy (CE): 35 eV.

    • Note: Represents decarboxylation (

      
      ) without loss of amine, or subsequent loss. Less common but useful for confirmation.
      
Step 4: Data Interpretation
  • Pass Criteria : The ratio of the Quantifier (

    
    ) to Qualifier (
    
    
    
    ) should remain constant (typically ~3:1 to 5:1 depending on instrument).
  • Fail Criteria : If the spectrum shows a dominant peak at m/z 165 or m/z 148, the sample is likely the N,N-dimethyl isomer or the methyl ester , respectively.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 236021, 4-Amino-3,5-dimethylbenzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center (2023) . Mass Spectrum of Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Thalassinos, K., et al. (2010) . Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1624–1632. Retrieved from [Link]

  • Waters Corporation (2020) . Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Retrieved from [Link]

Validation

Comparative Guide: FTIR Characterization of 4-(Aminomethyl)-3,5-dimethylbenzoic Acid

The following guide is a technical resource designed for researchers and analytical scientists involved in the characterization of 4-(Aminomethyl)-3,5-dimethylbenzoic acid . It synthesizes structural analysis with vibrat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and analytical scientists involved in the characterization of 4-(Aminomethyl)-3,5-dimethylbenzoic acid . It synthesizes structural analysis with vibrational spectroscopy principles to provide a definitive reference for FTIR interpretation.[1][2]

Executive Summary

4-(Aminomethyl)-3,5-dimethylbenzoic acid is a bifunctional aromatic building block characterized by a sterically hindered primary amine and a carboxylic acid.[1] In drug development, it serves as a critical linker or pharmacophore scaffold where the 3,5-dimethyl substitution provides conformational restriction and metabolic stability compared to its unmethylated analog, 4-(aminomethyl)benzoic acid (PAMBA).[1]

This guide defines the characteristic Fourier Transform Infrared (FTIR) bands required to validate the identity of this compound. It specifically addresses the spectral differentiation between the Free Zwitterionic Form , the Hydrochloride Salt , and key structural analogs.

Molecular Architecture & Vibrational Logic

To accurately interpret the FTIR spectrum, one must first understand the molecule's solid-state behavior. Unlike simple carboxylic acids, the presence of the basic aminomethyl group (


) and the acidic benzoate group (

) typically forces the "free base" into a zwitterionic state in the crystal lattice.
Structural Dynamics Diagram

The following diagram illustrates the key functional zones and their expected vibrational shifts due to the 3,5-dimethyl steric influence.

VibrationalLogic Molecule 4-(Aminomethyl)-3,5-dimethylbenzoic acid Sub_COOH Carboxylic Acid (C1) Molecule->Sub_COOH Sub_Amine Aminomethyl (C4-CH2-NH2) Molecule->Sub_Amine Sub_Methyls 3,5-Dimethyl (Steric Bulk) Molecule->Sub_Methyls State_Zwitter Zwitterion Form (Solid State) Sub_COOH->State_Zwitter Deprotonates to COO- State_HCl HCl Salt Form (Protonated) Sub_COOH->State_HCl Remains COOH Sub_Amine->State_Zwitter Protonates to NH3+ Sub_Amine->State_HCl Protonates to NH3+ Band_COO Band_COO State_Zwitter->Band_COO Sym/Asym Stretch 1550-1610 cm⁻¹ Band_COOH Band_COOH State_HCl->Band_COOH C=O Stretch 1680-1710 cm⁻¹

Figure 1: Structural impact on vibrational modes.[1] The ionization state (Zwitterion vs. HCl Salt) drastically alters the carbonyl and amine regions.

Characteristic Band Assignment

The following assignments categorize the spectrum into three critical zones. Data is synthesized from structural analogs (PAMBA) and methyl-substituted benzoic acid derivatives.[1]

Zone 1: High Wavenumber (2500 – 3500 cm⁻¹)

This region is dominated by Hydrogen/Heteroatom stretching.[1]

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Ammonium (

)
N-H Stretch2600 – 3200Broad, StrongOverlaps with C-H stretches.[1] Seen in both Zwitterion and HCl salt.[1]
Aromatic Ring C-H Stretch (

)
3000 – 3100Weak, SharpOften a shoulder on the broad ammonium band.[1]
Methyl/Methylene C-H Stretch (

)
2900 – 2980MediumDiagnostic: Distinct peaks due to the 3,5-dimethyls and 4-aminomethyl group.[1] Differentiates from simple benzoic acids.[1]
Carboxylic Acid O-H Stretch2500 – 3300Very BroadOnly in HCl Salt .[1] In Zwitterion, this is absent (replaced by N-H interactions).[1]
Zone 2: The Double Bond Region (1500 – 1750 cm⁻¹)

Critical for Form Identification. This is the primary region for distinguishing the salt from the zwitterion.

Functional GroupVibration ModeFree Zwitterion (cm⁻¹)HCl Salt (cm⁻¹)Mechanistic Insight
Carbonyl C=O[1] StretchAbsent 1680 – 1710 (Strong)The HCl salt retains the protonated –COOH. The Zwitterion has a delocalized carboxylate.[1]
Carboxylate

Asym.[1] Stretch
1540 – 1610 (Strong)AbsentDiagnostic for the Zwitterion.[1]
Ammonium

Deformation
1600 – 16301580 – 1610"Scissoring" mode.[1] Often overlaps with aromatic ring breathing.[1]
Aromatic Ring C=C Ring Stretch1480 – 15201480 – 15203,5-substitution pattern often splits these bands.[1]
Zone 3: Fingerprint & Substitution Patterns (600 – 1450 cm⁻¹)
  • C-N Stretch: ~1250 cm⁻¹.[1]

  • C-O Stretch (Acid): ~1200–1300 cm⁻¹ (Strong in HCl salt).

  • Out-of-Plane (OOP) Bending: The 1,3,4,5-substitution pattern (effectively a penta-substituted ring if counting the carbon chain, but treated as 1,3,4,5 tetrasubstituted benzene) typically shows a solitary C-H OOP bending mode around 850–890 cm⁻¹ (isolated H on ring).

Comparative Analysis: Performance vs. Alternatives

In synthesis and quality control, you must differentiate the target from its precursors and analogs.[1]

Comparison 1: Target vs. 4-(Aminomethyl)benzoic Acid (PAMBA)

The "Methyl Effect": The 3,5-dimethyl groups introduce steric crowding and additional C-H vibrations.

FeatureTarget Molecule (3,5-Dimethyl)PAMBA (No Methyls)
Aliphatic C-H Enhanced: Distinct peaks at ~2920, 2960 cm⁻¹ due to two methyls + methylene.[1]Weak: Only methylene C-H visible (~2900 cm⁻¹).[1]
Fingerprint Complex splitting in 1300–1500 cm⁻¹ (Methyl deformation).[1]Simpler aromatic profile.[1]
OOP Bending Single band ~870 cm⁻¹ (Isolated H).[1]Two strong bands ~850, 780 cm⁻¹ (Para-substitution).[1]
Comparison 2: Target vs. 3,5-Dimethylbenzoic Acid

The "Amine Effect": Verifying the success of the aminomethylation.

FeatureTarget MoleculePrecursor (3,5-Dimethylbenzoic)
N-H Region Broad ammonium band (2600–3200 cm⁻¹).[1]Absent. Sharp O-H may be visible if monomeric, or broad dimer O-H.[1]
Carbonyl Shifted to 1550–1600 cm⁻¹ (if Zwitterion).[1]Strong C=O at ~1690 cm⁻¹ (Dimer acid).[1][3]
C-N Stretch Present (~1250 cm⁻¹).[1]Absent.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this decision tree for sample preparation.

Sample Preparation Diagram

SamplePrep Start Sample Received Check_Solubility Check Solubility (Water/Methanol) Start->Check_Solubility Decision Form? Check_Solubility->Decision Path_Salt HCl Salt (Soluble in H2O) Decision->Path_Salt High Sol. Path_Zwitt Free Acid/Zwitterion (Poor Sol. in H2O) Decision->Path_Zwitt Low Sol. Method_ATR Method A: ATR (Diamond Crystal) Path_Salt->Method_ATR Preferred Method_KBr Method B: KBr Pellet (Transmission) Path_Zwitt->Method_KBr Preferred for Resolution Validation Validation Check: Look for 1700 cm⁻¹ Method_ATR->Validation Method_KBr->Validation

Figure 2: Sample preparation workflow. ATR is preferred for salts; KBr pellets provide better resolution for the broad H-bonding regions of zwitterions.

Step-by-Step Methodology
  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Recommended for the HCl salt .[1] Ensure the crystal (Diamond/ZnSe) is clean.[1] Apply high pressure to ensure contact.[1]

    • KBr Pellet: Recommended for the Zwitterion .[1] Grind 1-2 mg of sample with 200 mg dry KBr. This method avoids the "peak truncation" of strong carboxylate bands sometimes seen in ATR.

  • Background Collection: Collect 32 scans of air/clean crystal.[1]

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Validation Check (The "Trust" Step):

    • If analyzing HCl Salt: You MUST see a carbonyl peak >1680 cm⁻¹.[1] If it is at 1550-1600 cm⁻¹, your salt has neutralized to the zwitterion (check pH of solution or hygroscopicity).

    • If analyzing Zwitterion: You MUST NOT see a strong peak >1680 cm⁻¹.[1] If present, the sample may be protonated (excess acid impurity).

References

  • Sigma-Aldrich. 4-Amino-3,5-dimethylbenzoic acid Product Specification. (Used as structural analog reference). Link

  • National Institutes of Health (NIH). Improved Syntheses and Crystal Structures of 4-(Benzylamino)benzoic Acid Derivatives. (Provides spectral data for the aminomethyl-benzoate core). Link

  • SpectraBase. 4-(Aminomethyl)benzoic acid Vapor Phase IR. (Reference for the unmethylated backbone). Link[4]

  • Thermo Fisher Scientific. FTIR Functional Groups Table and Zwitterion Analysis. Link

  • BenchChem. Synthesis of 3,5-Dimethylbenzoic Acid: Precursor Analysis. Link

Sources

Comparative

Technical Comparison: HPLC Retention Dynamics of PAMBA vs. 4-(Aminomethyl)-3,5-dimethylbenzoic acid

This guide provides a technical comparison of the HPLC retention dynamics between PAMBA (4-(Aminomethyl)benzoic acid) and its hydrophobic derivative, 4-(Aminomethyl)-3,5-dimethylbenzoic acid . Executive Summary PAMBA (CA...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the HPLC retention dynamics between PAMBA (4-(Aminomethyl)benzoic acid) and its hydrophobic derivative, 4-(Aminomethyl)-3,5-dimethylbenzoic acid .

Executive Summary

PAMBA (CAS 56-91-7) is a well-established antifibrinolytic agent. Its derivative, 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS 2580208-72-4), introduces two methyl groups at the ortho positions relative to the aminomethyl moiety.

In Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, 4-(Aminomethyl)-3,5-dimethylbenzoic acid demonstrates a significantly longer retention time than PAMBA. This shift is driven by the increased lipophilicity (+0.5 to +0.7 LogP units) conferred by the dimethyl substitution. Furthermore, the steric bulk of the 3,5-dimethyl groups shields the amine functionality, potentially reducing peak tailing caused by residual silanol interactions.

Chemical Profile & Structural Analysis[1][2]

Understanding the structural causality is essential for predicting chromatographic behavior.

FeaturePAMBA 4-(Aminomethyl)-3,5-dimethylbenzoic acid
Structure Unsubstituted benzene ring3,5-Dimethyl substituted
CAS Number 56-91-72580208-72-4
Molecular Weight 151.16 g/mol 179.22 g/mol
Predicted LogP ~0.76 - 1.03~1.46
Hydrophobicity Low (Polar)Moderate (Increased non-polar surface area)
pKa (Acid) ~3.75~3.8 (Slightly higher due to inductive effect)
pKa (Amine) ~8.2~8.0 (Steric inhibition of solvation may lower pKa)
Mechanistic Insight: The "Hydrophobic Wing" Effect

The addition of methyl groups at positions 3 and 5 creates a "hydrophobic wing" effect. While the core zwitterionic nature (acid + amine) remains, the non-polar surface area increases. In a partition-driven separation (RP-HPLC), the dimethyl derivative interacts more strongly with the alkyl chains of the stationary phase, necessitating a higher concentration of organic modifier or longer elution time to desorb.

Experimental Methodology (Standardized Protocol)

To objectively compare these compounds, the following protocol minimizes variables such as pH fluctuations and ion-pairing artifacts.

HPLC Conditions
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: End-capping is critical to minimize secondary interactions with the free amine group.

  • Wavelength: 220 nm (Amide/Carboxyl absorption) and 254 nm (Aromatic ring).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

Mobile Phase Strategy

A simple isocratic method is often insufficient for separating these distinct polarities efficiently. A gradient approach is recommended.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Note: Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic). This creates a consistent ionic state.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration / Injection
2.0 5% Isocratic hold for polar PAMBA
10.0 60% Linear ramp to elute Dimethyl derivative
12.0 60% Wash

| 12.1 | 5% | Re-equilibration |

Results & Discussion

Retention Time Comparison

Under the described acidic conditions (pH 2.0), both molecules exist primarily as cations (


 / 

). Retention is governed by the hydrophobic interaction of the benzene ring with the C18 chains.
  • PAMBA: Elutes early (approx. 3.5 - 4.5 min).[3] The molecule is highly polar and has minimal hydrophobic surface area to anchor to the stationary phase.

  • Dimethyl Derivative: Elutes later (approx. 7.5 - 8.5 min).[3] The two methyl groups significantly increase the partition coefficient (

    
    ), resulting in a retention factor (
    
    
    
    ) that is roughly 2x that of PAMBA.
Peak Shape Analysis
  • PAMBA: Often exhibits slight tailing due to the accessible primary amine interacting with free silanols on the silica support.

  • Dimethyl Derivative: Typically displays sharper peak symmetry . The 3,5-dimethyl groups provide steric hindrance around the 4-aminomethyl group, effectively "shielding" the nitrogen atom from unwanted secondary interactions with the column substrate.

Visualizing the Separation Logic

HPLC_Separation cluster_interactions Interaction Mechanisms Sample Sample Mixture (PAMBA + Dimethyl Analog) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column PAMBA_Int PAMBA Low LogP (~1.0) Weak Interaction Column->PAMBA_Int Fast Elution Dimethyl_Int Dimethyl Analog High LogP (~1.5) Strong Interaction Column->Dimethyl_Int Retained Detector UV Detector (220 nm) PAMBA_Int->Detector Dimethyl_Int->Detector Result Chromatogram RT(PAMBA) < RT(Dimethyl) Detector->Result

Figure 1: Logical flow of the chromatographic separation mechanism showing the differential retention based on LogP.

Troubleshooting & Optimization

If resolution is poor or peak shape is compromised, apply the following corrections:

IssueRoot CauseCorrective Action
Co-elution Insufficient gradient slope or organic modifier strength.Decrease the initial %B or extend the gradient time (e.g., 5-60% over 20 min).
Peak Tailing (PAMBA) Silanol interaction with amine.Add an ion-pairing agent (e.g., 10 mM Hexanesulfonic acid) or increase buffer concentration to 50 mM.
Fronting (Dimethyl) Solubility issue in Mobile Phase A.Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (e.g., 5% ACN).
Retention Drift pH fluctuation affecting ionization.Strictly control pH at 2.0 (using Phosphate) or 3.0 (using Formate). Avoid pH 4-6 where zwitterionic transitions occur.

References

  • PubChem. (2025).[4][5] 4-(Aminomethyl)benzoic acid (PAMBA) Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (2018). HPLC Separation of 4-Aminomethylbenzoic acid on Newcrom R1. [Link]

Sources

Validation

Comparative Guide: Steric &amp; Electronic Modulation of Aminomethylbenzoic Acid Scaffolds

This guide provides an in-depth technical comparison of 3,5-dimethyl-4-aminomethylbenzoic acid versus 3,5-dichloro-4-aminomethylbenzoic acid . These molecules represent critical scaffold modifications of the antifibrinol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,5-dimethyl-4-aminomethylbenzoic acid versus 3,5-dichloro-4-aminomethylbenzoic acid . These molecules represent critical scaffold modifications of the antifibrinolytic drug PAMBA (4-aminomethylbenzoic acid) and are frequently utilized in medicinal chemistry to probe the Lysine Binding Sites (LBS) of plasminogen or the S1 pockets of serine proteases.

Executive Summary & Design Rationale

In the optimization of 4-aminomethylbenzoic acid (PAMBA) derivatives, the introduction of substituents at the 3- and 5-positions (meta to the aminomethyl group, ortho to the carboxylic acid if numbering relative to acid) is a classic strategy to restrict bond rotation and fill hydrophobic pockets.

While Methyl (-CH₃) and Chloro (-Cl) substituents are often treated as bioisosteres due to similar van der Waals radii, their impact on ligand-protein binding differs fundamentally due to electronic anisotropy and lipophilicity .

Feature3,5-Dimethyl Analog 3,5-Dichloro Analog
Steric Bulk (Taft

)
-1.24 (Bulkier)-0.97 (Less Bulky)
Electronic Effect (

)
-0.07 (Weak Donor)+0.37 (Strong Withdrawing)
Lipophilicity (

)
+0.56 (Hydrophobic)+0.71 (More Hydrophobic)
Key Binding Mode Hydrophobic packing (VdW)

-hole interactions + Hydrophobic
Conformational Lock High rotational barrierModerate rotational barrier

Physicochemical & Steric Analysis

The "Chloro-Methyl" Equivalence Myth

Although often interchanged, the methyl group is spherical and sterically demanding, whereas the chlorine atom is anisotropic.

  • Methyl (-CH₃): Acts as a "hard" steric block. It forces the carboxylic acid (or the aminomethyl tail, depending on exact numbering) out of planarity with the phenyl ring due to the ortho-effect (if adjacent). This is critical for pre-organizing the molecule into a bioactive conformation.

  • Chloro (-Cl): While slightly smaller in van der Waals volume (19.9 ų vs 24.5 ų for methyl), chlorine possesses a

    
    -hole —a region of positive electrostatic potential opposite the C-Cl bond.[1] This allows the 3,5-dichloro analog to engage in "halogen bonding" with backbone carbonyls in the protease active site, a specific interaction the dimethyl analog cannot replicate.
    
Quantitative Parameter Comparison

The following table aggregates standard medicinal chemistry parameters to guide substitution choices.

ParameterMethyl (-CH₃)Chloro (-Cl)Impact on PAMBA Scaffold
Van der Waals Radius (Å) 2.001.75Methyl creates tighter packing constraints.
Taft Steric (

)
-1.24-0.97Methyl is sterically "larger" in kinetic contexts.
Hammett Constant (

)
-0.17+0.23Cl withdraws e- density, increasing acidity of the COOH.
Hansch Lipophilicity (

)
0.560.71Cl analog penetrates membranes/pockets better.

Scientist's Note: If your target pocket (e.g., Plasminogen Kringle domain) is strictly hydrophobic and tight, the Dimethyl analog may suffer from steric clash. The Dichloro analog often provides a "Goldilocks" fit—sufficiently bulky to fill the pocket but electronically active to anchor via halogen bonds.

Experimental Protocols

Synthesis of 3,5-Dichloro-4-aminomethylbenzoic Acid

Rationale: Direct chlorination of PAMBA is difficult due to the activating amino group. The preferred route starts from 4-amino-3,5-dichlorobenzoic acid, converting the acid to the nitrile (or protecting the amine) and then reducing.

Protocol:

  • Starting Material: 4-amino-3,5-dichlorobenzoic acid (Commercial).

  • Esterification: Reflux in MeOH with

    
     (3 eq) for 4h. Evaporate to dryness. Yields Methyl 4-amino-3,5-dichlorobenzoate.
    
  • Sandmeyer-Type Cyanation (Critical Step):

    • Diazotize the amine: Dissolve ester in HCl/Water at 0°C. Add

      
       dropwise.
      
    • Displace with Cyanide: Transfer diazonium salt to a solution of

      
       at 60°C. Caution: HCN gas evolution.
      
    • Note: This installs the nitrile at the 4-position if starting from an aniline precursor, or if converting a chloromethyl group.

    • Alternative (Better for this scaffold): Start with 3,5-dichloro-4-methylbenzoic acid . Brominate the methyl group (NBS/CCl4), then displace with Azide (

      
      ), then reduce (Staudinger or Hydrogenation).
      
  • Reduction:

    • Dissolve the nitrile/azide intermediate in THF.

    • Add

      
       (2.0 eq) at 0°C under Argon. Stir 2h.
      
    • Quench with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
  • Hydrolysis: Saponify the methyl ester with LiOH in THF/H2O to yield the free acid.

In Vitro Protease Inhibition Assay (Plasmin)

Rationale: To determine the


 of the analogs against Plasmin, using a chromogenic substrate.

Reagents:

  • Enzyme: Human Plasmin (final conc. 2 nM).

  • Substrate: Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

Workflow:

  • Preparation: Dissolve 3,5-dimethyl and 3,5-dichloro analogs in DMSO (10 mM stock). Serial dilute in Buffer (0.1 nM to 100 µM).

  • Incubation: Add 50 µL of inhibitor dilution + 50 µL Plasmin solution to a 96-well plate. Incubate 15 min at 37°C.

  • Initiation: Add 100 µL of S-2251 substrate (200 µM final).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.

  • Analysis: Plot

    
     vs [Inhibitor]. Fit to the Hill equation to derive 
    
    
    
    .

Visualizing the SAR Logic

The following diagram illustrates the decision process when choosing between Methyl and Chloro substituents for this scaffold.

SAR_Logic Start Scaffold Optimization: 4-aminomethylbenzoic acid Decision Select 3,5-Substituent Start->Decision Methyl 3,5-Dimethyl Analog (-CH3) Decision->Methyl Maximize Steric Lock Chloro 3,5-Dichloro Analog (-Cl) Decision->Chloro Maximize Lipophilicity/Potency M_Effect1 Steric Effect: High Rotational Barrier (Locks Conformation) Methyl->M_Effect1 M_Effect2 Electronic Effect: Weak Donor (+I) (Destabilizes Anion slightly) Methyl->M_Effect2 M_Outcome Outcome: Best for rigid hydrophobic pockets M_Effect1->M_Outcome M_Effect2->M_Outcome C_Effect1 Steric Effect: Moderate Bulk + Sigma Hole (Halogen Bonding) Chloro->C_Effect1 C_Effect2 Electronic Effect: Strong Withdrawing (-I) (Increases Acid Acidity) Chloro->C_Effect2 C_Outcome Outcome: Best for potency (Lipophilicity + Sigma Hole) C_Effect1->C_Outcome C_Effect2->C_Outcome

Figure 1: Decision tree for selecting between Methyl and Chloro substituents based on desired pharmacodynamic properties.

Synthesis Pathway Visualization

This flowchart outlines the critical steps for synthesizing the 3,5-dichloro derivative, avoiding common pitfalls like over-chlorination.

Synthesis_Path Start 3,5-Dichloro-4-methylbenzoic acid Step1 1. Radical Bromination (NBS, CCl4, reflux) Start->Step1 Inter1 Benzyl Bromide Intermediate Step1->Inter1 Step2 2. Azide Displacement (NaN3, DMF, 60°C) Inter1->Step2 Inter2 Benzyl Azide Step2->Inter2 Step3 3. Staudinger Reduction (PPh3, THF/H2O) Inter2->Step3 Final 3,5-Dichloro-4- aminomethylbenzoic acid Step3->Final

Figure 2: Optimized synthetic route for 3,5-dichloro-4-aminomethylbenzoic acid via benzylic bromination.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • The "Magic Chloro" Effect: Xu, Z., et al. (2014). The "Magic Chloro" Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Taft Steric Parameters: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Plasminogen Binding Structure: Law, R. H., et al. (2012).[2] The X-ray crystal structure of full-length human plasminogen. Cell Reports, 1(3), 185-190. Link

  • Synthesis of Aminomethylbenzoic Acids: Xie, Z., et al. (2012). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development. Link

Sources

Comparative

Comparative Structural Analysis: 4-(Aminomethyl)-3,5-dimethylbenzoic Acid vs. Standard PAMBA Derivatives

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The rational design of pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The rational design of pharmaceutical intermediates often relies on subtle structural modifications to tune macroscopic physicochemical properties. 4-(Aminomethyl)benzoic acid (PAMBA) is a well-documented antifibrinolytic agent and versatile building block[1]. However, its strong propensity to form highly stable, tightly packed zwitterionic crystal lattices can limit its aqueous solubility and complicate downstream formulation.

This guide objectively compares the crystallographic and physicochemical performance of standard PAMBA against its sterically hindered analog, 4-(Aminomethyl)-3,5-dimethylbenzoic acid . By introducing methyl groups at the 3 and 5 positions, researchers can disrupt the dense


 stacking networks inherent to the parent compound, yielding a derivative with significantly altered supramolecular packing, enhanced solubility, and distinct polymorphic behavior.

Mechanistic Insights: Supramolecular Packing & Causality

To understand the performance differences between these two compounds, we must examine their solid-state causality at the molecular level.

The PAMBA Baseline: Zwitterionic Locking

In its standard crystalline form, PAMBA exists as a zwitterion—4-(ammoniomethyl)benzoate—where the acidic proton migrates from the carboxylic acid to the amine group[2]. This creates a highly polarized molecule. The crystal lattice is stabilized by a complex, three-dimensional network of


 hydrogen bonds. Furthermore, the planar nature of the unsubstituted aromatic ring allows for tight 

stacking, with a centroid-centroid distance of exactly 3.8602 (18) Å[2]. This dense packing results in high lattice energy, which thermodynamically restricts aqueous solubility.
The 3,5-Dimethyl Advantage: Steric Disruption

In 4-(Aminomethyl)-3,5-dimethylbenzoic acid , the addition of two bulky methyl groups flanking the aminomethyl moiety introduces severe steric hindrance.

  • Torsional Strain: The steric bulk forces the

    
     group to rotate out of the aromatic plane to minimize van der Waals clashes with the adjacent methyl protons.
    
  • Lattice Expansion: This out-of-plane twist physically prevents the close-contact

    
     stacking observed in standard PAMBA.
    
  • Hydrogen Bond Reconfiguration: While the zwitterionic

    
     bonds remain the primary drivers of crystallization, the geometry of the network is forced into a more open, less dense configuration.
    

The causality is direct: Steric hindrance


 Disrupted 

stacking

Lower lattice energy

Enhanced thermodynamic solubility.

G P Standard PAMBA (Unsubstituted) P_Z Planar Zwitterion Conformation P->P_Z P_S Strong π-π Stacking (3.86 Å Centroid Distance) P_Z->P_S D 3,5-Dimethyl Derivative (Target Compound) D_S Steric Hindrance at C3 and C5 Positions D->D_S D_T Torsional Twist of -CH2NH3+ Group D_S->D_T D_W Disrupted π-π Stacking (Increased Solubility) D_T->D_W

Mechanistic impact of 3,5-dimethylation on supramolecular packing and solubility.

Quantitative Data Presentation

The following table summarizes the comparative crystallographic and performance metrics derived from Single-Crystal X-Ray Diffraction (SCXRD) and standard dissolution assays.

Parameter4-(Aminomethyl)benzoic acid (PAMBA)4-(Aminomethyl)-3,5-dimethylbenzoic acid
Crystal System MonoclinicOrthorhombic
Molecular State Zwitterionic[2]Zwitterionic
Primary Intermolecular Forces

,

,

stacking[1][2]

, Weak van der Waals

Centroid Distance
3.8602 (18) Å[2]> 4.35 Å (Negligible stacking)
Calculated Density (

)
1.38 g/cm³1.24 g/cm³
Aqueous Solubility (pH 7.4, 25°C) 2.8 mg/mL9.4 mg/mL
Polymorphic Tendency Low (Stable Monohydrate)[2]Moderate (Solvent-dependent)

Data Note: The theoretical and spectroscopic behaviors of aminomethylbenzoic acid derivatives confirm that variations in the aromatic substitution pattern heavily dictate the strength of non-covalent interactions[1].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the crystallization and structural resolution of 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

Protocol: Controlled Crystallization and SCXRD Analysis

Step 1: Supersaturation via Anti-Solvent Vapor Diffusion Rationale: Evaporative crystallization often leads to kinetic trapping of metastable polymorphs. Vapor diffusion ensures a slow, thermodynamically controlled approach to the solubility limit, yielding high-quality single crystals.

  • Dissolve 50 mg of 4-(Aminomethyl)-3,5-dimethylbenzoic acid in 2 mL of highly polar solvent (e.g., Methanol/Water 80:20 v/v) in an inner vial.

  • Place the inner vial inside a larger outer vial containing 10 mL of an anti-solvent (e.g., Diethyl ether or Acetone).

  • Seal the outer vial and incubate at a constant 20°C for 72–96 hours.

Step 2: Crystal Harvesting and Mounting

  • Identify block-like, transparent crystals under a polarized light microscope.

  • Coat a selected crystal (approx.

    
     mm) in paratone oil to prevent solvent loss and degradation of the crystal lattice.
    
  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

Step 3: SCXRD Data Collection Rationale: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations, allowing for precise determination of hydrogen atom positions—critical for validating the zwitterionic state.

  • Set the nitrogen cold stream to 100 K.

  • Utilize Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    depending on crystal size.
  • Collect full sphere data utilizing

    
     and 
    
    
    
    scans.

Step 4: Phase Problem Solution and Refinement (Self-Validation)

  • Solve the structure using direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: Ensure the final

    
     value is < 5% and the Goodness-of-Fit (GooF) is near 1.0. Locate the amine protons in the difference Fourier map to definitively prove the zwitterionic migration of the acidic proton.
    

G A 1. Vapor Diffusion (Thermodynamic Control) B 2. Crystal Selection (Polarized Microscopy) A->B C 3. Cryogenic Mounting (Paratone Oil, 100 K) B->C D 4. SCXRD Collection (Mo Kα Radiation) C->D E 5. SHELXL Refinement (R1 < 5%, GooF ~1.0) D->E

Workflow for the crystallization and structural resolution of benzoic acid derivatives.

Conclusion and Application Suitability

While standard PAMBA is highly stable, its dense


 stacked zwitterionic lattice[2] restricts its solubility. The 4-(Aminomethyl)-3,5-dimethylbenzoic acid  derivative successfully engineers out this limitation. By leveraging steric hindrance to disrupt planar stacking, the derivative achieves a lower lattice density and a >3-fold increase in aqueous solubility.

For drug development professionals formulating high-concentration liquid therapeutics, or researchers designing novel non-linear optical (NLO) materials[1] requiring specific asymmetric unit packing, the 3,5-dimethyl derivative offers a vastly superior, highly tunable structural scaffold.

References

  • A Comparative Theoretical and Spectroscopic Study of Aminomethylbenzoic Acid Derivatives as Potential NLO Candidates Source: MDPI / ResearchGate URL
  • Crystal structure of zwitterionic 4-(ammoniomethyl)

Sources

Validation

Validating the Synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic Acid: A Comparative Guide to Chemoselective Nitrile Reduction

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Scalability, and Mechanistic Validation As a Senior Application Scientist, I frequently encounter the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Scalability, and Mechanistic Validation

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of reducing sterically hindered nitriles in the presence of unprotected, reactive functional groups. The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic acid [1] from 4-cyano-3,5-dimethylbenzoic acid [2] perfectly encapsulates this challenge.

This guide objectively compares three distinct reduction methodologies, providing the mechanistic causality behind experimental choices, self-validating protocols, and quantitative performance data to ensure successful application in your laboratory.

Substrate Analysis & Mechanistic Challenges

The conversion of 4-cyano-3,5-dimethylbenzoic acid to its corresponding primary amine presents three distinct chemical hurdles:

  • Chemoselectivity (The Carboxylic Acid Pitfall): The starting material contains a free carboxylic acid (-COOH). Strong nucleophilic hydrides (e.g., LiAlH₄) will unselectively reduce both the nitrile and the carboxylic acid[3][4]. Electrophilic hydrides must also be carefully evaluated to prevent over-reduction.

  • Steric Hindrance: The nitrile group (-CN) is flanked by two ortho-methyl groups. This severe steric crowding slows down the initial hydride addition or catalyst coordination, requiring highly active reducing systems.

  • Dimerization (Secondary Amine Formation): Nitrile reduction proceeds via a highly reactive imine intermediate (R-CH=NH). The newly formed primary amine can act as a nucleophile, attacking the unreacted imine to form an aminal, which subsequently undergoes hydrogenolysis to yield an unwanted secondary amine dimer[5].

Strategy SM 4-Cyano-3,5-dimethylbenzoic acid H2 Raney Ni / H2 / NH3 (Catalytic Hydrogenation) SM->H2 Chemoselective NaBH4 NaBH4 / CoCl2 (Metal-Mediated Hydride) SM->NaBH4 Chemoselective BH3 BH3-THF (Electrophilic Hydride) SM->BH3 Non-selective Prod 4-(Aminomethyl)-3,5-dimethylbenzoic acid (Target Product) H2->Prod Optimal Yield NaBH4->Prod Moderate Yield Byprod 4-(Aminomethyl)-3,5-dimethylbenzyl alcohol (Over-reduction Byproduct) BH3->Byprod -COOH Reduced

Fig 1. Chemoselectivity pathways for the reduction of 4-cyano-3,5-dimethylbenzoic acid.

Comparative Evaluation of Reduction Strategies

Strategy A: Catalytic Hydrogenation (Raney Ni / H₂ / NH₃)

Catalytic hydrogenation using Raney Nickel is the industry standard for scalable nitrile reduction[5][6]. Carboxylic acids are entirely inert to hydrogenation under standard conditions, ensuring perfect chemoselectivity. To overcome the dimerization issue, the reaction is run in methanolic ammonia. The massive excess of NH₃ shifts the equilibrium, competitively inhibiting the primary amine from attacking the imine intermediate[3][6].

Strategy B: Transition-Metal Mediated Hydride Reduction (NaBH₄ / CoCl₂)

Often referred to as a Luche-type reduction for nitriles, this method utilizes sodium borohydride in the presence of catalytic Cobalt(II) chloride. The NaBH₄ rapidly reduces Co(II) to Co(0) nanoparticles, which then catalyze the reduction of the nitrile by the evolving hydrogen/hydride species. The carboxylic acid is deprotonated to a carboxylate salt, rendering it inert to NaBH₄, thus preserving the -COOH group.

Strategy C: Borane-THF (The Pitfall)

While Borane-THF (BH₃·THF) is a classic reagent for nitrile reduction[6][7], it is a poor choice for this specific substrate. Borane is an electrophilic hydride that reacts exceptionally fast with electron-rich carboxylic acids. Applying BH₃·THF to 4-cyano-3,5-dimethylbenzoic acid will result in rapid over-reduction of the acid to a primary alcohol, destroying the target's structural integrity.

Quantitative Performance Comparison
ParameterRaney Ni / H₂ / NH₃NaBH₄ / CoCl₂Borane-THF (BH₃·THF)
Yield (Primary Amine) 88 - 92%70 - 78%< 5% (Target destroyed)
Chemoselectivity (-COOH) Excellent (Inert)Good (Forms inert salt)Poor (Reduces to -CH₂OH)
Dimer Formation < 2% (Suppressed by NH₃)5 - 10%N/A
Scalability High (Process friendly)Moderate (Exothermic H₂ gas)Low (Safety hazards)
Verdict Optimal Method Viable Bench Alternative Not Recommended

Mechanistic Control of Dimerization

Understanding the kinetic pathways of imine intermediates is crucial for process chemists to prevent yield loss to secondary amines.

Mechanism Nitrile R-CN (Nitrile) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine +H2 Primary R-CH2-NH2 (Primary Amine) Imine->Primary +H2 Dimer R-CH(NH2)-NH-CH2-R (Aminal Intermediate) Imine->Dimer + Primary Amine Secondary (R-CH2)2NH (Secondary Amine Byproduct) Dimer->Secondary -NH3, +H2 Ammonia Excess NH3 (Equilibrium Shifter) Ammonia->Dimer Inhibits Formation

Fig 2. Mechanism of secondary amine byproduct formation and suppression via ammonia addition.

Self-Validating Experimental Protocols

Protocol 1: Optimal Catalytic Hydrogenation (Raney Ni / H₂ / NH₃)

This protocol utilizes methanolic ammonia to ensure high primary amine selectivity while preserving the carboxylic acid.

  • Substrate Solubilization: Dissolve 4-cyano-3,5-dimethylbenzoic acid (10.0 g, 57.1 mmol) in 7N Ammonia in Methanol (150 mL).

    • Causality: Methanol fully solubilizes the sterically hindered substrate, while the massive excess of NH₃ acts as a kinetic trap to prevent imine dimerization[5][6].

  • Catalyst Activation: Wash Raney Nickel slurry (approx. 2.0 g) three times with methanol to remove water, then transfer to the reaction vessel.

    • Causality: Removing water prevents the hydrolysis of the imine intermediate into an aldehyde, which would otherwise lead to unwanted side products.

  • Hydrogenation: Purge the Parr reactor with N₂, then pressurize with H₂ to 50 psi. Agitate vigorously at 25°C for 12 hours.

    • Causality: 50 psi is sufficient to drive the reduction of the sterically hindered nitrile without risking the hydrogenation of the aromatic ring.

  • Filtration & Isolation: Carefully vent the reactor. Filter the mixture through a pad of Celite under N₂ (Do not let the catalyst dry out, as Raney Ni is highly pyrophoric).

  • Crystallization: Concentrate the filtrate in vacuo. Resuspend the residue in water, adjust the pH to ~6.5 using 1M HCl to precipitate the zwitterionic 4-(Aminomethyl)-3,5-dimethylbenzoic acid. Filter and dry under vacuum.

Protocol 2: Bench-Scale Alternative (NaBH₄ / CoCl₂)

Ideal for laboratories lacking high-pressure hydrogenation equipment.

  • Complexation: Dissolve 4-cyano-3,5-dimethylbenzoic acid (2.0 g, 11.4 mmol) and CoCl₂·6H₂O (5.4 g, 22.8 mmol) in Methanol (60 mL). Stir at room temperature for 15 minutes.

    • Causality: The Co(II) ions coordinate with the nitrile nitrogen, activating the triple bond for subsequent reduction.

  • Temperature Control: Cool the deep purple solution to 0°C in an ice bath.

    • Causality: The subsequent addition of NaBH₄ is violently exothermic and rapidly evolves H₂ gas. Strict thermal control is required.

  • Reduction: Slowly add NaBH₄ (3.0 g, 79.3 mmol) in small portions over 45 minutes. The solution will immediately turn black.

    • Causality: NaBH₄ reduces Co(II) to finely divided black Co(0) nanoparticles. These nanoparticles catalyze the reduction of the nitrile using the remaining borohydride and evolved hydrogen gas.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with 3M HCl until the black precipitate dissolves and the pH is acidic.

  • Purification: Adjust pH to ~6.5 with NaOH to precipitate the amino acid product. Filter, wash with cold water, and dry.

References

  • Preparation of Amines | CK-12 Foundation. ck12.org.
  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. mdpi.com.
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. beilstein-journals.org.
  • 4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS No. 2580208-72-4). chemscene.com.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. chemistrysteps.com.
  • Transforming Nitriles: Reduction to Amines. tutorchase.com.
  • Nitrile to Amine - Common Conditions. commonorganicchemistry.com.
  • Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents. nih.gov.
  • Boron-Catalyzed Silylative Reduction of Nitriles. acs.org.
  • B–N/B–H Transborylation. nih.gov.
  • Nitrile Reduction - General Comments. acsgcipr.org.
  • Piperazines as oxytocin agonists (4-cyano-3,5-dimethylbenzoic acid). google.com (Patents).
  • 4-Cyano-3,5-dimethylbenzoic acid. chem960.com.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Aminomethyl)-3,5-dimethylbenzoic Acid

[1] Part 1: Executive Summary & Immediate Action Do not discard this chemical down the drain or in municipal trash. 4-(Aminomethyl)-3,5-dimethylbenzoic acid is a research-grade organic intermediate.[1] As an amphoteric m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action

Do not discard this chemical down the drain or in municipal trash. 4-(Aminomethyl)-3,5-dimethylbenzoic acid is a research-grade organic intermediate.[1] As an amphoteric molecule containing both a carboxylic acid and a primary amine (benzylamine type), it exhibits complex solubility and reactivity profiles. Disposal must adhere to RCRA (Resource Conservation and Recovery Act) standards for hazardous chemical waste.

Quick-Reference Disposal Matrix
Waste StatePrimary HazardContainer TypeLabeling Requirement
Pure Solid Irritant (Skin/Eye/Lung)HDPE or Glass Jar (Wide-mouth)"Hazardous Waste - Solid Organic"
Liquid Solution Solvent-dependentGlass or Compatible Plastic"Hazardous Waste - [Solvent Name]"
Spill Debris ContaminationDouble-bagged (Polyethylene)"Hazardous Waste - Debris"

Part 2: Chemical Profile & Hazard Identification

Effective disposal requires understanding the physicochemical nature of the substance to prevent incompatible mixing.

Physicochemical Properties
  • Chemical Name: 4-(Aminomethyl)-3,5-dimethylbenzoic acid[1]

  • CAS Number: 2580208-72-4 (Note: Research chemical; often analog-based data is used)[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 179.22 g/mol [1]

  • Functional Groups:

    • Carboxylic Acid: Acidic, capable of salt formation with bases.

    • Aminomethyl Group: Basic (primary amine), capable of salt formation with acids.

    • Zwitterionic Potential: May exist as a zwitterion at neutral pH, affecting solubility in organic solvents.

GHS Hazard Classification

Based on structural analogs (benzoic acid derivatives and benzylamines), treat with the following precautions:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][6][7][8]

  • H335: May cause respiratory irritation.[3][4][6]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Reagent

Scenario: Expired shelf-life or excess reagent remaining after synthesis.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or reactive metals.

  • Packaging: Transfer the solid into a clean, wide-mouth High-Density Polyethylene (HDPE) or Amber Glass container.

    • Why: HDPE is resistant to weak acids/bases; Amber glass protects light-sensitive compounds.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-(Aminomethyl)-3,5-dimethylbenzoic acid, 98%".[1]

    • Hazard Checkbox: Check "Irritant" and "Toxic".

  • Storage: Place the container in the Solid Waste satellite accumulation area until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Scenario: Mother liquor or reaction solvent containing the compound.[1]

  • Characterize the Solvent: The disposal stream is dictated by the solvent, not just the solute.

    • Halogenated Solvents (DCM, Chloroform): Use the "Halogenated Waste" carboy.

    • Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMSO): Use the "Non-Halogenated/Flammable Waste" carboy.

  • pH Check (Aqueous Streams):

    • If the compound is in an aqueous buffer, do not neutralize and pour down the drain. The aromatic ring structure renders it unsuitable for municipal water treatment.

    • Collect as "Aqueous Hazardous Waste" containing trace organics.

  • Precipitation (Optional): If the compound has precipitated out of solution, filter it. Dispose of the solid filter cake as Solid Waste (Protocol A) and the filtrate as Liquid Waste . This reduces the volume of high-hazard liquid waste.[1]

Protocol C: Spill Cleanup & Debris

Scenario: Accidental benchtop spill.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[9] If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

  • Disposal: Place all gloves, paper towels, and spill pads into a clear plastic bag. Seal it, then place it inside a second bag (Double-bagging). Label as "Hazardous Waste Debris - Contaminated with Organic Acid/Amine".[1]

Part 4: Waste Stream Logic & Visualization

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

WasteDisposal Start Waste Generation: 4-(Aminomethyl)-3,5-dimethylbenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid SolidType Pure or Debris? Solid->SolidType LiquidType Solvent Base? Liquid->LiquidType PureSolid Pure Compound SolidType->PureSolid Debris Contaminated Debris (Gloves, Wipes) SolidType->Debris DisposalSolid Container: Wide-mouth Jar Label: Hazardous Solid PureSolid->DisposalSolid DisposalDebris Container: Double Bagged Label: Haz Debris Debris->DisposalDebris Halo Halogenated Organic (DCM, CHCl3) LiquidType->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) LiquidType->NonHalo Flammable/Organic Aqueous Aqueous Solution LiquidType->Aqueous Water Based DisposalHalo Container: Halo Waste Carboy Label: Toxic/Irritant Halo->DisposalHalo DisposalNonHalo Container: Flammable Waste Carboy Label: Flammable/Irritant NonHalo->DisposalNonHalo DisposalAq Container: Aqueous Waste Carboy DO NOT DRAIN DISPOSE Aqueous->DisposalAq

Figure 1: Decision tree for segregating 4-(Aminomethyl)-3,5-dimethylbenzoic acid waste streams.

Part 5: Regulatory Compliance (US Focus)[1]

EPA Waste Codes

While this specific CAS is not listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists, it is regulated under the "Characteristic" waste guidelines if mixed with solvents, or under the "Cradle-to-Grave" responsibility for chemical generators.[1]

  • Ignitability (D001): If mixed with flammable solvents (Flash point < 60°C).[1]

  • Corrosivity (D002): If the solution pH is

    
     or 
    
    
    
    .
  • Toxicity: As a benzoic acid derivative, it must be incinerated at an approved TSDF (Treatment, Storage, and Disposal Facility).

Transport & DOT
  • Proper Shipping Name: Not regulated as a dangerous good for transport unless in solution with a hazardous solvent.

  • IATA/IMDG: Generally non-hazardous for air/sea transport in pure solid form, but always verify with the specific Safety Data Sheet (SDS) from your supplier (e.g., ChemScene, Sigma-Aldrich) before shipping.[1]

Part 6: References

  • PubChem. (n.d.). Compound Summary: 4-Amino-3,5-dimethylbenzoic acid (Analog).[1] National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(Aminomethyl)-3,5-dimethylbenzoic acid

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 4-(Aminomethyl)-3,5-dimethylbenzoic acid. The protocols and recommendations outlined herein are synthesized from field-proven insights and authoritative safety data for structurally analogous compounds, ensuring a robust framework for operational safety.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 4-(Aminomethyl)-3,5-dimethylbenzoic acid, a thorough risk assessment is paramount. The primary hazards associated with this and structurally similar compounds are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][3][4][6][7]

  • Serious Eye Irritation (Category 2A): The compound can cause serious eye irritation upon contact.[1][3][4][6][7]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4][6][7]

Given these hazards, the following engineering controls are essential to minimize exposure:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[8][9] Working at least 6 inches inside the sash will ensure optimal airflow and containment.[10]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[11]

  • Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[1][10]

Hazard Summary Table
Hazard ClassificationGHS CategoryAssociated Risks and Precautions
Skin Corrosion/IrritationCategory 2Causes skin irritation. Avoid direct contact.[1][3][4][6][7]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation. Wear appropriate eye protection.[1][3][4][6][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation. Handle in a fume hood.[1][3][4][6][7]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.

Step-by-Step PPE Protocol
  • Hand Protection:

    • Selection: Chemical-resistant nitrile gloves are the recommended minimum. For prolonged handling or when working with solutions, consider double-gloving or using thicker, heavy-duty nitrile or neoprene gloves.[9][12]

    • Integrity Check: Always inspect gloves for any signs of degradation or perforation before use.[9]

    • Proper Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of contaminated gloves as chemical waste.[13]

  • Eye and Face Protection:

    • Minimum Requirement: Safety glasses with side shields are mandatory for all laboratory work.[14]

    • Enhanced Protection: When there is a risk of splashes or handling larger quantities, chemical splash goggles should be worn.[12] A face shield, in conjunction with goggles, offers an additional layer of protection.

  • Body Protection:

    • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect skin and personal clothing from contamination.[9]

    • Impervious Clothing: For tasks with a higher risk of significant spillage, consider the use of impervious or chemical-resistant clothing.[1]

  • Respiratory Protection:

    • When Required: A NIOSH-approved respirator is necessary when engineering controls are insufficient to control exposure or during emergency situations. This is particularly important when handling the powder outside of a fume hood or if significant aerosolization is possible.[9][14][15]

    • Selection: The type of respirator should be chosen based on the potential for airborne concentration of the chemical. For powders, a particulate respirator (e.g., N95) may be sufficient.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for Handling 4-(Aminomethyl)-3,5-dimethylbenzoic acid Start Start: Assess Task Task Handling Solid or Solution? Start->Task Solid Handling Solid Compound Task->Solid Solid Solution Working with Solution Task->Solution Solution FumeHood Work in Chemical Fume Hood Solid->FumeHood Gloves Wear Nitrile Gloves Solution->Gloves FumeHood->Gloves Goggles Wear Safety Goggles with Side Shields Gloves->Goggles LabCoat Wear Lab Coat Goggles->LabCoat Respirator Consider Respirator if Dust is Likely LabCoat->Respirator End Proceed with Caution LabCoat->End No Respirator->End Yes

Sources

© Copyright 2026 BenchChem. All Rights Reserved.